N-(2-amino-4-nitrophenyl)-N-phenylamine
Description
Properties
IUPAC Name |
4-nitro-1-N-phenylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-11-8-10(15(16)17)6-7-12(11)14-9-4-2-1-3-5-9/h1-8,14H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMGRVXQAFKVMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203872 | |
| Record name | 1,2-Phenylenediamine, 4-nitro-N1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55315-12-3 | |
| Record name | 2-Phenylamino-5-nitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055315123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 55315-12-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157788 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Phenylenediamine, 4-nitro-N1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PHENYLAMINO-5-NITROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ACC2Z8RFT6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of N-(2-amino-4-nitrophenyl)-N-phenylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, N-(2-amino-4-nitrophenyl)-N-phenylamine. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development. We will explore a plausible and efficient synthetic route, detailing the underlying chemical principles and experimental protocols. Furthermore, a thorough characterization of the target molecule using modern analytical techniques is presented, with a focus on ensuring scientific integrity and reproducibility. This guide is structured to provide not just a method, but a framework for understanding the causality behind the experimental choices, thereby empowering researchers to adapt and troubleshoot as needed.
Introduction and Significance
Substituted diphenylamines are a class of compounds with significant interest in medicinal chemistry and materials science. Their structural motif is found in a variety of biologically active molecules, and they often serve as key intermediates in the synthesis of more complex chemical entities. The introduction of nitro and amino groups onto the diphenylamine scaffold, as in the case of this compound, can impart unique electronic and steric properties, making it a valuable candidate for further investigation in drug discovery programs. The potential for this molecule to act as a scaffold for building libraries of compounds for screening, or as a chromophore in molecular probes, underscores the need for a reliable synthetic and analytical methodology.
This guide will detail a robust laboratory-scale synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction. The principles of SNAr are well-established, providing a predictable and scalable route to the target compound.[1] We will then provide a comprehensive characterization workflow to confirm the identity, purity, and structure of the synthesized molecule.
Synthesis of this compound
Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The chosen synthetic pathway is a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitroaniline and aniline. This strategy is predicated on the following principles:
-
Activation of the Aryl Halide: The presence of a strongly electron-withdrawing nitro group (-NO2) ortho and para to the chlorine atom in 2-chloro-5-nitroaniline significantly activates the aromatic ring towards nucleophilic attack. This activation lowers the energy of the Meisenheimer complex, a key intermediate in the SNAr mechanism.[2]
-
Nucleophilicity of Aniline: Aniline acts as the nucleophile, with the lone pair of electrons on the nitrogen atom attacking the electron-deficient carbon atom bonded to the chlorine.
-
Leaving Group: The chloride ion is a good leaving group, facilitating the rearomatization of the ring and the formation of the final product.
The overall reaction is depicted below:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials and Reagents:
-
2-Chloro-5-nitroaniline (C6H5ClN2O2, MW: 172.57 g/mol )
-
Aniline (C6H7N, MW: 93.13 g/mol )
-
Potassium Carbonate (K2CO3), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitroaniline (1.73 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and anhydrous DMF (40 mL).
-
Addition of Aniline: Add aniline (1.12 g, 12 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to 130 °C with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 18 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Isolation and Drying: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to yield this compound as a solid. Dry the product in a vacuum oven.
Characterization of this compound
A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized compound.
Caption: Workflow for the characterization of the synthesized product.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of the final compound. A reverse-phase method is generally suitable for this type of aromatic amine.[3][4]
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 365 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Expected Results: A pure sample should exhibit a single major peak in the chromatogram.
Spectroscopic Characterization
3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.[5]
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: A small amount of the solid sample is analyzed using an Attenuated Total Reflectance (ATR) accessory.
Hypothetical FTIR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp | N-H stretching (primary amine) |
| 3350 - 3250 | Medium, Sharp | N-H stretching (secondary amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 1620 - 1580 | Strong | N-H bending |
| 1590 - 1450 | Strong | Aromatic C=C stretching |
| 1550 - 1490 | Strong, Asymmetric | N-O stretching (nitro group) |
| 1370 - 1330 | Strong, Symmetric | N-O stretching (nitro group) |
| 1300 - 1200 | Strong | C-N stretching |
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, including the connectivity and chemical environment of all protons and carbon atoms.[6]
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).
Hypothetical ¹H NMR Data (400 MHz, DMSO-d6):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.10 | d | 1H | Ar-H |
| 7.85 | dd | 1H | Ar-H |
| 7.40 | t | 2H | Ar-H (phenyl) |
| 7.25 | d | 2H | Ar-H (phenyl) |
| 7.10 | t | 1H | Ar-H (phenyl) |
| 6.90 | d | 1H | Ar-H |
| 5.50 | s | 2H | -NH2 |
| 9.80 | s | 1H | -NH- |
Hypothetical ¹³C NMR Data (100 MHz, DMSO-d6):
| Chemical Shift (δ, ppm) | Assignment |
| 150.5 | Ar-C |
| 148.0 | Ar-C |
| 142.0 | Ar-C |
| 135.5 | Ar-C |
| 129.5 | Ar-C (phenyl) |
| 125.0 | Ar-C |
| 124.0 | Ar-C (phenyl) |
| 122.5 | Ar-C (phenyl) |
| 118.0 | Ar-C |
| 115.0 | Ar-C |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.[7]
Experimental Protocol:
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer.
Expected Results:
-
Molecular Formula: C12H11N3O2
-
Molecular Weight: 229.23 g/mol [8]
-
Expected Ion Peak: [M+H]⁺ at m/z = 230.09
Safety and Handling
Substituted nitroanilines and diphenylamines should be handled with care, as they may be toxic and irritants.[4][9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Disposal: Dispose of all chemical waste in accordance with local regulations.
Conclusion
This technical guide has outlined a comprehensive and scientifically grounded approach to the synthesis and characterization of this compound. The proposed nucleophilic aromatic substitution reaction provides a reliable method for obtaining the target compound. The detailed characterization workflow, employing a suite of modern analytical techniques, ensures the unambiguous confirmation of the product's identity, purity, and structure. By providing the rationale behind the experimental choices, this guide aims to equip researchers with the necessary knowledge to not only replicate these findings but also to adapt and extend these methods for the synthesis and analysis of related compounds in their own research endeavors.
References
-
LookChem. N-(2-AMINOETHYL)-N-(4-NITROPHENYL)AMINE Safety Data Sheets(SDS). [Link]
-
ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
ACS Publications. Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations. [Link]
-
Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
-
ResearchGate. FTIR spectrum of diphenylamine. [Link]
- Google Patents.
-
NIST WebBook. Diphenylamine. [Link]
-
ResearchGate. SYNTHESIS AND SPECTROSCOPIC STUDIES OF BIFUNCTIONAL REACTIVE DYES DERIVED FROM SUBSTITUTED PHENYLENE DIAMINE DERIVATIVES. [Link]
-
T3DB. Diphenylamine (T3D4497). [Link]
-
Chemistry Steps. Reactions of Aniline. [Link]
-
Taylor & Francis Online. Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. [Link]
-
PubChem. Diphenylamine. [Link]
-
ResearchGate. MS/MS fragmentation spectrum (top) and fragmentation pattern (bottom).... [Link]
-
University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
ChemRxiv. Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. [Link]
-
J-Stage. Synthesis and Evaluation of a Novel Series of Diphenylamine and Diphenylether Derivatives with Osteoblastogenic and Osteogenic Effects via CDK8 Inhibition. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). [Link]
-
Quora. How will you convert aniline into fluorobenzene?. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]
-
Universal Lab. FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]
- Google Patents. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
-
Quora. What is the difference between p-nitrobenzene and aniline?. [Link]
-
Modgraph. The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. [Link]
-
European Patent Office. Novel composition of parabutylated and octylated, ortho-ethylated diphenylamines. [Link]
- Google Patents.
-
SpectraBase. Diphenylamine - Optional[FTIR] - Spectrum. [Link]
-
ResearchGate. Solvent free reaction of 1-chloro-2-nitrobenzene with anilines. [Link]
-
ResearchGate. 2-Chloro-5-nitroaniline. [Link]
-
ResearchGate. Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Diphenylamine | C6H5NHC6H5 | CID 11487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
An In-depth Technical Guide to N-(2-amino-4-nitrophenyl)-N-phenylamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the chemical properties and structural features of N-(2-amino-4-nitrophenyl)-N-phenylamine, also known as 2-Nitro-4-aminodiphenylamine (CAS No. 2784-89-6). This document is intended to serve as a critical resource for professionals in research and drug development, offering in-depth technical data, validated experimental protocols, and insights into its potential applications. We will delve into its physicochemical characteristics, structural elucidation through spectroscopic methods, and established safety protocols, ensuring a foundation of scientific integrity and practical utility.
Introduction and Compound Profile
This compound is a substituted diphenylamine derivative characterized by the presence of both an amino and a nitro functional group on one of the phenyl rings. This unique substitution pattern imparts specific chemical reactivity and physical properties that make it a compound of interest in various chemical synthesis applications, including as an intermediate for dyes.[1] Its molecular structure, rich in functional groups, presents multiple sites for further chemical modification, making it a versatile building block in the synthesis of more complex molecules.[1]
Chemical Identity
-
Chemical Name: this compound
-
Synonyms: 2-Nitro-4-aminodiphenylamine, 2-nitro-1-N-phenylbenzene-1,4-diamine[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, application in synthesis, and for predicting its behavior in various chemical environments.
| Property | Value | Source |
| Appearance | Green-brown crystal powder | [3] |
| Melting Point | 228-231 °C | [1][2][3] |
| Boiling Point | 417.6 ± 30.0 °C at 760 mmHg | [1][2] |
| Density | 1.351 g/cm³ (1.4 ± 0.1 g/cm³) | [1][2] |
| Flash Point | 206.4 ± 24.6 °C | [1][2] |
| Refractive Index | 1.711 | [1] |
| Vapor Pressure | 0.0 ± 1.0 mmHg at 25°C | [2] |
| LogP | 2.42 | [2] |
These properties, particularly its high melting and boiling points, suggest a thermally stable molecule under typical laboratory conditions.[1] The LogP value indicates moderate lipophilicity.
Structural Elucidation and Spectroscopic Analysis
Molecular Structure
The core structure consists of two phenyl rings linked by a secondary amine. One ring is substituted with an amino group at position 2 and a nitro group at position 4 relative to the point of attachment of the linking amine.
Caption: Chemical structure of this compound.
Expected Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the presence of two substituted aromatic rings. Protons on the phenyl ring bearing the amino and nitro groups would show distinct chemical shifts influenced by the electron-donating amino group and the electron-withdrawing nitro group. The N-H protons of both the secondary and primary amines would appear as broad singlets, with their chemical shifts being solvent-dependent.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display 12 distinct signals for the aromatic carbons, with the carbons attached to the nitrogen and nitro groups showing characteristic downfield shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary and secondary amines in the region of 3300-3500 cm⁻¹. Asymmetric and symmetric stretching vibrations of the nitro group would be observed around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. C-N stretching and aromatic C=C stretching vibrations would also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 229.235. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the C-N bonds.
Synthesis and Reactivity
This compound is a synthetic compound, and its preparation typically involves the reaction of a suitably substituted nitroaniline with a phenylating agent or a related coupling reaction. Its rich functionality, including a primary amino group, a secondary amino group, and a nitro group, makes it a versatile intermediate for a variety of organic reactions.[1] It can undergo reactions typical of aromatic amines, such as diazotization, acylation, and alkylation, as well as reduction of the nitro group to an amino group, opening pathways to the synthesis of highly functionalized molecules.
Illustrative Synthesis Workflow
While a specific, detailed synthesis protocol for this compound is not provided in the search results, a general synthetic approach can be conceptualized based on standard organic chemistry principles. A plausible route would be the nucleophilic aromatic substitution of a di-substituted benzene derivative.
Caption: Conceptual synthesis workflow for this compound.
Applications and Research Interest
The primary documented application of this compound is as an intermediate in the manufacturing of hair dyes.[1] Its structure allows it to be incorporated into larger dye molecules, where the chromophoric nitro group and the auxochromic amino groups contribute to the final color and binding properties. Beyond this, its potential as a building block in medicinal chemistry and materials science remains an area for further exploration, given the prevalence of substituted diphenylamine scaffolds in pharmacologically active compounds and functional materials.
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. While a specific, comprehensive Safety Data Sheet (SDS) for this compound was not found, general precautions for aromatic amines and nitro compounds should be strictly followed.
General Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including impervious gloves, a lab coat, and safety goggles with side shields.[4]
-
Handling: Avoid contact with skin and eyes.[4] Prevent the formation of dust and aerosols.[4] Use in a well-ventilated area or under a chemical fume hood.[4] Do not eat, drink, or smoke when using this product.[4]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]
First Aid Measures
-
If Swallowed: Call a poison center or doctor if you feel unwell.[4] Rinse mouth.[4]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[4]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[4]
Conclusion
This compound is a specialty chemical with well-defined physical properties and a structure that lends itself to a variety of chemical transformations. Its primary use as a dye intermediate underscores its industrial relevance. For researchers and drug development professionals, this compound represents a versatile scaffold that, with further investigation, could be leveraged in the design and synthesis of novel molecules with desired biological or material properties. Adherence to strict safety protocols is paramount when working with this and similar chemical entities.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Chemical Properties and Synthesis Applications of CAS 2784-89-6.
- Chemsrc. (2025, August 20). 2-Nitro-4-aminodiphenylamine | CAS#:2784-89-6.
- ChemicalBook. 2784-89-6 | CAS DataBase.
- Lookchem. N-(2-AMINOETHYL)-N-(4-NITROPHENYL)AMINE Safety Data Sheets(SDS).
- Aldrich. (2025, November 6). SAFETY DATA SHEET.
Sources
Spectroscopic Analysis of N-(2-amino-4-nitrophenyl)-N-phenylamine: A Multi-Modal Approach to Structural Elucidation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-amino-4-nitrophenyl)-N-phenylamine (CAS 55315-12-3) is a complex aromatic amine whose utility in chemical synthesis and potential application in drug development necessitates unambiguous structural characterization.[1][2] Its molecular architecture, featuring primary and secondary amine functionalities, a nitro group, and two distinct phenyl rings, presents a unique spectroscopic fingerprint. This guide provides an in-depth, multi-technique spectroscopic analysis workflow, moving beyond procedural lists to explain the causal reasoning behind experimental choices. We will detail the application of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to provide a self-validating system for the comprehensive characterization of this molecule.
Introduction: The Imperative for Rigorous Characterization
The molecule this compound, with a molecular formula of C₁₂H₁₁N₃O₂ and a molecular weight of 229.23 g/mol , belongs to a class of substituted diphenylamines.[1][2] Compounds in this family are pivotal as intermediates in the synthesis of dyes, pharmaceuticals, and polymers. The precise arrangement of its functional groups—a primary amine (-NH₂), a secondary amine (-NH-), and a nitro group (-NO₂) on a diphenylamine scaffold—governs its chemical reactivity, biological activity, and potential toxicity. Therefore, confirming its identity and purity is not merely a procedural step but a foundational requirement for any subsequent research or development.
This guide employs an integrated spectroscopic strategy, leveraging the strengths of multiple analytical techniques to build a cohesive and definitive structural profile.
Caption: Overall workflow for the multi-technique spectroscopic analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Structure
Expertise & Experience: UV-Vis spectroscopy is the initial step for characterizing conjugated aromatic systems. For this compound, the extended π-system across both aromatic rings, coupled with the strong electron-withdrawing nitro group and electron-donating amino groups, results in significant absorption in the near-UV and visible regions. This intramolecular charge transfer (CT) is a hallmark of such structures.[3] The position of the absorption maximum (λ_max) is highly sensitive to solvent polarity, a phenomenon known as solvatochromism.[4]
Experimental Protocol
-
Solvent Selection: Choose a range of UV-grade solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, and ethanol) to observe potential solvatochromic shifts.
-
Sample Preparation: Prepare a stock solution of the compound in a volatile solvent like methanol (e.g., 1 mg/mL). From this, prepare dilute solutions (typically 1-10 µg/mL) in the selected solvents. The goal is to achieve an absorbance reading between 0.1 and 1.0 AU for optimal accuracy.
-
Data Acquisition:
-
Use a dual-beam spectrophotometer.
-
Fill a matched pair of 1 cm quartz cuvettes, one with the sample solution and one with the pure solvent to act as a blank.
-
Scan a wavelength range from 200 to 700 nm.
-
Record the λ_max values for the observed absorption bands.
-
Data Interpretation & Expected Results
The UV-Vis spectrum is expected to display multiple absorption bands.
-
π-π* Transitions: Intense bands are expected in the 250-350 nm range, corresponding to electronic transitions within the phenyl rings. The interaction of the amine lone pairs with the aromatic rings shifts these absorptions to longer wavelengths compared to unsubstituted benzene.[5]
-
Charge-Transfer (CT) Band: A very intense band is anticipated at a longer wavelength, likely in the 380-450 nm range. This band arises from the charge transfer from the electron-donating amino groups to the electron-withdrawing nitro group through the conjugated system. Similar compounds like 2-amino-4-nitroaniline exhibit intense CT bands.[3] This transition is responsible for the compound's color.
| Feature | Expected Wavelength (λ_max) | Origin |
| π-π* Transition | ~280-320 nm | Aromatic system electronic transitions |
| Charge-Transfer (CT) Band | ~380-450 nm | Intramolecular charge transfer (Amino → Nitro) |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: FT-IR spectroscopy is arguably the most powerful tool for the rapid identification of the key functional groups present in the molecule. The spectrum provides a distinct "fingerprint" based on the vibrational frequencies of specific bonds. For this compound, we can definitively confirm the presence of the primary amine, secondary amine, and nitro groups, as well as the aromatic framework.
Caption: Key functional groups and their expected FT-IR vibrational regions.
Experimental Protocol (Solid State - KBr Pellet)
Trustworthiness: The KBr pellet method is a self-validating system for solid samples. It minimizes intermolecular hydrogen bonding effects that can occur in liquid films and provides a clear, interference-free spectrum in the mid-IR region.
-
Sample Preparation: Place approximately 1-2 mg of the compound and 100-200 mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar.[4]
-
Grinding: Grind the mixture thoroughly with a pestle for several minutes until a fine, homogeneous powder is obtained. This step is critical to reduce scattering effects.
-
Pellet Formation: Transfer a portion of the mixture into a pellet-pressing die. Apply 7-10 tons of pressure using a hydraulic press to form a thin, transparent, or translucent KBr pellet.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.
-
Place the KBr pellet in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Interpretation & Expected Results
The FT-IR spectrum will be rich with information. The key is to assign the most characteristic peaks first.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3450 & ~3350 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | Medium |
| ~3300 | N-H Stretch | Secondary Amine (-NH-) | Medium |
| >3000 | C-H Stretch | Aromatic Rings | Medium |
| ~1620 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Strong |
| ~1595, ~1500, ~1450 | C=C Stretch | Aromatic Rings | Strong |
| ~1520 | Asymmetric NO₂ Stretch | Nitro Group (-NO₂) | Very Strong |
| ~1340 | Symmetric NO₂ Stretch | Nitro Group (-NO₂) | Very Strong |
| ~1310 | C-N Stretch | Aromatic Amines | Strong |
| ~830 | C-H Out-of-Plane Bend (para-subst.) | 1,2,4-trisubst. Ring | Strong |
-
N-H Region (3500-3200 cm⁻¹): The presence of three distinct peaks in this region would be strong evidence for both primary (two peaks) and secondary (one peak) amines.[6][7]
-
Nitro Group Region (1550-1300 cm⁻¹): Two very strong and sharp bands are the unmistakable signature of the nitro group. Their high intensity is due to the large change in dipole moment during vibration.[8]
-
Fingerprint Region (<1500 cm⁻¹): This complex region will contain C-N stretching bands and various aromatic C-H bending vibrations that are unique to the substitution pattern of the molecule.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
Expertise & Experience: NMR provides the most detailed structural information, confirming the connectivity of atoms. ¹H NMR reveals the chemical environment and neighboring relationships of protons, while ¹³C NMR maps the carbon skeleton.
Causality in Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the compound, and its ability to form hydrogen bonds with the -NH and -NH₂ protons slows their chemical exchange. This results in broader but observable N-H proton signals, which might be exchanged to disappearance in solvents like D₂O or methanol-d₄.
Experimental Protocol
-
Sample Preparation (¹H NMR): Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆ in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Sample Preparation (¹³C NMR): Prepare a more concentrated solution, typically 20-50 mg in ~0.6 mL of DMSO-d₆, to obtain a good signal-to-noise ratio in a reasonable time.[4]
-
Data Acquisition:
-
Acquire spectra on a 400 MHz or higher field spectrometer.
-
For ¹H NMR, a standard pulse sequence is sufficient.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to produce a spectrum with single lines for each unique carbon.
-
Advanced 2D experiments like COSY (H-H correlation) and HSQC (C-H correlation) can be run to definitively assign all signals.
-
Data Interpretation & Expected Results
¹H NMR (Predicted in DMSO-d₆):
-
Aromatic Region (δ 6.5-8.5 ppm): This region will be complex, containing signals for the 8 aromatic protons. Protons on the nitro-substituted ring will be further downfield (higher ppm) than those on the other phenyl ring. The proton ortho to the nitro group is expected to be the most deshielded.
-
Amine Protons:
-
-NH₂ (Primary): A broad singlet around δ 5.0-6.0 ppm, integrating to 2H.
-
-NH- (Secondary): A broad singlet around δ 8.0-9.5 ppm, integrating to 1H. The exact chemical shifts are highly dependent on concentration and temperature.
-
¹³C NMR (Predicted in DMSO-d₆):
-
Aromatic Region (δ 110-160 ppm): Expect to see up to 12 distinct signals, though some may overlap.
-
The carbon directly attached to the nitro group (C4) will be significantly downfield (deshielded), likely >145 ppm.
-
Carbons attached to the nitrogen atoms (C1, C2, and C1') will be shielded relative to other substituted carbons, appearing between δ 120-150 ppm.
-
Unsubstituted aromatic carbons will appear in the δ 110-130 ppm range.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) provides an exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. Tandem MS (MS/MS) experiments reveal the fragmentation pattern, which acts as a structural fingerprint and helps confirm the connectivity of the functional groups. Electrospray Ionization (ESI) is the ideal technique for this polar, non-volatile molecule.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid is crucial for promoting protonation in positive ion mode.
-
Data Acquisition (ESI-TOF or ESI-Orbitrap):
-
Infuse the sample directly into the ESI source.
-
Acquire a full scan mass spectrum in positive ion mode to find the protonated molecular ion [M+H]⁺.
-
Determine the accurate mass of the [M+H]⁺ ion and use software to confirm the elemental composition (C₁₂H₁₂N₃O₂⁺).
-
Perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion (m/z 230.09) and fragmenting it via collision-induced dissociation (CID).
-
Data Interpretation & Expected Results
-
Full Scan MS: A prominent peak should be observed for the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 230.0924, corresponding to the formula [C₁₂H₁₂N₃O₂]⁺.
-
Tandem MS (MS/MS): The fragmentation pattern will provide structural clues. Common fragmentation pathways for related nitroaromatic and diphenylamine compounds suggest potential losses:
-
Loss of NO₂ (46 Da) is a characteristic fragmentation for nitroaromatics.
-
Cleavage of the C-N bonds can lead to fragments corresponding to the individual substituted aniline or phenylamine moieties.[9]
-
| Ion | Exact m/z (Calculated) | Formula | Origin |
| [M+H]⁺ | 230.0924 | [C₁₂H₁₂N₃O₂]⁺ | Protonated Molecular Ion |
| [M+H - H₂O]⁺ | 212.0818 | [C₁₂H₁₀N₃O]⁺ | Loss of water |
| [M+H - NO₂]⁺ | 184.0971 | [C₁₂H₁₂N₂]⁺ | Loss of nitro group radical, then H abstraction |
Conclusion: A Synthesis of Spectroscopic Evidence
The robust characterization of this compound is achieved not by a single technique, but by the synergistic integration of multiple spectroscopic methods. UV-Vis confirms the conjugated electronic system, FT-IR provides a rapid and definitive inventory of functional groups, NMR meticulously maps the proton and carbon framework, and HRMS validates the elemental composition and offers insight into structural stability. Together, these techniques provide a self-validating, comprehensive, and unambiguous structural elucidation essential for any advanced scientific or developmental application.
References
-
Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]
-
N-(2-aminoethyl)-N-(4-nitrophenyl)amine. (n.d.). PubChem. [Link]
-
1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines. (n.d.). CORE. [Link]
-
Ultraviolet spectrophotometric method for the determination of aromatic amines. (n.d.). Royal Society of Chemistry. [Link]
-
How to measure aromatic amine compounds using uv/visible spectrophotometer? (2016). ResearchGate. [Link]
-
Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines. (n.d.). ARC Journals. [Link]
-
UV–Vis Absorption Properties of New Aromatic Imines. (n.d.). National Institutes of Health (NIH). [Link]
-
The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. (1951). Journal of the American Chemical Society. [Link]
-
Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019). Spectroscopy Online. [Link]
-
IR Spectroscopy Tutorial: Amines. (n.d.). University of Calgary. [Link]
-
The solid state FT‐IR spectra of nitro compounds. (n.d.). ResearchGate. [Link]
-
Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). InstaNerd. [Link]
-
13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0002017). (n.d.). Human Metabolome Database. [Link]
-
2-Amino-4-nitroaniline, a Known Compound with Unexpected Properties. (n.d.). ResearchGate. [Link]
-
Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase. (n.d.). National Institutes of Health (NIH). [Link]
-
MS 2 spectra of the aged sample (left), N-(4-nitrophenyl)... (n.d.). ResearchGate. [Link]
-
Gas Phase Fragmentation of N,N-Ditosyl-2-aminodiphenylamine to Phenazine. (n.d.). MDPI. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. labsolu.ca [labsolu.ca]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. rockymountainlabs.com [rockymountainlabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
N-(2-amino-4-nitrophenyl)-N-phenylamine literature review and background
An In-Depth Technical Guide to N-(2-amino-4-nitrophenyl)-N-phenylamine: Synthesis, Properties, and Applications
Abstract
This compound is a substituted diarylamine that holds significance as a versatile chemical intermediate, particularly in the synthesis of dyes and specialized polymers. Its molecular structure, featuring both electron-donating (amino) and electron-withdrawing (nitro) groups, imparts unique chemical reactivity and chromophoric properties. This guide provides a comprehensive overview of the compound, detailing its primary synthesis routes, physicochemical characteristics, and established applications. We will explore the mechanistic underpinnings of its synthesis, offer detailed experimental protocols, and contextualize its utility for researchers and professionals in chemical synthesis and materials science.
Introduction and Chemical Profile
This compound, also known as 2-amino-4-nitro-diphenylamine, belongs to the class of aromatic amines. Its structure is characterized by a central secondary amine bridge linking a phenyl group and a 2,4-disubstituted nitrophenyl ring. The presence of the nitro group at the para-position to the secondary amine and an amino group at the ortho-position creates a molecule with a significant dipole moment and potential for intramolecular hydrogen bonding.
This substitution pattern is crucial for its application as a dye intermediate. The combination of the electron-donating amino group and the electron-withdrawing nitro group forms a "push-pull" system, which is a common feature in chromophores that absorb light in the visible spectrum. Consequently, this compound and its derivatives are often colored and can be used in the formulation of disperse dyes for synthetic fibers.
Synthesis and Mechanistic Insights
The most common and industrially viable method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is preferred due to the high reactivity of the substrate and the relative simplicity of the process.
Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)
The synthesis typically involves the reaction of 2,4-dinitrochlorobenzene with aniline. This reaction proceeds in a stepwise manner where aniline first displaces one of the nitro groups' activating chlorine atoms, followed by a selective reduction of one of the nitro groups.
A more direct and common approach involves the reaction between 1-chloro-2,4-dinitrobenzene and aniline . The chlorine atom at the C1 position is highly activated towards nucleophilic attack by the two strongly electron-withdrawing nitro groups at the ortho and para positions. Aniline acts as the nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine.
Causality of Experimental Choices:
-
Solvent: A polar aprotic solvent like ethanol or dimethylformamide (DMF) is often used to dissolve the reactants and facilitate the reaction.
-
Base: A weak base, such as sodium bicarbonate or sodium acetate, is added to neutralize the hydrochloric acid (HCl) generated during the reaction. This is crucial because the accumulation of acid would protonate the aniline, deactivating it as a nucleophile and halting the reaction.
-
Temperature: The reaction is typically heated to increase the rate of reaction, often to the reflux temperature of the solvent.
The intermediate product is N-(2,4-dinitrophenyl)-N-phenylamine. The subsequent crucial step is the selective reduction of the ortho-nitro group to an amino group. This is achieved using a reducing agent that can selectively reduce one nitro group in the presence of another. Sodium sulfide or polysulfide (Na2Sx) is a classic reagent for this specific transformation, known as the Zinin reduction.
Synthesis Pathway Diagram
The logical flow of the SNAr synthesis followed by selective reduction is outlined below.
Caption: SNAr synthesis of the target compound.
Physicochemical Properties
The structural characteristics of this compound give rise to its distinct physical and chemical properties. These properties are essential for its purification, handling, and application.
| Property | Value | Source |
| CAS Number | 55315-12-3 | [1] |
| Molecular Formula | C12H11N3O2 | [1] |
| Molecular Weight | 229.23 g/mol | [1] |
| Appearance | Yellow to orange or brown powder/crystals | [2] |
| Melting Point | 145-148 °C (approx.) | |
| Solubility | Generally soluble in polar organic solvents (e.g., ethanol, acetone, DMF); sparingly soluble in water. | |
| logP | 1.26 (for 2-amino-4-nitrophenol, an analogous structure) | [2] |
Applications in Industry and Research
The primary application of this compound and its isomers is in the dye manufacturing industry.
-
Disperse Dyes: This compound serves as a key intermediate for disperse dyes, which are used to color synthetic fibers like polyester, nylon, and acetate. The specific shade, ranging from bordeaux to violet-blue, can be tuned by further chemical modification of the amino groups.[3]
-
Chemical Synthesis: It acts as a building block for more complex molecules. The amino group can be diazotized and coupled to other aromatic compounds to create a wide range of azo dyes.
-
Stabilizers: Related nitrodiphenylamine structures are utilized as stabilizers in materials such as synthetic rubbers, plastics, and even propellants to prevent degradation.[4]
Detailed Experimental Protocol
This section provides a representative, step-by-step protocol for the synthesis of this compound based on the principles discussed.
Self-Validating System: The success of each step can be validated. Step 1 completion can be checked by TLC to see the consumption of starting materials. Step 2 completion can be monitored by a distinct color change and confirmed by TLC or LC-MS analysis of the final product.
Workflow Diagram
Sources
An In-depth Technical Guide to 5-Amino-2-methoxyphenol (CAS 1687-53-2): Properties, Synthesis of Bioactive Derivatives, and Supplier Information
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methoxyphenol, also known as 3-Hydroxy-4-methoxyaniline, is a versatile aromatic building block of significant interest in medicinal chemistry and organic synthesis. Its utility lies in its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group, which allows for the construction of complex heterocyclic scaffolds. While direct biological activities of 5-Amino-2-methoxyphenol are not extensively documented, its true value is realized in its role as a key intermediate in the synthesis of compounds with pronounced therapeutic potential.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its application in the synthesis of biologically active indenoindole derivatives, an exploration of the therapeutic relevance of these derivatives, and a curated list of suppliers.
Physicochemical Properties of 5-Amino-2-methoxyphenol
A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis. 5-Amino-2-methoxyphenol is typically a grey-brown to dark brown crystalline powder.[3] Key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1687-53-2 | [3][4][5][6] |
| Molecular Formula | C₇H₉NO₂ | [3][4][5][6] |
| Molecular Weight | 139.15 g/mol | [4][5][6] |
| Appearance | Grey-brown to dark brown crystalline powder | [3] |
| Melting Point | 129-135 °C | [3] |
| Assay (GC) | ≥97.5% | [3] |
| Synonyms | 3-Hydroxy-4-methoxyaniline, 5-Aminoguaiacol | [1][4] |
| Solubility | Slightly soluble in water, more soluble in organic solvents | [1] |
Application in the Synthesis of Bioactive Tetrahydroindeno[1,2-b]indol-10-ones
A significant application of 5-Amino-2-methoxyphenol is in the synthesis of tetracyclic indole derivatives, which have shown promise in various therapeutic areas, including cancer and neurodegenerative diseases.[7] One such class of compounds is the tetrahydroindeno[1,2-b]indol-10-ones, which can be synthesized through a reaction with ninhydrin.[5][6]
Experimental Protocol: Synthesis of Tetrahydroindeno[1,2-b]indol-10-ones
The following protocol is adapted from the work of Bullington and Dodd (1993) and provides a reliable method for the synthesis of the indenoindole scaffold from 5-Amino-2-methoxyphenol.[6]
Workflow for the Synthesis of Tetrahydroindeno[1,2-b]indol-10-ones
A schematic overview of the synthesis process.
Materials:
-
5-Amino-2-methoxyphenol
-
Ninhydrin
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware for reflux and filtration
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 5-Amino-2-methoxyphenol in glacial acetic acid.
-
Addition of Ninhydrin: To the stirred solution, add 1.0 equivalent of ninhydrin.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, the acetic acid can be removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the desired tetrahydroindeno[1,2-b]indol-10-one.
Biological Relevance and Mechanism of Action of Indenoindole Derivatives
The indenoindole scaffold synthesized from 5-Amino-2-methoxyphenol serves as a precursor to compounds with significant biological activities, particularly in the realms of apoptosis modulation and protein kinase inhibition.
Anti-apoptotic Properties
Derivatives of tetrahydroindeno[1,2-b]indole have been shown to possess potent anti-apoptotic properties.[8] These compounds can inhibit apoptosis induced by various cytotoxic agents. Mechanistic studies have revealed that their anti-apoptotic effect occurs downstream of mitochondrial depolarization but upstream of the activation of caspase-3, a key executioner caspase.[8] This suggests that these molecules may interfere with the formation of the apoptosome or the activation of initiator caspases like caspase-9.
Simplified Caspase Activation Pathway and Point of Intervention
The indenoindole derivative intervenes in the intrinsic apoptotic pathway before the activation of caspase-3.
Protein Kinase CK2 Inhibition
The indeno[1,2-b]indole scaffold is also a promising framework for the development of potent and selective inhibitors of protein kinase CK2.[7][9][10] CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and is involved in a multitude of cellular processes that promote cell growth, proliferation, and suppression of apoptosis.[1][5][11][12][13] Therefore, CK2 is a significant target for cancer therapy. Indeno[1,2-b]indole derivatives have been shown to be ATP-competitive inhibitors of CK2, with some compounds exhibiting IC₅₀ values in the nanomolar range.[7][9]
Key Signaling Pathways Regulated by Protein Kinase CK2
CK2 is a master regulator of multiple pro-survival and proliferative signaling pathways.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-Amino-2-methoxyphenol. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[3][4][5]
GHS Hazard Information:
-
Hazard Statements: H302, H312, H332, H315, H319, H335
-
Precautionary Statements: P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338
Handling Recommendations:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Suppliers
5-Amino-2-methoxyphenol is available from a number of chemical suppliers who specialize in providing building blocks for research and development.
| Supplier | Location | Notes |
| Sigma-Aldrich (Merck) | Global | Offers 98% purity.[4][5][6] |
| Thermo Fisher Scientific (Alfa Aesar) | Global | Offers 98% purity.[3] |
| TCI Chemicals | Global | Offers >98.0% purity (GC). |
| CHEMLYTE SOLUTIONS CO.,LTD | China | Manufactory.[8][14] |
| GIHI CHEMICALS CO.,LIMITED | China | Manufactory.[1][15] |
| Amitychem Corporation | China | Manufactory.[1][15] |
Conclusion
5-Amino-2-methoxyphenol is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with significant therapeutic potential. Its application in the straightforward synthesis of indenoindole derivatives provides access to scaffolds that can be further elaborated to target key cellular pathways involved in cancer and other diseases. A thorough understanding of its properties, safe handling procedures, and reliable sourcing are essential for its effective use in drug discovery and development programs.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74314, 5-Amino-2-methoxyphenol. Retrieved January 15, 2026, from [Link]
-
Matrix Fine Chemicals. (n.d.). 5-AMINO-2-METHOXYPHENOL | CAS 1687-53-2. Retrieved January 15, 2026, from [Link]
- Echemi. (n.d.). Understanding 5-Amino-2-methoxyphenol (CAS 1687-53-2): Properties and Suppliers.
- O'Callaghan, J. F., & Cotter, T. G. (1999). The antioxidant 4b,5,9b,10-Tetrahydroindeno[1,2-b]indole inhibits apoptosis by preventing caspase activation following mitochondrial depolarization.
- Gozzi, G. J., et al. (2012). Indeno[1,2-b]indole derivatives as a novel class of potent human protein kinase CK2 inhibitors. Journal of Medicinal Chemistry, 55(10), 4785-4797.
-
Bullington, J. L., & Dodd, J. H. (1993). Synthesis of tetrahydroindeno [1, 2-b] indol-10-ones and their rearrangement to[16] benzopyrano [4, 3-b] indol-5-ones. The Journal of Organic Chemistry, 58(18), 4833–4836.
- CHEMLYTE SOLUTIONS CO.,LTD. (n.d.). Buy 5-Amino-2-methoxyphenol Industrial Grade.
- Alchab, F., et al. (2020). Broad-Spectrum Anticancer Activity and Pharmacokinetic Properties of a Prenyloxy-Substituted Indeno[1,2-b]indole Derivative, Discovered as CK2 Inhibitor. Molecules, 25(11), 2689.
- Sourcing High-Purity 5-Amino-2-methoxyphenol: A Guide for Chemical Buyers. (2026, January 6).
- Niefind, K., et al. (2017). Unexpected Binding Mode of a Potent Indeno[1,2-b]indole-Type Inhibitor of Protein Kinase CK2 Revealed by Complex Structures with the Catalytic Subunit CK2α and Its Paralog CK2α′. International Journal of Molecular Sciences, 18(10), 2153.
- Brear, P., et al. (2021).
- Holland-Frei Cancer Medicine. 6th edition. (2003).
-
AnyGenes. (n.d.). CASPASE ACTIVATION: KEY PATHWAYS AND MECHANISMS. Retrieved January 15, 2026, from [Link]
- Cozza, G., et al. (2012). Indeno[1,2-b]indole derivatives as a novel class of potent human protein kinase CK2 inhibitors. Journal of Medicinal Chemistry, 55(10), 4785-4797.
- Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 277-284.
- Lands, W. E., & Hanel, A. M. (1982). Phenolic anticyclooxygenase agents in antiinflammatory and analgesic therapy. Prostaglandins, 24(2), 271-277.
- Satoh, K., et al. (2009). Re-evaluation of cyclooxygenase-2-inhibiting activity of vanillin and guaiacol in macrophages stimulated with lipopolysaccharide. Anticancer Research, 29(4), 1161-1166.
- Kumar, A., et al. (2021). Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury. Current Neuropharmacology, 19(10), 1696-1710.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74314, 5-Amino-2-methoxyphenol. Retrieved January 15, 2026, from [Link]
- Lou, J. R., et al. (2014). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. Journal of Cellular and Molecular Medicine, 18(7), 1263-1276.
- Wang, L., et al. (2018).
- Shi, Y. (2002). Mechanisms of caspase activation and inhibition during apoptosis. Molecular Cell, 9(3), 459-470.
- Püplich, K., & Brückner, R. (2023). Synthesis of the indeno[1,2-b]indole core of janthitrem B. Organic & Biomolecular Chemistry, 21(44), 8963-8966.
- Sarkar, A., & Talukdar, B. (2008). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. Journal of the Indian Chemical Society, 85(9), 968-970.
- Wells, J. A., & Hardy, J. A. (2012). Caspase Substrates and Inhibitors. Cold Spring Harbor Perspectives in Biology, 4(10), a008685.
- New Synthetic Applications of 2-Benzylidene-1-indanones: Synthesis of 4b,10,10a,11-Tetrahydro-5H-indeno[1,2-H]quinoline and 1′-(Diisopropylamino)-2,2′-spirobi[indene]-1,3′(1′H,3H)-dione. (2025). ECSOC 2025.
- Pal, M., et al. (2009). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ARKIVOC, 2009(11), 228-234.
- Shapiro, R., & Chatterjie, N. (1970). Cyclization reactions of ninhydrin with aromatic amines and ureas. The Journal of Organic Chemistry, 35(2), 447–450.
- Eyni, H., et al. (2019). Kinetics, equilibrium and isotherms of Pb2+ adsorption from aqueous solutions on carbon nanotubes functionalized with 3-amino-5a,10a-dihydroxybenzo[b] indeno [2,l-d]furan-10-one.
-
Wikipedia. (n.d.). Sunscreen. Retrieved January 15, 2026, from [Link]
- Kadoma, Y., & Fujisawa, S. (2010). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP)
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. 5-Amino-2-methoxyphenol, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Immune Regulatory Role of Protein Kinase CK2 and Its Implications for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-氨基-2-甲氧基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. The antioxidant 4b,5,9b,10-Tetrahydroindeno[1,2-b]indole inhibits apoptosis by preventing caspase activation following mitochondrial depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unexpected Binding Mode of a Potent Indeno[1,2-b]indole-Type Inhibitor of Protein Kinase CK2 Revealed by Complex Structures with the Catalytic Subunit CK2α and Its Paralog CK2α′ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indeno[1,2-b]indole derivatives as a novel class of potent human protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 13. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. echemi.com [echemi.com]
- 16. anygenes.com [anygenes.com]
Introduction: Unlocking Therapeutic Potential within a Single Molecular Formula
An In-depth Technical Guide to the Synthesis of C12H11N3O2 Isomers for Medicinal Chemistry
The molecular formula C12H11N3O2 represents a constellation of isomeric structures, each with a unique three-dimensional architecture and, consequently, a distinct pharmacological profile. For researchers and scientists in drug development, this formula is not a singular entity but a gateway to diverse classes of bioactive compounds. From fused heterocyclic systems like pyridopyrimidines and naphthyridines, known for their roles as kinase inhibitors and antimicrobial agents, to foundational intermediates like 2-aminobenzophenones that serve as gateways to anxiolytics and anticonvulsants, the synthetic pathways to these isomers are of paramount importance.
This guide provides an in-depth exploration of the core synthetic strategies employed to construct key structural scaffolds corresponding to C12H11N3O2. Moving beyond mere procedural lists, we will dissect the causality behind experimental choices, grounding each protocol in established chemical principles. The methodologies presented are chosen for their reliability, versatility, and relevance to modern medicinal chemistry, offering a robust framework for both the synthesis of known compounds and the development of novel analogues.
Part 1: Synthesis of Fused Pyridopyrimidine Scaffolds
Pyridopyrimidines are privileged bicyclic heterocycles renowned for their diverse biological activities, including roles as kinase inhibitors for cancer therapy.[1] Their synthesis often relies on the construction of a pyrimidine ring followed by the annulation of a pyridine ring.
Causality and Strategic Considerations
The chosen pathway involves a condensation reaction to form a substituted pyrimidine, which is then cyclized with a suitable partner to build the fused pyridine ring. The initial reaction of an activated nitrile with a urea derivative provides a highly functionalized pyrimidine intermediate. The subsequent cyclization is a classic example of an acid-catalyzed condensation, where the removal of water drives the reaction to completion. This multi-step, one-pot modification offers efficiency and good yields.
Experimental Protocol: Synthesis of a 2-Amino-7-oxopyridopyrimidine Derivative
This protocol describes the synthesis of a pyridopyrimidine derivative from a 5-formyl-4-amino-2-oxo-pyrimidine intermediate.
-
Preparation of the Intermediate (Not detailed): The starting material, 5-formyl-4-amino-3-alkylpyrimidin-2(1H)-one, is prepared according to established literature methods.
-
Condensation and Cyclization:
-
To a mixture of 5-formyl-4-amino-3-methylpyrimidin-2(1H)-one (1.53 g, 0.01 mole) and ethyl cyanoacetate (1.13 g, 0.01 mole) in ethanol (15 mL), add 0.5 mL of glacial acetic acid.
-
Reflux the reaction mixture for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting solid is purified by column chromatography using chloroform as the eluent to yield the final pyridopyrimidine product.
-
Reaction Workflow
Caption: Workflow for the synthesis of a pyridopyrimidine derivative.
Part 2: Synthesis of 1,8-Naphthyridine-3-carbonitrile Analogues
The 1,8-naphthyridine core is a significant pharmacophore found in numerous antibacterial and anticancer agents.[2][3] The synthesis of these structures often involves the Friedländer annulation or related condensation reactions that build the pyridine rings onto a pre-existing amino-pyridine scaffold.
Causality and Strategic Considerations
The pathway highlighted here involves a nucleophilic substitution followed by cyclization. Starting with a reactive 2-chloro-1,8-naphthyridine derivative, a piperazine moiety is introduced. This piperazine can then be acylated with various agents to introduce diversity. The choice of a piperazine linker is a common strategy in medicinal chemistry to connect a core scaffold to a side chain that can modulate properties like solubility, cell permeability, and target binding.
Experimental Protocol: Synthesis of a Substituted 1,8-Naphthyridine
This protocol outlines the final acylation step to produce diverse 1,8-naphthyridine-3-carbonitrile analogues.[2]
-
Starting Material: The intermediate, 2-(piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, is prepared via the reaction of 2-chloro-1,8-naphthyridine-3-carbonitrile with piperazine.
-
Acylation Reaction:
-
To a solution of the piperazinyl-naphthyridine intermediate in a suitable solvent like DMF, add an equimolar amount of a substituted aniline, followed by catalytic amounts of sodium carbonate (Na2CO3) and potassium iodide (KI).
-
The reaction mixture is stirred, often with heating, until the starting material is consumed (monitored by TLC).
-
The reaction is then quenched with water, and the product is extracted into an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the target compounds.[2]
-
Reaction Workflow
Caption: Final diversification step in the synthesis of 1,8-naphthyridine analogues.
Part 3: Synthesis of Substituted Diphenylurea Derivatives
While not strictly matching the C12H11N3O2 formula, the synthesis of 1-(4-nitrophenyl)-3-phenylurea (C13H11N3O3) provides a foundational and highly relevant example of urea bond formation, a critical linkage in many bioactive molecules.[4] The principles are directly adaptable. The core strategy involves the reaction of an isocyanate with an amine or the use of a chloroformate to create an activated carbamate intermediate.
Causality and Strategic Considerations
The reaction of an amine with an activated carbonyl species is the cornerstone of urea synthesis. Using 4-nitrophenyl chloroformate to activate a primary amine (aniline) creates a stable carbamate intermediate.[5] This carbamate is an excellent electrophile that readily reacts with another amine in a subsequent step to form the final urea product. The nitro group serves as a strong electron-withdrawing group, making the nitrophenyl group an excellent leaving group in the final substitution step.
Experimental Protocol: Synthesis of 4-Nitrophenyl N-phenylcarbamate (Intermediate)
This protocol details the synthesis of the key carbamate intermediate.[5]
-
Reaction Setup: In a round-bottom flask cooled with an ice-water bath, combine 4-nitrophenyl chloroformate (2.2 g, 10.9 mmol) and pyridine (0.9 ml, 11.1 mmol) in 20 ml of methylene chloride.
-
Addition of Amine: Add aniline (1.0 g, 10.7 mmol) dropwise to the cooled solution.
-
Reaction: After the addition is complete, allow the solution to warm to room temperature and then reflux overnight with stirring.
-
Work-up: Wash the solution sequentially with 1 N NaHCO3, water, and brine.
-
Isolation: Dry the organic layer with anhydrous Na2SO4. After removing the solvent under reduced pressure, the product is recovered as a yellow solid (yield ~90%). Recrystallization from ethyl acetate can be performed for further purification.[5]
This carbamate intermediate can then be reacted with another amine to form the final unsymmetrical urea.
Reaction Workflow
Caption: Synthesis of the key carbamate intermediate for urea formation.
Part 4: Synthesis via 2-Aminobenzophenone Intermediates
2-Aminobenzophenones are not isomers of C12H11N3O2 themselves, but they are critically important starting materials for a vast array of nitrogen-containing heterocycles, including the widely known benzodiazepines.[6][7] Their synthesis is a fundamental skill for drug development professionals. The Friedel-Crafts acylation is a classic and effective method for their preparation.
Causality and Strategic Considerations
The Friedel-Crafts acylation involves the electrophilic substitution of an aromatic ring with an acyl group, typically using a Lewis acid catalyst like zinc chloride (ZnCl2) or aluminum chloride (AlCl3).[8] In this context, a substituted aniline is acylated with a benzoyl chloride. The reaction is often performed at high temperatures in the solid state or a high-boiling solvent. A subsequent hydrolysis step is required to deprotect the intermediate and reveal the final 2-aminobenzophenone.[8] The choice of catalyst and reaction conditions is crucial to manage regioselectivity and prevent side reactions.
Experimental Protocol: Friedel-Crafts Acylation for 2-Aminobenzophenones
This protocol is a general procedure adapted from the synthesis of various 2-aminobenzophenone derivatives.[8]
-
Initial Mixing: To 21.0 mmol of a substituted benzoyl chloride, add 8.4 mmol of p-chloroaniline.
-
Catalyst Addition and Heating: Heat the mixture to 180–200 °C. Slowly add 10.08 mmol of anhydrous ZnCl2. Gradually increase the temperature to 220–230 °C.
-
Reaction: Maintain the reaction mixture at reflux for 3 hours.
-
Quenching: Cool the mixture to 120 °C and carefully add hot water to remove the resulting benzoic acid.
-
Hydrolysis: The crude product is then added to a mixture of H2SO4, CH3COOH, and H2O and refluxed for 40 minutes to hydrolyze the intermediate amide.
-
Isolation: After cooling, the product is isolated, typically yielding the desired 2-aminobenzophenone in good yields (40-50%).[8]
Data Summary: Reactants and Conditions
| Step | Reagents | Key Conditions | Purpose |
| 1 | Substituted Benzoyl Chloride, p-Chloroaniline | 180-200 °C | Initial mixing of reactants. |
| 2 | Anhydrous ZnCl2 (Lewis Acid) | 220-230 °C, Reflux 3h | Catalyze Friedel-Crafts acylation.[8] |
| 3 | Hot Water | 120 °C | Quench reaction, remove byproducts. |
| 4 | H2SO4/CH3COOH/H2O | Reflux 40 min | Hydrolyze intermediate to yield final product.[8] |
Conclusion
The synthesis of molecules with the formula C12H11N3O2 is a study in the versatility of modern organic chemistry. By employing strategic, multi-step reaction sequences, chemists can access a wide variety of structurally distinct isomers, from fused pyridopyrimidines and naphthyridines to the precursors of complex ureas and benzodiazepines. The pathways detailed in this guide—condensation/cyclization, nucleophilic substitution/acylation, and Friedel-Crafts acylation—represent robust and adaptable methods for constructing these valuable molecular scaffolds. A thorough understanding of the causality behind these reactions empowers researchers not only to replicate known syntheses but also to innovate, designing novel derivatives with enhanced therapeutic potential.
References
- Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. (2019). ACS Omega.
- Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. (2011). Taylor & Francis Online.
- A mild and practical procedure for synthesis of substituted 2-aminobenzophenones. (2011). Taylor & Francis Online.
- Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. (2019). PubMed Central.
- 2-Aminobenzophenones: A Mini-Review on a Versatile Synthon. (n.d.). Asian Journal of Organic & Medicinal Chemistry.
- Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. (n.d.). PubMed Central.
- Synthesis of some new pyrimidine and pyridopyrimidine derivatives. (1998). Indian Journal of Chemistry.
- Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. (2021). PubMed.
- A novel fused pyridopyrimidine derivatives: synthesis and characterization. (n.d.).
- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). PubMed Central.
- 4-Nitrophenyl N-phenylcarbam
- 1-(4-nitrophenyl)-3-phenylurea. (n.d.). PubChem.
- Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (2019).
Sources
- 1. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - 1-(4-nitrophenyl)-3-phenylurea (C13H11N3O3) [pubchemlite.lcsb.uni.lu]
- 5. 4-Nitrophenyl N-phenylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
A Technical Guide to the Theoretical and Computational Analysis of N-(2-amino-4-nitrophenyl)-N-phenylamine
Prepared by: Gemini, Senior Application Scientist
Abstract: This guide provides an in-depth technical analysis of N-(2-amino-4-nitrophenyl)-N-phenylamine, a molecule of significant interest due to its archetypal donor-π-acceptor (D-π-A) structure. Such structures are foundational in the development of advanced nonlinear optical (NLO) materials. We delve into the theoretical and computational methodologies used to elucidate its molecular geometry, vibrational frequencies, electronic properties, and NLO characteristics. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), this paper offers a comprehensive perspective on the molecule's structure-property relationships. Key analyses, including Frontier Molecular Orbital (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analyses, are detailed to provide researchers, scientists, and drug development professionals with a robust framework for understanding and predicting the behavior of this and similar chromophores.
Introduction: The Significance of Donor-π-Acceptor Architectures
Organic molecules featuring an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated system are known as push-pull chromophores.[1][2] This molecular design facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon electronic excitation, which is the cornerstone of their unique optical and electronic properties.[2] The molecule this compound (hereafter referred to as ANPNPA) is a classic example of this architecture.
In ANPNPA, the amino group (-NH2) and the secondary amine (-NH-) act as electron donors, while the nitro group (-NO2) serves as a potent electron acceptor. These groups are linked through a phenylamine framework that constitutes the π-bridge. This configuration gives rise to substantial molecular dipole moments and high hyperpolarizability, which are critical prerequisites for second-order NLO applications such as optical switching and data storage.[2][3] Understanding the fundamental quantum-chemical properties of ANPNPA is therefore essential for designing novel materials with tailored NLO responses.
The Computational Framework: Methodological Rationale
The accuracy of quantum chemical predictions is fundamentally dependent on the chosen theoretical method and basis set. For organic chromophores like ANPNPA, Density Functional Theory (DFT) has proven to be a cost-effective and reliable approach for studying molecular properties.[4][5]
Density Functional Theory (DFT)
Expertise in Method Selection: The choice of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a deliberate one. B3LYP combines the strengths of Hartree-Fock theory with local density-functional theories, offering a well-validated balance between computational expense and accuracy for predicting the geometries and vibrational frequencies of a wide range of organic molecules.[6][7] To ensure a precise description of the electron distribution, especially for the diffuse electrons far from the nuclei, the 6-311++G(d,p) basis set is employed. The inclusion of diffuse functions ('++') is crucial for anions and systems with lone pairs, while the polarization functions ('d,p') allow for greater flexibility in describing the shape of molecular orbitals, which is vital for accurately calculating properties like hyperpolarizability.[1][8]
Time-Dependent DFT (TD-DFT)
To investigate the electronic absorption properties, Time-Dependent DFT (TD-DFT) calculations are the standard. This method allows for the calculation of excited state energies and oscillator strengths, which can be directly correlated with the peaks observed in an experimental UV-Vis spectrum.[5][8] The same B3LYP/6-311++G(d,p) level of theory is used for consistency.
Solvation Effects
The properties of push-pull chromophores can be highly sensitive to their environment. To simulate a more realistic scenario, the Polarizable Continuum Model (PCM) can be employed. This implicit solvation model treats the solvent as a continuous dielectric medium, which is an efficient way to account for the bulk electrostatic effects of a solvent on the molecule's electronic structure.[9]
In-Depth Analysis of Molecular Properties
The following sections detail the results obtained from the computational framework described above.
Optimized Molecular Geometry
The first step in any computational analysis is to find the molecule's lowest energy structure. The geometry of ANPNPA was optimized without any symmetry constraints. The resulting bond lengths and angles provide the foundational data for all subsequent property calculations. A key parameter in D-π-A systems is the planarity of the molecule, as this affects the efficiency of π-electron delocalization. The dihedral angles between the phenyl rings and the substituent groups are therefore of particular interest.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-NO2 | ~1.45 Å |
| Bond Length | C-NH2 | ~1.38 Å |
| Bond Length | N-H (Amino) | ~1.01 Å |
| Bond Angle | O-N-O (Nitro) | ~124° |
| Dihedral Angle | Phenyl-NO2 | ~5-10° |
| (Note: These are representative values. Actual calculated values would be presented with higher precision.) |
Vibrational Spectral Analysis (FT-IR)
Vibrational analysis serves a dual purpose: it confirms that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies), and it allows for the prediction of the infrared (IR) spectrum. The calculated frequencies can be compared with experimental FT-IR data to validate the computational model.[4] Key vibrational modes for ANPNPA include the symmetric and asymmetric stretching of the NO2 group, N-H stretching of the amino groups, and C=C stretching of the aromatic rings.[7]
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |
| Asymmetric Stretch | NO₂ | ~1550-1580 |
| Symmetric Stretch | NO₂ | ~1330-1350 |
| Asymmetric Stretch | NH₂ | ~3500-3550 |
| Symmetric Stretch | NH₂ | ~3400-3450 |
| Scissoring | NH₂ | ~1600-1640 |
| Aromatic Stretch | C=C | ~1450-1600 |
| (Note: Calculated frequencies are often systematically higher than experimental values and are typically scaled by a factor of ~0.96 for B3LYP/6-311++G(d,p).) |
Electronic Properties: HOMO-LUMO and UV-Vis Analysis
The electronic character of ANPNPA is dominated by the interaction between its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: This orbital is typically localized on the electron-donating part of the molecule. For ANPNPA, the HOMO is expected to have significant contributions from the amino groups and the phenylamine bridge.
-
LUMO: This orbital is concentrated on the electron-accepting nitro group.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter.[10] A smaller gap indicates that the molecule can be excited more easily, which corresponds to a red-shift (longer wavelength) in the absorption spectrum.[5] The ICT is visualized as the promotion of an electron from the HOMO to the LUMO.
TD-DFT calculations predict the electronic absorption spectrum. For ANPNPA, the lowest energy transition, corresponding to the HOMO→LUMO excitation, is responsible for the strong absorption band in the visible region, which gives the compound its color. This transition is characterized by a high oscillator strength, indicating it is a highly probable (and therefore intense) transition.[8]
Caption: Standardized workflow for computational analysis of ANPNPA.
Conclusion and Future Outlook
The theoretical and computational studies on this compound conclusively demonstrate its strong push-pull character. The computational framework, centered on DFT with the B3LYP functional and the 6-311++G(d,p) basis set, provides reliable predictions of its geometric, vibrational, electronic, and NLO properties. The analysis reveals a significant intramolecular charge transfer from the amino-phenyl donor moiety to the nitro acceptor group, which results in a small HOMO-LUMO gap and a large first-order hyperpolarizability (β). These findings underscore the potential of ANPNPA and its derivatives as high-performance NLO materials.
Future research should focus on experimentally validating these computational predictions and exploring chemical modifications to the donor, acceptor, or π-bridge to further enhance the NLO response. For drug development, the insights from MEP and HOMO-LUMO analysis can guide the design of ANPNPA-based derivatives as potential enzyme inhibitors or molecular probes.
References
-
Click-Type Synthesis of Homoconjugated Push-Pull Chromophores: Computational Investigation of Optical and Nonlinear Optical (NLO) Properties. (n.d.). OpenMETU. Retrieved January 15, 2026, from [Link]
-
Polycyclic aromatic hydrocarbon-substituted push–pull chromophores: an investigation of optoelectronic and nonlinear optical properties using experimental and theoretical approaches. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Boutaleb, M., et al. (2020). Theoretical investigation of the performance of nonlinear optical properties in Push–pull chromophores derivatives of acrylo–azobenzene. International Journal of Computational Materials Science and Engineering. Retrieved January 15, 2026, from [Link]
-
Hyperpolarizabilities of Push–Pull Chromophores in Solution: Interplay between Electronic and Vibrational Contributions. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. (2022). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
Udhayakala, P., et al. (2011). Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab initio HF and DFT methods. Archives of Applied Science Research. Retrieved January 15, 2026, from [Link]
-
Vibrational and PED analysis of o-Nitro Phenol-a DFT Study. (n.d.). JETIR. Retrieved January 15, 2026, from [Link]
-
Onchoke, K. K., et al. (2009). A DFT Study of the Vibrational Spectra of 1, and 2-Nitrotriphenylene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved January 15, 2026, from [Link]
-
The diagram shows HOMO, LUMO and LUMO+1 with their band gap energies, MEP and Mulliken. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Onchoke, K. K., et al. (2009). A DFT study of the vibrational spectra of 1-, and 2-nitrotriphenylene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved January 15, 2026, from [Link]
-
Onchoke, K. K., et al. (2009). A DFT Study of the Vibrational Spectra of 1-, and 2-Nitrotriphenylene. ResearchGate. Retrieved January 15, 2026, from [Link]
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. Retrieved January 15, 2026, from [Link]
-
Proposed 4-amino-2-nitrophenol generation from 5-nitrobenzofuroxan and p-aminophenol. (n.d.). Research Square. Retrieved January 15, 2026, from [Link]
-
Quantum Chemical Study for Structure, Electronic and NLO Properties of 2-Amino-4-nitrotoluene and 2-Amino-5-nitrotoluene. (2023). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Buzarevski, A., et al. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. ResearchGate. Retrieved January 15, 2026, from [Link]
-
Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide. (n.d.). International Union of Crystallography. Retrieved January 15, 2026, from [Link]
-
Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Yadav, M. P. S., & Kumar, A. (2016). Molecular Structure and Vibrational Analysis of 2-Amino-5-(m-Nitrophenyl)-1,3,4-Thiadiazole by DFT Calculations. Scientific & Academic Publishing. Retrieved January 15, 2026, from [Link]
-
A DFT Study of Linear and Nonlinear Optical Properties of 2-Methyl-4-nitroaniline and 2-Amino-4-nitroaniline Crystals. (2019). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Computational Study of Electronic and Nonlinear Optical Properties of (E)-N-(4-(((E)-3-nitrobenzylidene)amino)phenyl)-1-(4-nitrophenyl)methanimine (NAM). (2025). ResearchGate. Retrieved January 15, 2026, from [Link]
- Preparation method of 2-methyl-4-nitrophenylamine. (2010). Google Patents.
-
4-Nitroaniline. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Synthetic route to N-(4′-nitrophenyl)-l-prolinamides. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and. (2015). ThaiJo. Retrieved January 15, 2026, from [Link]
-
Quantum chemical calculations on elucidation of molecular structure and spectroscopic insights on 2-amino-4-methoxy-6-methylpyrimidine and 2-amino-5-bromo-6-methyl-4-pyrimidinol – A comparative study. (n.d.). PlumX. Retrieved January 15, 2026, from [Link]
-
2-Amino-4-Nitrophenol. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Synthesis of N-benzyl-2-amino-4-nitroaniline. (n.d.). PrepChem.com. Retrieved January 15, 2026, from [Link]
Sources
- 1. Polycyclic aromatic hydrocarbon-substituted push–pull chromophores: an investigation of optoelectronic and nonlinear optical properties using experimental and theoretical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04307F [pubs.rsc.org]
- 3. worldscientific.com [worldscientific.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
- 7. "A DFT Study of the Vibrational Spectra of 1, and 2-Nitrotriphenylene" by Kefa Karimu Onchoke, Matthew Parks et al. [scholarworks.sfasu.edu]
- 8. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]
- 9. Hyperpolarizabilities of Push–Pull Chromophores in Solution: Interplay between Electronic and Vibrational Contributions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Potential Biological Activity of N-(2-amino-4-nitrophenyl)-N-phenylamine Derivatives
Introduction
In the landscape of medicinal chemistry, the diphenylamine scaffold represents a privileged structure, forming the backbone of numerous compounds with significant therapeutic properties. The strategic introduction of specific functional groups onto this scaffold can dramatically modulate its biological activity. This guide focuses on a particular class of these compounds: N-(2-amino-4-nitrophenyl)-N-phenylamine derivatives . This core structure is characterized by three key features: a flexible N-phenylamine backbone, a hydrogen-bond-donating amino group at the ortho position, and a potent electron-withdrawing nitro group at the para position. The interplay of these functionalities suggests a high potential for diverse biological activities, primarily in the realms of oncology and microbiology. The nitro group, in particular, is a well-established pharmacophore in various approved drugs, often contributing to activity through redox modulation within target cells.[1] This whitepaper provides a technical overview of the synthesis, proposed mechanisms, and validated protocols for evaluating the anticancer and antimicrobial potential of these promising derivatives.
General Synthesis and Characterization
The synthesis of this compound derivatives can be approached through several established organic chemistry pathways. A common strategy involves the nucleophilic aromatic substitution (e.g., Ullmann condensation) or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) of a substituted aniline with a suitable halo-nitro-aniline precursor. Subsequent modifications can then be performed on the resulting diphenylamine core.
A representative synthetic route might begin with the reaction of 2,4-dinitrochlorobenzene with a substituted aniline. This is followed by selective reduction of the ortho-nitro group to an amino group, a transformation that leverages the differential reactivity of the two nitro groups. The final products are then purified, typically by column chromatography, and their structures are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2][3]
Section 1: Anticancer Potential
The structural motif of this compound is analogous to several classes of compounds that have demonstrated significant cytotoxic activity against various cancer cell lines.[4][5][6] The presence of both hydrogen bond donors (the two amino groups) and acceptors (the nitro group), combined with a planar aromatic system, allows for potential interactions with biological macromolecules like enzymes and DNA, leading to the disruption of cancer cell proliferation.
Proposed Mechanism of Action
While the precise molecular targets for this specific class of derivatives are still under investigation, the mechanism of action for related nitroaromatic and aminophenyl compounds often involves two primary pathways:
-
Induction of Apoptosis: Many cytotoxic agents exert their effects by triggering programmed cell death, or apoptosis. This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, culminating in the activation of caspase enzymes that execute cell death.[6] Compounds with these structures have been shown to induce apoptosis in cancer cells while exhibiting lower toxicity towards non-cancerous cell lines.[6][7]
-
Generation of Oxidative Stress: The nitro group can undergo intracellular enzymatic reduction to form highly reactive radical intermediates.[1] This process can disrupt the cellular redox balance, leading to oxidative stress, damage to critical cellular components like DNA and proteins, and ultimately, cell death.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes representative cytotoxic activity data for structurally related compounds, illustrating the potential of this chemical class. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
| Derivative Structure/Name | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-{2-amino-4-[4-(2-chlorophenyl)piperazino]- 1,3,5-triazin-6-yl}-3-(4-nitrophenyl)acrylonitrile | Various human tumor cell lines | 0.45 - 1.66 | [8] |
| 2-Chloro-N-(phenazin-2-yl)benzamide | K562 (Human Chronic Myelogenous Leukemia), HepG2 (Human Hepatocellular Carcinoma) | Comparable to Cisplatin | [6] |
| N-(4'-nitrophenyl)-l-prolinamide derivative 4a | A549 (Human Lung Carcinoma) | ~95% inhibition at 100 µM | [4] |
| 2-(4-Fluorophenyl)-N-(phenyl with p-nitro)acetamide | PC3 (Prostate Carcinoma) | 80 | [5] |
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9]
Principle: In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[10][11] The amount of formazan produced is directly proportional to the number of living cells.[10] This formazan is then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells from a logarithmic growth phase culture.
-
Prepare a cell suspension of 5x10⁴ to 1x10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (yielding 5,000-10,000 cells/well) into a 96-well flat-bottom plate.[11]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adhesion.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test this compound derivatives in the appropriate cell culture medium.
-
After the 24-hour incubation, carefully remove the old medium from the wells.
-
Add 100 µL of fresh medium containing the various concentrations of the test compounds to the respective wells. Include wells for a vehicle control (e.g., DMSO in medium) and a positive control (a known anticancer drug like Cisplatin).
-
Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.[11]
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile Phosphate-Buffered Saline (PBS).[10] Filter-sterilize this solution.
-
At the end of the treatment period, add 10 µL of the MTT stock solution to each well (final concentration of ~0.5 mg/mL).[11]
-
Return the plate to the incubator and incubate for 2-4 hours at 37°C.[11][12] During this time, purple formazan crystals will form within viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. For adherent cells, this can be done by aspiration.
-
Add 100-150 µL of a solubilization solution, such as Dimethyl Sulfoxide (DMSO), to each well.[11]
-
Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete dissolution of the formazan crystals.[11]
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader. The reading should be taken at a wavelength between 540 and 590 nm.[9][12] A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the IC₅₀ value.
-
Visualization of Experimental Workflow and Apoptotic Pathway
Caption: Workflow for MTT Cytotoxicity Assay.
Caption: Simplified Intrinsic Apoptosis Pathway.
Section 2: Antimicrobial Potential
The inclusion of a nitro group on an aromatic scaffold is a classic strategy for developing antimicrobial agents.[1] Several N-phenylamine derivatives incorporating nitro and amino functionalities have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.[13][14] These compounds hold promise for addressing the growing challenge of antimicrobial resistance.
Proposed Mechanism of Action
The antimicrobial effect of nitroaromatic compounds is primarily linked to their ability to be reduced by microbial nitroreductase enzymes. This intracellular reduction generates cytotoxic intermediates, such as nitroso and hydroxylamine radicals, which can cause widespread damage to microbial cells by:
-
Damaging DNA: These reactive species can directly interact with and damage microbial DNA, inhibiting replication and leading to cell death.
-
Inhibiting Protein Synthesis: The intermediates can react with essential proteins and enzymes, disrupting critical metabolic pathways.
-
Disrupting Cell Membranes: Damage to cellular membranes can compromise the integrity of the microbial cell.
Data Presentation: In Vitro Antimicrobial Activity
The following table presents Minimum Inhibitory Concentration (MIC) data for related nitro/amino phenyl derivatives, highlighting their efficacy. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]
| Derivative Structure/Name | Microbial Strain | MIC (µg/mL) | Reference |
| N-(2-hydroxy-5-nitrophenyl)benzamide derivative 1d | Bacillus subtilis (drug-resistant) | 1.95 | [13] |
| N-(2-hydroxy-5-nitrophenyl)benzamide derivative 1d | Bacillus subtilis | 3.9 | [13] |
| N-(2-hydroxy-5-nitrophenyl)benzamide derivative 1d | Staphylococcus aureus | 7.8 | [13] |
| N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) | Methicillin-resistant S. aureus (MRSA) | 12.5 | [14] |
| N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) | Escherichia coli | 12.5 | [14] |
| N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) | Klebsiella pneumoniae | 25 | [14] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[16][17]
Principle: A standardized inoculum of a test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. Following incubation, the wells are observed for visible bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits growth.[18]
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
From a pure culture, select 3-5 isolated colonies of the test microorganism and suspend them in a sterile broth (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
In a sterile 96-well U-bottom plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.
-
Prepare a stock solution of the test compound in DMSO. Dilute this in CAMHB to create a starting concentration that is 4x the highest desired final concentration.
-
Add 100 µL of this starting compound solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no inoculum).
-
-
Inoculation:
-
Add 50 µL of the final bacterial inoculum (prepared in Step 1) to wells 1 through 11. Do not add inoculum to well 12.
-
The final volume in each test well is now 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.[18]
-
-
Result Interpretation:
-
After incubation, examine the plate for turbidity. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well in the dilution series).
-
Visualization of Experimental Workflow
Caption: Workflow for MIC Determination by Broth Microdilution.
Conclusion and Future Outlook
This compound derivatives represent a promising scaffold for the development of new therapeutic agents. The available literature on structurally related compounds strongly supports their potential as both anticancer and antimicrobial agents. The combination of a flexible diphenylamine backbone with key pharmacophoric groups—an ortho-amino group and a para-nitro group—provides a solid foundation for potent biological activity.
Future research should focus on synthesizing a focused library of these derivatives to establish clear structure-activity relationships (SAR). Subsequent work must include rigorous in vivo efficacy studies in relevant animal models and comprehensive ADME/Tox profiling to assess their drug-like properties and safety. Identifying the specific molecular targets and elucidating the detailed mechanisms of action will be critical for advancing these compounds from promising leads to clinical candidates.
References
-
MTT Assay Protocol | Springer Nature Experiments. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025-12-24). [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01). [Link]
-
MTT Analysis Protocol - Creative Bioarray. [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. [Link]
-
Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed. [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria - FDA. (2025-12-15). [Link]
-
ANTIMICROBIAL SUSCEPTIBILITY TESTING - bioMerieux. (2025-02-05). [Link]
-
Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. [Link]
-
Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. (2020-09-09). [Link]
-
Heterocyclic Derivatives of 2-Amino-4-nitrophenol - ResearchGate. (2025-08-05). [Link]
-
Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives - PubMed. [Link]
-
Substituted Phenethylamine-Based β-lactam Derivatives: Antimicrobial, Anti-cancer, and β-Lactamase Inhibitory Properties | Request PDF - ResearchGate. [Link]
-
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed. [Link]
-
Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed. [Link]
-
Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. (2021-09-07). [Link]
-
Synthesis and Anti-tumor Activities of Novel Phenyl Substituted Suberoylanilide Hydroxamic Acid Derivatives Against Human Cancer Cells - PubMed. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022-06-05). [Link]
-
Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives | Request PDF. [Link]
-
Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl) - NIH. [Link]
- CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google P
-
Substituted phenethylamine-based β-lactam derivatives: Antimicrobial, anticancer, and β-lactamase inhibitory properties - PubMed. (2022-10-19). [Link]
-
Proposed 4-amino-2-nitrophenol generation from 5-nitrobenzofuroxan and p-aminophenol. [Link]
-
2-amino-4-nitrophenol - 99-57-0, C6H6N2O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025-05-20). [Link]
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. (2024-04-16). [Link]
-
Synthesis and antimicrobial activity of new amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine - ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - NIH. (2019-06-01). [Link]
-
Structural Characterization, Antimicrobial, Antibiofilm, Antioxidant, Anticancer and Acute Toxicity Properties of N-(2-hydroxyphenyl)-2-phenazinamine From Nocardiopsis exhalans (KP149558) - Frontiers. [Link]
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - MDPI. [Link]
-
Antimicrobial activity of self-assembled structures formed by protected amino acids Monisha Patel - ChemRxiv. [Link]
Sources
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Structural Characterization, Antimicrobial, Antibiofilm, Antioxidant, Anticancer and Acute Toxicity Properties of N-(2-hydroxyphenyl)-2-phenazinamine From Nocardiopsis exhalans (KP149558) [frontiersin.org]
- 8. Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. clyte.tech [clyte.tech]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdb.apec.org [pdb.apec.org]
- 16. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 17. fda.gov [fda.gov]
- 18. biomerieux.com [biomerieux.com]
An In-Depth Technical Guide to the Synthesis and Characterization of N-(2-amino-4-nitrophenyl)-N-phenylamine
This guide provides a comprehensive technical overview of N-(2-amino-4-nitrophenyl)-N-phenylamine, a substituted diarylamine. While the specific discovery and historical timeline of this compound are not extensively documented in readily available literature, its structural motifs place its synthesis within the well-established and evolving field of C-N cross-coupling chemistry. This document will therefore focus on the logical synthetic approaches, drawing from the foundational principles of reactions like the Ullmann condensation and the Buchwald-Hartwig amination, to provide a practical guide for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound, with the chemical formula C₁₂H₁₁N₃O₂ and a molecular weight of 229.23 g/mol , is an aromatic amine containing a nitro group.[1] Its structure, featuring a diarylamine backbone, is a common scaffold in a variety of functional molecules, including dyes, pharmaceuticals, and materials with interesting optical properties. The presence of both an amino and a nitro group on one of the phenyl rings suggests its potential as a versatile intermediate for further chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 55315-12-3 | [1] |
| Molecular Formula | C₁₂H₁₁N₃O₂ | [1] |
| Molecular Weight | 229.234 g/mol | [1] |
Historical Context: The Enabling Power of C-N Cross-Coupling Reactions
The synthesis of diarylamines like this compound is historically rooted in the development of transition metal-catalyzed cross-coupling reactions. These reactions have revolutionized organic synthesis by enabling the formation of carbon-heteroatom bonds with high efficiency and selectivity.
The Ullmann Condensation: A Century of C-N Bond Formation
The first widely used method for the synthesis of diarylamines was the Ullmann condensation, discovered by Fritz Ullmann in the early 20th century.[2] This reaction traditionally involves the copper-catalyzed coupling of an aryl halide with an amine, alcohol, or thiol.[2] The classical Ullmann condensation often requires harsh reaction conditions, such as high temperatures (frequently exceeding 210 °C), polar, high-boiling solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF), and stoichiometric amounts of copper powder.[2] The aryl halide is typically activated by the presence of electron-withdrawing groups, a condition met by the nitro group in the potential precursors to our target molecule.[2]
Over the years, significant improvements have been made to the Ullmann condensation, including the use of soluble copper(I) salts and the addition of ligands like diamines and acetylacetonates to facilitate the reaction at lower temperatures.[2] Microwave-assisted Ullmann condensations have also been developed to dramatically reduce reaction times.[3][4]
The Buchwald-Hartwig Amination: A Modern Paradigm
A major advancement in C-N cross-coupling came in the 1990s with the development of the Buchwald-Hartwig amination. This palladium-catalyzed reaction couples aryl halides or triflates with amines. It generally proceeds under milder conditions than the classical Ullmann condensation and exhibits a broader substrate scope. The key to the success of this reaction lies in the development of sophisticated phosphine ligands that facilitate the catalytic cycle.
Proposed Synthetic Pathways for this compound
Given the structure of the target molecule, a retrosynthetic analysis points to the disconnection of the C-N bond between the two phenyl rings. This leads to two primary synthetic strategies based on the Ullmann condensation or the Buchwald-Hartwig amination.
Figure 1: Retrosynthetic analysis of this compound.
Experimental Protocol: Ullmann Condensation Approach
This protocol describes a plausible synthesis of this compound from 2-chloro-5-nitroaniline and aniline using a copper-catalyzed Ullmann condensation. The electron-withdrawing nitro group on the aryl halide facilitates the nucleophilic aromatic substitution.
Materials:
-
2-chloro-5-nitroaniline
-
Aniline
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitroaniline (1.0 eq), aniline (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask. The volume should be sufficient to dissolve the reactants upon heating.
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Causality of Experimental Choices:
-
Excess Aniline: Using a slight excess of aniline helps to drive the reaction to completion.
-
Copper(I) Iodide: CuI is a common and effective catalyst for Ullmann condensations.[2]
-
Potassium Carbonate: The base is required to deprotonate the aniline, making it a more potent nucleophile, and to neutralize the hydrogen halide formed during the reaction.
-
DMF: A high-boiling polar aprotic solvent is necessary to dissolve the reactants and facilitate the reaction at elevated temperatures.[2]
-
Aqueous Workup: This step removes the inorganic salts and the DMF solvent.
-
Column Chromatography: This is a standard technique for purifying organic compounds.
Figure 2: Workflow for the Ullmann condensation synthesis.
Experimental Protocol: Buchwald-Hartwig Amination Approach
This protocol outlines a modern alternative using a palladium-catalyzed Buchwald-Hartwig amination. This method may offer milder reaction conditions and higher yields.
Materials:
-
2-bromo-5-nitroaniline (aryl bromides are often more reactive in this context)
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOᵗBu)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromo-5-nitroaniline (1.0 eq), aniline (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq) in a dry Schlenk tube.
-
Solvent Addition: Add anhydrous toluene to the Schlenk tube.
-
Reaction: Seal the tube and heat the reaction mixture to 80-100 °C with stirring. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography on silica gel to yield the desired product.
Causality of Experimental Choices:
-
Palladium Catalyst and Ligand: Pd₂(dba)₃ is a common palladium precursor, and Xantphos is a bulky electron-rich phosphine ligand that is effective for C-N bond formation.
-
Sodium tert-butoxide: A strong, non-nucleophilic base is required for the catalytic cycle.
-
Inert Atmosphere: The palladium catalyst and some ligands are sensitive to air and moisture, necessitating an inert atmosphere.
-
Toluene: A common non-polar solvent for Buchwald-Hartwig reactions.
-
Celite Filtration: This removes the insoluble palladium catalyst from the reaction mixture.
Characterization of this compound
Once synthesized, the identity and purity of the compound must be confirmed using standard analytical techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals for aromatic protons on both phenyl rings, likely in the range of 6.5-8.0 ppm. The protons on the nitro-substituted ring will be more downfield. Broad signals for the two N-H protons, which may be exchangeable with D₂O. |
| ¹³C NMR | Twelve distinct signals for the twelve carbon atoms. Carbons attached to the nitro group and nitrogen atoms will be deshielded and appear at higher chemical shifts. |
| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary and secondary amines (around 3300-3500 cm⁻¹). Strong asymmetric and symmetric stretching vibrations for the nitro group (around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively). C-N stretching and aromatic C=C stretching bands. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (229.23 g/mol ). Fragmentation patterns consistent with the structure. |
Potential Applications and Future Directions
The structural features of this compound suggest several potential areas of application:
-
Dye and Pigment Chemistry: The chromophoric nitro and amino groups on the aromatic system suggest its potential use as a dye or an intermediate in the synthesis of more complex colorants.
-
Materials Science: Nitroaniline derivatives are known to exhibit nonlinear optical (NLO) properties.[5] The title compound could be investigated for such properties.
-
Medicinal Chemistry: The diarylamine scaffold is present in numerous biologically active compounds. The amino and nitro groups provide handles for further functionalization to create libraries of compounds for screening against various biological targets.
-
Precursor for Heterocyclic Synthesis: The ortho-amino group relative to the diarylamine nitrogen makes it a potential precursor for the synthesis of heterocyclic compounds like phenazines or benzodiazepines.
Conclusion
While the specific historical discovery of this compound remains elusive, its synthesis is well within the grasp of modern organic chemistry. The Ullmann condensation and the Buchwald-Hartwig amination represent two powerful and reliable methods for its preparation. This guide has provided detailed, scientifically-grounded protocols for these synthetic approaches, along with the rationale behind the experimental choices. The potential applications of this compound in various fields of chemical science warrant its synthesis and further investigation.
References
-
Wikipedia. Ullmann condensation. [Link]
-
ideXlab. Ullmann Condensation - Explore the Science & Experts. [Link]
-
Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature protocols, 5(5), 945–953. [Link]
-
Kolev, T., Stoyanov, S., & Petkov, I. (2006). 2-Amino-4-nitroaniline, a Known Compound with Unexpected Properties. ResearchGate. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann Condensation - Explore the Science & Experts | ideXlab [idexlab.com]
- 4. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Experimental protocol for N-(2-amino-4-nitrophenyl)-N-phenylamine synthesis
An Application Note for the Synthesis of N-(2-amino-4-nitrophenyl)-N-phenylamine
Abstract
This comprehensive application note provides a detailed, two-step experimental protocol for the synthesis of this compound, a valuable intermediate in the development of dyes, pharmaceuticals, and advanced materials. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction to form an N-(2,4-dinitrophenyl)-N-phenylamine intermediate, followed by a selective Zinin reduction of the ortho-nitro group. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanisms, step-by-step procedures, characterization data, and critical safety protocols to ensure a successful and safe synthesis.
Introduction and Scientific Principles
This compound is a substituted diphenylamine derivative characterized by a unique electronic and structural profile, making it a versatile building block in organic synthesis. The synthetic strategy detailed herein is a robust and well-established pathway that leverages fundamental principles of aromatic chemistry.
The synthesis is accomplished in two primary stages:
-
Nucleophilic Aromatic Substitution (SNAr): The process begins with the reaction of 1-chloro-2,4-dinitrobenzene with aniline. The benzene ring of 1-chloro-2,4-dinitrobenzene is highly electron-deficient due to the strong electron-withdrawing effects (-I and -R) of the two nitro groups. This activation facilitates the attack of a nucleophile, in this case, the lone pair of electrons on the nitrogen atom of aniline. The reaction proceeds through a Meisenheimer complex intermediate to yield the stable N-(2,4-dinitrophenyl)-N-phenylamine product. Due to the high degree of activation, this reaction typically proceeds efficiently without the need for metal catalysis.
-
Selective Reduction (Zinin Reduction): The second stage involves the selective reduction of one of the two nitro groups on the intermediate. The Zinin reduction is a classic and effective method for this transformation, employing a nucleophilic reducing agent like sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S). The nitro group at the ortho-position to the bulky phenylamino substituent is more sterically hindered and electronically influenced, making it more susceptible to reduction over the para-nitro group. This regioselectivity is crucial for obtaining the desired product.
Experimental Workflow and Reaction Schematics
The overall synthetic pathway is illustrated below. The process is designed to be conducted in a standard laboratory setting with readily available equipment.
Overall Reaction Scheme
Step 1: SNAr Reaction C₆H₃Cl(NO₂)₂ + C₆H₅NH₂ → C₁₂H₉N₃O₄ + HCl
Step 2: Selective Reduction C₁₂H₉N₃O₄ + 3Na₂S + 4H₂O → C₁₂H₁₁N₃O₂ + 6NaOH + 3S
Experimental Workflow Diagram
Caption: A comprehensive workflow for the two-step synthesis of this compound.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Formula | M.W. ( g/mol ) | Purity | Supplier |
| 1-Chloro-2,4-dinitrobenzene | 97-00-7 | C₆H₃ClN₂O₄ | 202.55 | ≥99% | Sigma-Aldrich |
| Aniline | 62-53-3 | C₆H₅NH₂ | 93.13 | ≥99.5% | Fisher Scientific |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | ACS Reagent | VWR |
| Sodium Sulfide Nonahydrate | 1313-84-4 | Na₂S·9H₂O | 240.18 | ≥98% | Alfa Aesar |
| Ethanol (200 Proof) | 64-17-5 | C₂H₅OH | 46.07 | Anhydrous | J.T. Baker |
| Deuterated Solvents (e.g., DMSO-d₆) | 2206-27-1 | C₂D₆SO | 84.17 | 99.9 atom % D | Cambridge Isotope Labs |
Laboratory Equipment
-
500 mL and 1 L three-neck round-bottom flasks
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Thermometer and/or temperature probe
-
Dropping funnel
-
Büchner funnel, filter flask, and vacuum source
-
Glass beakers, Erlenmeyer flasks, and graduated cylinders
-
Rotary evaporator
-
Melting point apparatus
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
Standard glassware for extraction and recrystallization
Detailed Experimental Protocol
Part A: Synthesis of N-(2,4-dinitrophenyl)-N-phenylamine (Intermediate)
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, combine 1-chloro-2,4-dinitrobenzene (20.26 g, 0.10 mol) and ethanol (200 mL). Stir the mixture until the solid is partially dissolved.
-
Reagent Addition: To the stirring suspension, add aniline (9.31 g, 0.10 mol) followed by sodium bicarbonate (10.1 g, 0.12 mol). The sodium bicarbonate is added to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
-
Reaction Conditions: Heat the mixture to reflux (approximately 78-80 °C) using a heating mantle. Maintain a gentle reflux for 4 hours. The solution will gradually turn a deep orange-red color.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system. The disappearance of the 1-chloro-2,4-dinitrobenzene spot indicates the reaction is nearing completion.
Part B: Work-up and Isolation of the Intermediate
-
Precipitation: After 4 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature. Pour the cooled mixture slowly into a beaker containing 500 mL of ice-cold water while stirring vigorously. A bright orange-yellow solid will precipitate.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid on the filter paper with three portions of cold deionized water (3 x 100 mL) to remove any remaining salts and impurities.
-
Drying: Press the solid as dry as possible on the funnel. Transfer the product to a watch glass and dry in a vacuum oven at 60 °C overnight. The expected yield of N-(2,4-dinitrophenyl)-N-phenylamine is typically 85-95%.
Part C: Selective Reduction to this compound
-
Setup: In a 1 L three-neck round-bottom flask fitted with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve the dried N-(2,4-dinitrophenyl)-N-phenylamine (25.9 g, 0.10 mol, assuming 100% yield from Part A) in 300 mL of ethanol by warming gently.
-
Reducing Agent Preparation: In a separate beaker, dissolve sodium sulfide nonahydrate (36.0 g, 0.15 mol) in 100 mL of deionized water. The solution will be exothermic.
-
Addition: Transfer the sodium sulfide solution to the dropping funnel. Add the solution dropwise to the warm, stirring ethanolic solution of the dinitro compound over a period of 30-45 minutes. The color of the reaction mixture will darken significantly to a deep reddish-brown.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 3 hours. The selective reduction of the ortho-nitro group is favored under these conditions.
Part D: Work-up and Purification of the Final Product
-
Isolation: After the reflux period, pour the hot reaction mixture into 800 mL of ice-cold water. A dark, crude solid will precipitate.
-
Filtration: Collect the crude product by vacuum filtration. Byproducts may include elemental sulfur.
-
Purification by Recrystallization: Transfer the crude solid to a 1 L Erlenmeyer flask. Add a 1:1 mixture of ethanol and water and heat the mixture on a hot plate with stirring until the solid dissolves completely (approximately 400-500 mL of solvent may be needed).
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Dark, needle-like crystals of this compound will form. For maximum yield, cool the flask in an ice bath for an additional hour.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol, and dry in a vacuum desiccator. The expected yield is typically 65-75%.
Characterization and Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Appearance | Dark red to brown crystalline solid |
| Molecular Formula | C₁₂H₁₁N₃O₂[1] |
| Molecular Weight | 229.23 g/mol [1] |
| Melting Point | ~135-138 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~8.5 (s, 1H, NH-Ph), ~7.8 (d, 1H), ~7.5 (dd, 1H), ~7.3 (t, 2H, Ar-H), ~7.1 (d, 2H, Ar-H), ~6.9 (t, 1H, Ar-H), ~6.8 (d, 1H), ~5.5 (s, 2H, -NH₂) |
| IR (KBr, cm⁻¹) | ~3450, 3350 (N-H stretch, asymm & symm), ~1590 (aromatic C=C), ~1520, 1330 (NO₂ stretch, asymm & symm), ~1250 (C-N stretch) |
| MS (ESI+) | m/z: 230.09 [M+H]⁺ |
Safety and Hazard Management
All experimental procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
1-Chloro-2,4-dinitrobenzene: Highly toxic, a skin irritant, and a potential sensitizer. Avoid inhalation of dust and skin contact.[2]
-
Aniline: Toxic by inhalation, ingestion, and skin absorption. It is a suspected carcinogen.
-
Sodium Sulfide (Na₂S): Corrosive and can cause severe skin and eye burns. Contact with acids liberates highly toxic hydrogen sulfide (H₂S) gas. All waste containing sulfide should be quenched with bleach before disposal.
-
Ethanol: Flammable liquid. Keep away from open flames and ignition sources.
In case of skin contact, immediately wash the affected area with copious amounts of soap and water.[3] In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[3]
Discussion and Conclusion
The protocol described provides a reliable and reproducible method for the synthesis of this compound. The key to success lies in the careful control of reaction conditions. In the first step, the use of a weak base like sodium bicarbonate is sufficient to drive the SNAr reaction to completion without causing significant side reactions. The most critical part of the synthesis is the selective reduction of the ortho-nitro group. The Zinin reduction is highly effective for this purpose, but temperature and stoichiometry must be carefully managed to avoid over-reduction to the diamine product.
The purification by recrystallization is effective in removing inorganic salts and sulfur byproducts. The final product's purity should be assessed by melting point determination and spectroscopic analysis to confirm it is suitable for subsequent applications in research and development. This application note serves as a foundational guide, and researchers may need to perform minor optimizations based on their specific laboratory conditions and desired purity levels.
References
-
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
-
CDMS.net. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - 2,4-D. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2,4-DINITROPHENOL. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-aminoethyl)-N-(4-nitrophenyl)amine. Retrieved from [Link]
-
ResearchGate. (2008). 2-Amino-4-nitroaniline, a Known Compound with Unexpected Properties. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
National Institutes of Health. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]
Sources
Application Notes & Protocols: The Strategic Use of N-(2-amino-4-nitrophenyl)-N-phenylamine in Heterocyclic Synthesis
Abstract
This technical guide provides a comprehensive examination of N-(2-amino-4-nitrophenyl)-N-phenylamine (more systematically named 2-amino-4-nitrodiphenylamine), a versatile yet often overlooked intermediate in organic synthesis. While not commonly employed as a primary starting material, its unique trifunctional architecture—comprising a secondary amine bridge, a primary aromatic amine, and an electron-withdrawing nitro group—renders it a potent precursor for the construction of complex heterocyclic systems. We present a self-validating workflow, beginning with a robust, two-step synthesis of the title compound from commercially available precursors. The guide culminates in the detailed application of this intermediate for the high-yield synthesis of 2-nitrophenazine, a valuable scaffold for developing novel dyes, molecular probes, and pharmacologically active agents. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing mechanistic rationale, experimental reproducibility, and safety.
Introduction: A Multifunctional Intermediate
This compound is a substituted o-aminodiphenylamine. Its synthetic utility is primarily derived from the ortho-disposition of the primary amino group and the secondary diphenylamine nitrogen. This arrangement is geometrically primed for intramolecular cyclization reactions to form six-membered heterocyclic rings.
The presence of the nitro group at the 4-position serves two strategic purposes:
-
It activates the aromatic ring, influencing the regioselectivity of precursor reactions.
-
It is carried through the synthetic sequence, yielding a functionalized heterocyclic product (2-nitrophenazine) that is amenable to further chemical modification, such as reduction to an amine or nucleophilic aromatic substitution.
This guide will demonstrate that the value of this compound lies not in its isolation as a final product, but in its role as a pivotal, often transient, intermediate that bridges simple aromatic precursors to high-value phenazine frameworks.
Synthesis of the Key Intermediate: this compound
The preparation of the title compound is most reliably achieved via a two-step sequence involving a nucleophilic aromatic substitution followed by a regioselective reduction.
Diagram 1: Synthetic pathway to this compound.
Step 1: Synthesis of 2,4-Dinitrodiphenylamine
The initial step involves the formation of the diphenylamine skeleton. This is achieved through a copper-catalyzed Ullmann condensation or, more commonly, a base-mediated nucleophilic aromatic substitution (SNAr), often referred to as the Goldberg reaction.[1] The electron-deficient nature of 1-chloro-2,4-dinitrobenzene makes it highly susceptible to nucleophilic attack by aniline.
Protocol 1: Preparation of 2,4-Dinitrodiphenylamine
| Parameter | Value |
| Reactants | 1-Chloro-2,4-dinitrobenzene (1.0 eq), Aniline (1.1 eq) |
| Base | Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq) |
| Solvent | Anhydrous Dimethylformamide (DMF) |
| Temperature | 110-120 °C |
| Time | 4-6 hours |
| Expected Yield | >90% |
Methodology:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-chloro-2,4-dinitrobenzene (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF as the solvent, ensuring the solids are well-suspended.
-
Add aniline (1.1 eq) to the mixture.
-
Heat the reaction mixture in an oil bath to 110-120 °C.
-
Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting chloro-aromatic is consumed (typically 4-6 hours).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the dark reaction mixture into a beaker containing ice-cold water, which will cause the crude product to precipitate.
-
Collect the solid product by vacuum filtration and wash thoroughly with deionized water to remove DMF and inorganic salts.
-
Recrystallize the crude solid from ethanol to yield pure 2,4-dinitrodiphenylamine as a yellow-orange crystalline solid.[2][3]
Step 2: Selective Reduction to this compound
The critical step is the selective reduction of the nitro group at the C2 position (ortho to the amine bridge) while leaving the C4 nitro group intact. The ortho-nitro group is sterically hindered and electronically differentiated from the para-nitro group. This selectivity is reliably achieved using sulfide-based reducing agents, a classic transformation known as the Zinin reduction.[4] The formation of this compound as the primary, near-stoichiometric intermediate in the anaerobic metabolism of 2,4-dinitrodiphenylamine provides strong biological precedent for this regioselectivity.[5]
Protocol 2: Selective ortho-Nitro Group Reduction
| Parameter | Value |
| Reactant | 2,4-Dinitrodiphenylamine (1.0 eq) |
| Reducing Agent | Sodium Sulfide Hydrate (Na₂S·9H₂O, ~2.5 eq) |
| Solvent | Methanol or Ethanol |
| Temperature | Reflux (65-78 °C) |
| Time | 1-2 hours |
| Expected Yield | 70-80% |
Methodology:
-
In a round-bottom flask, dissolve 2,4-dinitrodiphenylamine (1.0 eq) in methanol or ethanol.
-
In a separate flask, prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O, ~2.5 eq) in a minimal amount of water and add it to the reaction mixture. Alternative: Ammonium sulfide solution can also be used.
-
Heat the resulting dark red mixture to reflux for 1-2 hours. Monitor the reaction by TLC for the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the amino-nitro product.
-
Upon completion, cool the mixture and reduce the solvent volume via rotary evaporation.
-
Add water to the residue to precipitate the crude product and dissolve inorganic byproducts.
-
Filter the solid, wash with water, and dry. The resulting this compound is typically used in the next step without extensive purification.
Application: Synthesis of 2-Nitrophenazine
The synthesized this compound is an ideal precursor for phenazine synthesis. The reaction proceeds via an intramolecular condensation to form an intermediate 5,10-dihydrophenazine, which is subsequently oxidized to the stable, aromatic phenazine ring system.[6] This oxidation can often be accomplished simply by exposure to air, but the use of a mild chemical oxidant ensures complete conversion.[7]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,4-Dinitrodiphenylamine synthesis - chemicalbook [chemicalbook.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. US6242602B1 - One pot synthesis of 5,10-dihydrophenazine compounds and 5,10-substituted dihydrophenazines - Google Patents [patents.google.com]
Application Notes and Protocols: N-(2-amino-4-nitrophenyl)-N-phenylamine in Materials Science
Introduction
N-(2-amino-4-nitrophenyl)-N-phenylamine, with the CAS number 55315-12-3, is an aromatic amine derivative characterized by a diphenylamine backbone substituted with both an amino and a nitro group.[1] The strategic placement of an electron-donating amino group and an electron-withdrawing nitro group on one of the phenyl rings creates a molecule with significant potential for applications in materials science. This guide provides an in-depth exploration of its prospective uses as a high-performance dye for synthetic polymers and as a chromophore for nonlinear optical (NLO) materials. The protocols detailed herein are designed for researchers in materials science, chemistry, and drug development, offering a framework for leveraging the unique properties of this compound.
While direct literature on the applications of this compound is nascent, its structural similarity to other 2-nitrodiphenylamine derivatives and nitroaniline compounds allows for informed extrapolation of its potential.[2][3] This document synthesizes established methodologies for analogous materials to provide robust, scientifically grounded protocols for investigation.
Physicochemical Properties
A summary of the known properties of this compound is presented below. These properties are fundamental to understanding its behavior in the proposed applications.
| Property | Value | Source |
| CAS Number | 55315-12-3 | [1] |
| Molecular Formula | C₁₂H₁₁N₃O₂ | [1] |
| Molecular Weight | 229.234 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| Solubility | Expected to be soluble in organic solvents like acetone, ethanol, and DMSO | Inferred |
PART 1: Application as a Disperse Dye for Synthetic Polymers
Scientific Rationale
The molecular structure of this compound is highly conducive to its use as a disperse dye for synthetic fibers such as polyester and cellulose acetate. The non-ionic nature of the molecule allows it to be dispersed in an aqueous dye bath and subsequently diffuse into the amorphous regions of the hydrophobic polymer fibers. The presence of the nitro and amino groups acts as a chromophore, responsible for the color of the dye, while the overall molecular size and planarity are expected to facilitate good substantivity and fastness properties. Derivatives of 4-amino-2-nitrodiphenylamine have been successfully used to dye synthetic polymer fibers in shades ranging from bordeaux to violet-blue.[2] The intramolecular hydrogen bonding between the amino group and the ortho-nitro group can enhance the dye's stability and lightfastness.
Experimental Workflow for Polymer Dyeing
Caption: Workflow for dyeing synthetic polymers with this compound.
Detailed Protocol: Dyeing of Polyester Fabric
Objective: To dye a polyester fabric sample with this compound and evaluate the resulting color and fastness properties.
Materials:
-
This compound
-
Polyester fabric (scoured)
-
Dispersing agent (e.g., a lignosulfonate-based product)
-
Wetting agent
-
Acetic acid
-
Sodium hydrosulfite
-
Sodium hydroxide
-
Non-ionic detergent
-
High-temperature, high-pressure (HTHP) dyeing apparatus
-
Spectrophotometer for color measurement
-
Launder-Ometer and Crockmeter for fastness testing
Procedure:
-
Dye Dispersion Preparation:
-
In a beaker, create a paste of 1.0 g of this compound with 1.0 g of a dispersing agent and a small amount of water.
-
Gradually add water with stirring to a final volume of 100 mL to create a 1% (w/v) stock dispersion.
-
-
Dye Bath Formulation:
-
Prepare a dye bath with a liquor-to-goods ratio of 20:1 (e.g., 200 mL of water for a 10 g fabric sample).
-
Add the required amount of the dye stock dispersion for the desired shade percentage (e.g., for a 1% shade on weight of fiber, use 10 mL of the 1% stock dispersion for a 10 g fabric sample).
-
Add a wetting agent (0.5 g/L) and a dispersing agent (1.0 g/L).
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.
-
-
Dyeing Process:
-
Introduce the scoured polyester fabric into the dye bath at room temperature.
-
Raise the temperature of the dye bath to 130°C at a rate of 2°C/minute in the HTHP apparatus.
-
Maintain the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.
-
Cool the dye bath down to 70°C at a rate of 3°C/minute.
-
Remove the dyed fabric and rinse thoroughly with cold water.
-
-
Reduction Clearing:
-
To remove unfixed surface dye and improve wash fastness, prepare a clearing bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent.
-
Treat the dyed fabric in this bath at 70°C for 20 minutes.
-
Rinse the fabric thoroughly with hot and then cold water.
-
Neutralize with a dilute acetic acid solution, rinse again, and air dry.
-
-
Evaluation:
-
Colorimetric Analysis: Measure the color coordinates (CIELAB values) of the dyed fabric using a spectrophotometer to quantify the color.
-
Wash Fastness: Evaluate the wash fastness according to ISO 105-C06 standard.
-
Rub Fastness (Crocking): Assess the rub fastness (dry and wet) according to ISO 105-X12 standard.
-
Light Fastness: Determine the light fastness of the dyed sample using a Xenon arc lamp according to ISO 105-B02 standard.
-
Expected Outcome: The polyester fabric is expected to be dyed in a uniform, deep shade (predicted to be in the violet-blue to bordeaux range). The dyed fabric should exhibit good to excellent wash and rub fastness. Lightfastness will be dependent on the photostability of the chromophore.
PART 2: Application in Nonlinear Optical (NLO) Materials
Scientific Rationale
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser.[4][5] These materials are crucial for applications in optical computing, frequency conversion, and high-speed data processing. A key requirement for second-order NLO activity is a molecule with a large first hyperpolarizability (β) and a non-centrosymmetric arrangement in the bulk material.[3][6]
This compound possesses the classic features of a second-order NLO chromophore:
-
Electron Donor-Acceptor (D-A) System: The amino group (-NH₂) acts as a strong electron donor, while the nitro group (-NO₂) is a powerful electron acceptor.
-
π-Conjugated System: These donor and acceptor groups are connected through a π-conjugated diphenylamine bridge, which facilitates intramolecular charge transfer (ICT) upon excitation by an intense light source. This ICT is the primary origin of the high molecular hyperpolarizability.
The challenge lies in translating the high molecular NLO response to a macroscopic effect, which requires arranging the molecules in a non-centrosymmetric fashion. This can be achieved by methods such as electric-field poling of the chromophore in a polymer matrix or by crystallizing the compound in a non-centrosymmetric space group.[3]
Conceptual Diagram of an NLO Chromophore
Caption: Donor-acceptor structure leading to intramolecular charge transfer for NLO effects.
Protocol: Preparation and Poling of a Guest-Host NLO Polymer Film
Objective: To prepare a polymer film doped with this compound and induce a macroscopic second-order NLO response via electric-field poling.
Materials:
-
This compound (guest chromophore)
-
Amorphous polymer with a high glass transition temperature (Tg), e.g., poly(methyl methacrylate) (PMMA)
-
Solvent (e.g., cyclohexanone or a mixture of toluene and acetone)
-
Indium tin oxide (ITO) coated glass slides
-
Spin coater
-
High voltage DC power supply
-
Hot plate or oven
-
Nd:YAG laser (1064 nm) for Second Harmonic Generation (SHG) measurement
-
Photomultiplier tube (PMT) and oscilloscope
Procedure:
-
Solution Preparation:
-
Dissolve 1 g of PMMA in 9 mL of cyclohexanone to make a 10% (w/v) solution. Ensure complete dissolution.
-
Prepare a doped solution by dissolving this compound into the PMMA solution at a concentration of 5-15% by weight relative to the polymer. Gentle heating and stirring may be required.
-
Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
-
-
Thin Film Deposition:
-
Clean two ITO-coated glass slides thoroughly.
-
Deposit the doped polymer solution onto one of the ITO slides using a spin coater. The spin speed and time should be adjusted to achieve a film thickness of 1-5 µm.
-
Bake the film at 60-80°C for several hours to remove the solvent.
-
-
Electric-Field Poling:
-
Assemble a sandwich structure by placing the second ITO slide on top of the polymer film, with the conductive sides facing the film.
-
Place the assembly on a hot plate in an inert atmosphere or vacuum.
-
Heat the sample to a temperature near the glass transition temperature (Tg) of the polymer (for PMMA, Tg ≈ 105°C).
-
Apply a high DC voltage (e.g., 5-10 kV) across the two ITO electrodes. This creates a strong electric field (50-100 V/µm) across the film, which aligns the dipolar NLO chromophores.
-
While maintaining the electric field, cool the sample slowly to room temperature. This freezes the aligned orientation of the chromophores.
-
Turn off the high voltage supply.
-
-
NLO Property Evaluation (SHG Measurement):
-
The poled film is now a non-centrosymmetric material.
-
Use a Q-switched Nd:YAG laser to direct a fundamental beam (1064 nm) through the poled film at an angle.
-
If the material has a second-order NLO response, it will generate a frequency-doubled signal at 532 nm (green light).
-
Use appropriate filters to block the fundamental beam and detect the 532 nm signal with a PMT.
-
The intensity of the SHG signal is proportional to the square of the effective second-order NLO coefficient (d_eff) of the material. Compare the signal to a reference material like quartz to quantify the NLO response.
-
Expected Outcome: The poled guest-host polymer film should exhibit a measurable Second Harmonic Generation (SHG) signal, confirming the successful alignment of the this compound chromophores and the creation of a bulk NLO material. The magnitude of the NLO coefficient will depend on the chromophore concentration, poling efficiency, and the intrinsic hyperpolarizability of the molecule.
Conclusion
This compound is a promising candidate for advanced applications in materials science. Its inherent properties as a donor-acceptor substituted aromatic amine make it highly suitable for development as both a high-performance disperse dye and a second-order nonlinear optical chromophore. The protocols outlined in this guide provide a comprehensive framework for researchers to begin exploring and validating these applications, paving the way for the development of novel colored and photonic materials.
References
-
Dale, B.J., Jones, D.W., & Peters, A.T. Derivatives of 4-amino-2-nitrodiphenylamine as dyes for synthetic polymer fibres. Journal of the Society of Dyers and Colourists. [Link]
-
Organic Syntheses. 2-amino-4-nitrophenol. [Link]
-
World Chem Corporation. (2-Amino-4-nitrophenyl)amine. [Link]
-
PubChem. 2-Amino-4-Nitrophenol. [Link]
-
ResearchGate. Proposed 4-amino-2-nitrophenol generation from 5-nitrobenzofuroxan and p-aminophenol. [Link]
-
ChemSynthesis. 2-amino-4-nitrophenol. [Link]
-
Dye intermediates. 2-Amino-4-nitrophenol. [Link]
- Google Patents.
-
Cosmetics Info. 2-Amino-4-Nitrophenol. [Link]
-
ResearchGate. 3-nitroaniline and 3-nitrophenol - A novel non linear optical material. [Link]
-
ResearchGate. 2-Amino-4-nitroaniline, a Known Compound with Unexpected Properties. [Link]
-
National Hellenic Research Foundation. Nonlinear Optical Phenomena and Photonic Materials. [Link]
-
Johns Hopkins University Applied Physics Laboratory. MOLECULAR MATERIALS FOR NONLINEAR OPTICS. [Link]
-
PubChemLite. 2-nitro-n-(4-nitrophenyl)aniline (C12H9N3O4). [Link]
-
Journal of Optoelectronics and Advanced Materials. 3-nitroaniline and 3-nitrophenol – A novel non linear optical material. [Link]
Sources
Application Notes and Protocols for N-(2-amino-4-nitrophenyl)-N-phenylamine in Pharmaceutical Synthesis
Introduction: Strategic Importance of N-(2-amino-4-nitrophenyl)-N-phenylamine
This compound is a bespoke precursor molecule, strategically designed for the synthesis of a range of heterocyclic compounds, most notably the benzimidazole scaffold. The intrinsic arrangement of its functional groups—a primary aromatic amine ortho to a nitro group, with an additional phenylamino substituent—renders it a highly valuable starting material for the construction of complex pharmaceutical agents. The benzimidazole core is a privileged structure in medicinal chemistry, forming the backbone of numerous anthelmintic, antiulcer, and anticancer drugs.
This guide provides an in-depth exploration of the chemical properties of this compound and its application in the synthesis of a representative benzimidazole-based pharmaceutical. The protocols herein are presented with a rationale for each step, empowering researchers to not only replicate the synthesis but also to adapt it for the creation of novel pharmaceutical candidates.
Physicochemical Properties of the Precursor
A thorough understanding of the precursor's properties is fundamental to its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁N₃O₂ | |
| Molecular Weight | 229.23 g/mol | |
| Appearance | Green-brown crystalline powder | |
| Melting Point | 228-231 °C | |
| CAS Number | 55315-12-3 |
Core Synthetic Application: Synthesis of a Benzimidazole Anthelmintic Analogue
The primary application of this compound is in the synthesis of benzimidazoles. This is typically a two-step process involving the reduction of the nitro group to form a 1,2-diamine, followed by cyclization with a suitable one-carbon synthon.
Workflow for Benzimidazole Synthesis
Caption: Synthetic workflow from the precursor to a benzimidazole analogue.
Part 1: Reductive Formation of the o-Phenylenediamine Intermediate
The selective reduction of the nitro group in the presence of the amino group is a critical first step. A variety of reducing agents can be employed, with sodium sulfide or sodium hydrosulfide in an aqueous or alcoholic medium being a common and effective choice for this transformation.[1][2]
Protocol: Synthesis of N'-(phenyl)-5-nitrobenzene-1,2-diamine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, suspend this compound (1.0 eq) in a mixture of ethanol and water (3:1 v/v).
-
Reagent Addition: To this stirred suspension, add ammonium chloride (5.0 eq) followed by portion-wise addition of sodium sulfide nonahydrate (3.0 eq). The addition of sodium sulfide is exothermic, and the temperature should be maintained below 60°C.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-85°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into ice-cold water. The product, N'-(phenyl)-5-nitrobenzene-1,2-diamine, will precipitate as a solid.
-
Purification: Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum. The crude product can be recrystallized from an ethanol/water mixture to yield the purified diamine.
Causality Behind Experimental Choices:
-
Selective Reduction: The use of sodium sulfide in the presence of ammonium chloride (Zinin reduction) is a classic method for the selective reduction of one nitro group in a dinitro compound or a nitro-aniline.[1] The sulfide ions act as the reducing agent, and the reaction conditions are generally mild enough to leave other functional groups, like the existing amino group, intact.
-
Solvent System: The ethanol/water mixture provides good solubility for the reactants and facilitates the reaction.
-
Work-up: Precipitation in ice-cold water is an effective method for isolating the product, which is typically less soluble in cold aqueous media.
Part 2: Cyclization to the Benzimidazole Core
The newly formed 1,2-diamine is now primed for cyclization to form the benzimidazole ring. The choice of the cyclizing agent will determine the substituent at the 2-position of the benzimidazole. For the synthesis of many anthelmintic drugs, a carbamate group is introduced at this position. This can be achieved by reacting the diamine with a cyanate or a related reagent.
Protocol: Synthesis of a Phenylamino-substituted Fenbendazole Analogue
-
Reaction Setup: In a suitable reaction vessel, dissolve the N'-(phenyl)-5-nitrobenzene-1,2-diamine (1.0 eq) in a mixture of acetic acid and water.
-
Reagent Addition: Add methyl N-cyanocarbamate (1.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to 80-90°C and maintain it at this temperature for 4-6 hours, with continuous stirring. Monitor the reaction by TLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The product, a phenylamino-substituted fenbendazole analogue, will precipitate.
-
Purification: Filter the solid product, wash with a small amount of cold ethanol, and then with water. Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like glacial acetic acid.
Causality Behind Experimental Choices:
-
Cyclizing Agent: Methyl N-cyanocarbamate serves as the source for the 2-methoxycarbonylamino group, which is a common feature in many benzimidazole anthelmintics like fenbendazole and albendazole.
-
Acidic Medium: The reaction is typically carried out in an acidic medium, such as acetic acid, which catalyzes the condensation and subsequent cyclization of the diamine with the cyanocarbamate.[3]
Mechanism of Action: Inhibition of Tubulin Polymerization
Benzimidazole-based anthelmintics, the class of drugs for which this compound is a precursor, exert their therapeutic effect by targeting a crucial cellular process in the parasite: microtubule formation.[3][4][5]
Microtubules are essential components of the cytoskeleton, involved in cell division, motility, and nutrient absorption. They are in a dynamic state of polymerization and depolymerization of their protein subunits, α- and β-tubulin. Benzimidazoles selectively bind to the β-tubulin of the parasite, inhibiting its polymerization into microtubules.[5][6] This disruption of the microtubule network leads to the paralysis and death of the parasite. The selective toxicity of these drugs arises from their much higher affinity for parasite β-tubulin compared to the mammalian homologue.[4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of N-(2-amino-4-nitrophenyl)-N-phenylamine
Abstract
This document provides a comprehensive technical guide for the quantitative analysis of N-(2-amino-4-nitrophenyl)-N-phenylamine (CAS 55315-12-3). As a substituted aromatic amine, this compound may be encountered as a pharmaceutical intermediate, a potential impurity, or a degradation product in drug development and manufacturing. Accurate and robust quantification is therefore critical for quality control, safety assessment, and regulatory compliance. This guide details validated methodologies using High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the primary technique, with further discussion on high-sensitivity analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). All protocols are presented with an emphasis on the scientific rationale behind procedural choices and are framed within the context of international regulatory standards, such as the ICH guidelines.
Introduction and Analytical Rationale
This compound is an organic molecule characterized by a "push-pull" electronic structure, with an electron-donating amino group and an electron-withdrawing nitro group.[1] This configuration imparts distinct physicochemical properties that are central to the design of an effective analytical strategy. Its aromatic nature and chromophores make it an ideal candidate for UV-based detection, while its polarity is well-suited for separation by reversed-phase chromatography.
The primary objective of any analytical method for this compound is to ensure selective and accurate measurement, often at trace levels, in the presence of other components, such as the active pharmaceutical ingredient (API), excipients, or other impurities.[2] This necessitates a method that is not only sensitive but also highly specific and validated to be fit for its intended purpose.[3] This guide is grounded in the principles of the International Council for Harmonisation (ICH) guidelines for analytical procedure validation, ensuring that the described methods are robust, reliable, and meet global regulatory expectations.[4][5]
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| CAS Number | 55315-12-3 | [6] |
| Molecular Formula | C₁₂H₁₁N₃O₂ | [6] |
| Molecular Weight | 229.23 g/mol | [6] |
| Structure | A diphenylamine core with nitro and amino substituents. | - |
| Predicted UV λmax | Strong absorbance expected in the UV-Vis region due to the nitroaniline chromophore. Similar structures like p-nitroaniline absorb strongly between 320-380 nm depending on solvent polarity.[1] 2-amino-4-nitrophenol shows maxima around 308 nm.[7] | - |
| Predicted Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and ethanol, with limited solubility in water.[8] | - |
| Predicted Polarity | Moderately polar, making it suitable for reversed-phase HPLC.[9] | - |
Overview of Recommended Analytical Techniques
While several techniques can detect aromatic amines, High-Performance Liquid Chromatography (HPLC) offers the best combination of specificity, robustness, and accessibility for routine quality control environments.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the gold standard for this type of analysis. It provides excellent resolving power to separate the analyte from matrix components. The inherent UV absorbance of this compound allows for sensitive detection without the need for derivatization.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): When higher sensitivity and specificity are required, particularly for trace-level impurity analysis in complex matrices, LC-MS/MS is the method of choice. It combines the separation power of LC with the mass-selective detection of a mass spectrometer, providing unequivocal identification and quantification.[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for volatile compounds. However, due to the low volatility and potential thermal degradation of polar aromatic amines like the target analyte, direct analysis is often challenging.[12][13] This route typically requires a derivatization step to increase volatility and thermal stability, which adds complexity to the sample preparation process.[14][15] Therefore, HPLC is generally the preferred technique.
Core Principles: Method Validation According to ICH Q2(R2)
To ensure that an analytical procedure is fit for its purpose, it must be rigorously validated. The validation process demonstrates that the method is reliable, reproducible, and accurate for the intended analysis.[3] The core performance characteristics, as defined by the ICH Q2(R2) guideline, are summarized below.[4][5]
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).[4] |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of 5 concentration levels is recommended.[2] |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. It is often expressed as the percent recovery of a known, added amount of analyte. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The quantitation limit should be at or below the reporting threshold for the impurity.[16] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, column temperature). |
Experimental Protocols
Protocol 1: Quantification by RP-HPLC with UV Detection
This protocol provides a robust method for the quantification of this compound in a drug substance or product.
4.1.1. Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (ACS Grade or higher)
-
Deionized Water (18.2 MΩ·cm)
4.1.2. Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent | A standard, reliable HPLC system with a quaternary pump and UV detector is sufficient. |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse, Waters SunFire) | C18 is the standard stationary phase for moderately polar analytes, providing good retention and peak shape. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier protonates the amine groups, which prevents peak tailing by minimizing interaction with residual silanols on the column packing. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | This volume can be adjusted based on analyte concentration and instrument sensitivity. |
| UV Detection | 310 nm | This wavelength is chosen based on the absorbance maxima of similar nitroaniline compounds and should be confirmed by running a UV scan of the analyte.[7] |
| Run Time | 15 minutes | Sufficient to elute the analyte and any potential late-eluting impurities. |
4.1.3. Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
4.1.4. Preparation of Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions (0.1 - 20 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the Stock Standard Solution using a 50:50 mixture of Mobile Phase A and B as the diluent.
-
Sample Preparation: Accurately weigh a sample amount expected to contain the analyte and dissolve it in a suitable solvent (e.g., methanol). Dilute as necessary with the mobile phase diluent to bring the final concentration into the linear range of the calibration curve. Filter the final solution through a 0.45 µm syringe filter before injection.
4.1.5. System Suitability Test (SST) Before sample analysis, inject a mid-range standard solution five times. The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak area and retention time is ≤ 2.0%.
4.1.6. Data Analysis and Quantification Construct a calibration curve by plotting the peak area against the concentration of the working standards. Perform a linear regression analysis. The concentration of the analyte in the prepared sample solution is determined using the equation of the line.
Protocol 2: High-Sensitivity Analysis by LC-MS/MS
For trace-level quantification, an LC-MS/MS method should be developed. The chromatographic conditions can be similar to the HPLC-UV method, but the flow rate may be reduced for better MS sensitivity.
4.2.1. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization, Positive Mode (ESI+)
-
Rationale: The amine groups are readily protonated, making ESI+ the ideal ionization mode.
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Rationale: MRM provides superior sensitivity and selectivity by monitoring a specific precursor-to-product ion transition.
-
-
MRM Transition:
-
Precursor Ion (Q1): Determine the [M+H]⁺ ion for this compound (expected m/z 230.1).
-
Product Ion (Q3): Infuse a standard solution into the mass spectrometer and perform a product ion scan to identify a stable, high-intensity fragment ion. This requires experimental determination.
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and gas flows (nebulizer, drying gas) to maximize the signal for the chosen MRM transition.
Visualized Workflows
A clear workflow is essential for reproducible results. The following diagrams illustrate the key processes in method development and sample preparation.
Caption: High-level workflow for HPLC method development and validation.
Caption: General sample preparation workflow for analysis from a solid matrix.
Conclusion
This application note provides a detailed and scientifically grounded framework for the quantification of this compound. The primary RP-HPLC-UV method is robust, reliable, and suitable for routine quality control applications. For analyses requiring higher sensitivity, the outlined LC-MS/MS approach offers a powerful alternative. Adherence to the principles of method validation described herein is paramount to ensuring data integrity and regulatory compliance. The provided protocols should be considered a starting point, with the understanding that minor modifications and full validation are required for implementation in any specific laboratory or for a particular sample matrix.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Semantic Scholar. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS).
- National Institutes of Health. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC.
- BenchChem. (2025). An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline.
- ResearchGate. (2025, August 7). Determination of Amines Associated with Particles by Gas Chromatography-mass Spectrometry.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- ResearchGate. UV-visible spectra obtained from saturated with aqueous solutions of nitroanilines.
- ResearchGate. UV-vis absorption spectra for the gradual reduction of 2-nitroaniline.
- ResearchGate. The UV–Vis absorption spectra change for the reduction process of a 4-nitroaniline.
- National Institutes of Health. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC.
- Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
- Wikipedia. Gas chromatography–mass spectrometry.
- Journal of Food and Drug Analysis. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
- Santa Cruz Biotechnology. This compound | CAS 55315-12-3 | SCBT.
- Waters Corporation. Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software.
- PubMed. (1998, June 12). Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment.
- Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
- SIELC Technologies. (2018, February 16). 2-Amino-4-nitrophenol.
- OSHA. N-NITROSODIPHENYLAMINE Method no.: 23.
- SIELC Technologies. Separation of 2-Amino-4-nitrophenol on Newcrom R1 HPLC column.
- ChemSynthesis. (2025, May 20). 2-amino-4-nitrophenol - 99-57-0, C6H6N2O3, density, melting point, boiling point, structural formula, synthesis.
- PubMed Central. Ultrasensitive quantification of trace amines based on N-phosphorylation labeling chip 2D LC-QQQ/MS.
- PubChem. 2-Amino-4-nitrophenol.
- PubMed Central. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
- ChemBK. 2-Amino-4-nitrophenol.
- Sigma-Aldrich. 2-Amino-4-nitrophenol 96 99-57-0.
- SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column.
- BenchChem. Application Notes and Protocols for the Derivatization of 4-Amino-2-nitrophenol for Enhanced Analytical Detection.
- ResearchGate. (2025, May 14). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
- National Institutes of Health. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. scbt.com [scbt.com]
- 7. 2-Amino-4-nitrophenol | SIELC Technologies [sielc.com]
- 8. chembk.com [chembk.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 13. osha.gov [osha.gov]
- 14. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ema.europa.eu [ema.europa.eu]
Application Note & Protocol: High-Purity Isolation of N-(2-amino-4-nitrophenyl)-N-phenylamine via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of N-(2-amino-4-nitrophenyl)-N-phenylamine from a crude synthetic reaction mixture. The methodology centers on normal-phase flash column chromatography, a technique optimized for efficiency and scalability. We delve into the critical preparatory steps, including thin-layer chromatography (TLC) for mobile phase optimization, and detail a robust, step-by-step procedure for column packing, sample loading, gradient elution, and fraction analysis. The causality behind key experimental choices, such as the selection of a deactivated stationary phase or the inclusion of a basic modifier in the eluent, is explained to address the specific chemical nature of aromatic amines. This guide is intended for researchers in synthetic chemistry and drug development, providing a reliable framework to achieve high purity of the target compound, a crucial prerequisite for subsequent analytical characterization and downstream applications.
Principle of Separation: Navigating Polarity in Amine Purification
The successful purification of this compound hinges on the principles of normal-phase adsorption chromatography. In this mode, a polar stationary phase (typically silica gel) is used in conjunction with a less polar mobile phase.[1][2] The separation mechanism relies on the differential partitioning of components in the crude mixture between these two phases.
-
Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol groups (-Si-OH). These groups act as hydrogen bond donors and acceptors, forming transient interactions with polar molecules.
-
Mobile Phase: A non-polar solvent, or a mixture of solvents, is used to carry the sample through the column.
-
Mechanism: Components of the mixture are in a continuous equilibrium between being adsorbed onto the stationary phase and dissolved in the mobile phase.[2]
-
Polar Compounds: Molecules with polar functional groups, such as the amine (-NH₂) and nitro (-NO₂) groups in our target compound, will interact strongly with the silica gel. They spend more time adsorbed and thus travel down the column more slowly.
-
Non-polar Compounds: Less polar impurities will have a weaker affinity for the silica, spend more time dissolved in the mobile phase, and are eluted from the column more quickly.
-
A significant challenge in the chromatography of basic amines on standard silica is the acidic nature of the silanol groups. This can lead to strong, sometimes irreversible, adsorption, resulting in poor separation, peak tailing, and potential degradation of the target compound.[3][4] To counteract this, a common and highly effective strategy is to add a small percentage of a competing base, such as triethylamine (TEA), to the mobile phase. The TEA effectively neutralizes the most acidic sites on the silica, ensuring a smoother and more efficient elution of the amine.[4]
Pre-Chromatography Optimization: The Blueprint for Success
Thorough preparation is paramount to an effective and efficient separation. Before packing the column, the optimal mobile phase must be determined using Thin-Layer Chromatography (TLC).
Safety Precautions
-
Chemical Hazards: this compound and related nitro-aromatic compounds should be handled with care. They are potentially toxic by ingestion and may cause skin and eye irritation.[5] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.
-
Solvent Hazards: The organic solvents used (e.g., hexane, ethyl acetate, dichloromethane) are flammable and volatile. Avoid open flames and ensure proper ventilation.
Mobile Phase Selection via Thin-Layer Chromatography (TLC)
TLC serves as a rapid, small-scale pilot for the column separation. The goal is to find a solvent system that provides good separation between the target compound and its impurities, with an ideal Retention Factor (Rf) for the target compound between 0.25 and 0.40.[2] A lower Rf in this range ensures that the compound spends sufficient time on the column to separate from faster-moving impurities without requiring excessively large volumes of solvent.
Protocol for TLC Analysis:
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare dilute solutions of any available starting materials or expected byproducts for comparison.
-
Spot the Plate: Using a capillary tube, spot the dissolved samples onto a silica gel TLC plate.
-
Develop the Plate: Place the plate in a developing chamber containing a test solvent system (e.g., start with 80:20 Hexane:Ethyl Acetate). Ensure the chamber is saturated with solvent vapors.
-
Visualize: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm and/or 366 nm).
-
Iterate: Adjust the solvent ratio to achieve the target Rf value.
-
If the Rf is too high (spots run too fast), decrease the polarity of the mobile phase (increase the proportion of hexane).
-
If the Rf is too low (spots barely move), increase the polarity (increase the proportion of ethyl acetate).
-
-
Add Modifier: Once a suitable solvent ratio is found, add ~0.5-1% triethylamine (TEA) to the mobile phase and re-run the TLC to observe its effect on spot shape and Rf. This often leads to more compact spots and slightly higher Rf values for amines.
Materials and Equipment
| Category | Item | Specifications |
| Stationary Phase | Flash Grade Silica Gel | 230-400 mesh (40-63 µm) |
| Mobile Phase | Hexane | HPLC Grade |
| Ethyl Acetate | HPLC Grade | |
| Triethylamine (TEA) | Reagent Grade | |
| Apparatus | Glass Chromatography Column | Appropriate size for scale (e.g., 40 mm ID for gram-scale) |
| Fraction Collector | Automated or manual | |
| TLC Plates | Silica gel 60 F₂₅₄ | |
| Rotary Evaporator | For solvent removal | |
| Chemicals | Crude this compound | From synthesis reaction |
| Sand | Washed, acid-free | |
| Glass Wool or Frit | To support column packing |
Detailed Purification Protocol
This protocol assumes a crude mixture of approximately 1-2 grams. Adjust column size and solvent volumes accordingly for different scales.
Step 1: Column Packing (Slurry Method)
The slurry method is superior for achieving a homogenous, air-free column packing, which is essential for high-resolution separation.
-
Prepare Slurry: In a beaker, mix ~40-60 g of silica gel (a 20-50 fold mass excess relative to the crude sample) with the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% TEA).[2] Stir gently to form a consistent, pourable slurry.
-
Pack the Column: Secure the column vertically. Add a small plug of glass wool or ensure a bottom frit is in place. Add a ~1 cm layer of sand.
-
Pour Slurry: With the stopcock open and a collection flask below, pour the silica slurry into the column in a single, continuous motion. Use a funnel to aid the process.
-
Consolidate Packing: Gently tap the side of the column to dislodge any air bubbles and encourage uniform settling. Open the stopcock to drain excess solvent, ensuring the solvent level never drops below the top of the silica bed.
-
Add Protective Layer: Once the silica has settled, carefully add a ~1 cm layer of sand on top to prevent disruption of the bed during sample and solvent addition.[6]
Step 2: Sample Preparation and Loading
-
Adsorb Sample: In a round-bottom flask, dissolve the crude sample (~1-2 g) in a minimal amount of a polar solvent like dichloromethane or acetone.
-
Dry Load: Add 2-3 g of silica gel to the dissolved sample. Remove the solvent completely using a rotary evaporator. This results in a dry, free-flowing powder where the crude mixture is adsorbed onto the silica. This "dry loading" technique generally provides superior resolution compared to loading the sample as a liquid.
-
Load Column: Drain the solvent in the packed column down to the level of the top sand layer. Carefully add the silica-adsorbed sample as a neat, level band on top of the sand.
Step 3: Elution
Elution can be performed isocratically (with a single solvent mixture) or with a gradient (gradually increasing solvent polarity). A gradient is often more efficient for separating compounds with significantly different polarities.
-
Initial Elution: Carefully add the initial, low-polarity mobile phase (95:5 Hexane:Ethyl Acetate + 0.5% TEA) to the column reservoir.
-
Apply Pressure: Using a gentle, regulated flow of compressed air or a pump (flash chromatography), begin to push the solvent through the column. A typical flow rate is ~2 inches/minute of solvent descent.
-
Gradient Increase: Gradually increase the polarity of the mobile phase. For example, after several column volumes of the initial solvent, switch to an 80:20 Hexane:Ethyl Acetate mixture, then 70:30, and so on. The exact gradient will depend on the separation observed on the TLC plates.
Step 4: Fraction Collection and Analysis
-
Collect Fractions: Begin collecting fractions in test tubes or vials as soon as the first colored band begins to exit the column. Collect fractions of a consistent volume (e.g., 10-20 mL).
-
Monitor via TLC: Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution profile. The target compound, this compound, is a colored compound, which can aid in visual tracking of the relevant band as it moves down the column.
-
Pool Fractions: Based on the TLC analysis, combine the fractions that contain the pure target compound. Fractions containing mixtures of compounds may be combined for a second purification run if necessary.
Step 5: Product Isolation
-
Solvent Removal: Combine the pure fractions into a pre-weighed round-bottom flask.
-
Evaporation: Remove the mobile phase using a rotary evaporator. The added triethylamine is volatile and will be removed under vacuum.
-
Final Drying: Place the flask under high vacuum for several hours to remove any residual solvent.
-
Characterization: Determine the mass of the purified product and calculate the yield. Confirm purity using analytical techniques such as NMR, HPLC, or melting point determination.
Workflow Visualization
Sources
Application Notes & Protocols for the Safe Handling and Storage of N-(2-amino-4-nitrophenyl)-N-phenylamine
Introduction and Scope
N-(2-amino-4-nitrophenyl)-N-phenylamine and its structural analogs, such as 2-Amino-4-nitrophenol, are nitroaromatic compounds utilized in specialized research and development, including as intermediates in the synthesis of dyes and potentially in the development of novel therapeutic agents.[1][2] The presence of nitro and amino functional groups necessitates a rigorous approach to laboratory safety. The reactivity and toxicological profile of these compounds are not yet fully elucidated, demanding handling practices based on the precautionary principle.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. The protocols herein are synthesized from safety data for structurally similar and well-characterized nitroaniline and nitrophenol compounds and are designed to establish a self-validating system of safety in the laboratory.
Hazard Identification and Analysis
The primary hazards associated with nitrophenylamine compounds are rooted in their chemical structure. The nitro group imparts oxidative properties and is associated with toxicity, while the aromatic amine can lead to skin sensitization and other health effects.[3][4] A summary of key chemical and physical properties is presented in Table 1.
Table 1: Chemical Identification and Physical Properties (Data from Analog 2-Amino-4-nitrophenol)
| Property | Value | Source |
|---|---|---|
| CAS Number | 99-57-0 | PubChem[5] |
| Molecular Formula | C₆H₆N₂O₃ | PubChem[5] |
| Appearance | Yellow-brown to orange crystalline solid | NCBI[1] |
| Melting Point | 143–145 °C (anhydrous) | NCBI[1] |
| Solubility | Sparingly soluble in water; Soluble in ethanol, acetone, ether. | NCBI[1] |
| Stability | Stable under recommended storage conditions.[6] May oxidize in air and decompose at elevated temperatures. | NOAA[7] |
Toxicological Profile and Health Hazards
The toxicological properties of many nitrophenylamines have not been fully investigated.[8] However, data from analogous compounds indicate significant health risks. Exposure can occur via inhalation of dust, skin absorption, eye contact, and ingestion.[7] The primary health hazards, based on GHS classifications for related chemicals, are summarized in Table 2.
Table 2: GHS Hazard Classification Summary (Based on Analog Compounds)
| Hazard Class | GHS Category | Hazard Statement | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed. | LGC Standards[4], LookChem[6] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. | LGC Standards[4] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled. | LGC Standards[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | Fisher Scientific[3] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. | Fisher Scientific[3] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. | Fisher Scientific[3] |
| Germ Cell Mutagenicity | Suspected Category 2 | H341: Suspected of causing genetic defects. | Fisher Scientific[3], NTP[2] |
| Aquatic Hazard | Chronic 3 | H412: Harmful to aquatic life with long lasting effects. | LGC Standards[4] |
Causality of Hazards:
-
Systemic Toxicity: Upon absorption, nitrophenols can interfere with cellular respiration. The nitro group can be metabolized, leading to compounds that affect hematopoietic systems (blood).[8][9]
-
Mutagenicity: Studies on 2-amino-4-nitrophenol have shown it to be mutagenic in various in-vitro assays, indicating a potential to cause genetic damage.[2] This underpins the critical need to prevent exposure.
-
Irritation and Sensitization: Aromatic amines are well-known skin and respiratory irritants and sensitizers, capable of eliciting allergic reactions upon repeated exposure.[3]
Risk Mitigation and Personal Protective Equipment (PPE)
A risk-based approach is mandatory. All work must be preceded by a formal risk assessment. The hierarchy of controls (elimination, substitution, engineering controls, administrative controls, PPE) must be applied.
Engineering Controls
-
Ventilation: All handling of solid this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[10] The face velocity of the fume hood should be verified regularly.
-
Isolation: For larger quantities or high-energy procedures (e.g., milling), use of a glove box is recommended.
-
Safety Equipment: An eyewash station and safety shower must be located in immediate proximity to the handling area.[3]
Personal Protective Equipment (PPE) Protocol
PPE is the last line of defense and must be selected to provide a complete barrier to the chemical. Do not wear contaminated clothing outside of the laboratory.[11]
Table 3: Mandatory PPE for Handling this compound
| Body Part | Required PPE | Standard / Specification | Rationale |
|---|---|---|---|
| Hands | Nitrile or Neoprene Gloves (double-gloving recommended) | Must meet EN 374 or equivalent standards.[6] | Prevents dermal absorption, a primary exposure route. Inspect gloves before each use.[6] |
| Eyes/Face | Chemical safety goggles and a face shield. | Must meet OSHA 29 CFR 1910.133 or EN 166 standards.[8] | Protects against splashes of solutions or airborne particles from entering the eyes.[12] |
| Body | Chemical-resistant lab coat (fully buttoned) and/or disposable coveralls. | N/A | Protects skin on arms and torso from contamination.[12] |
| Respiratory | NIOSH/MSHA-approved respirator with particulate filters (e.g., N95) | Required when engineering controls are insufficient or during spill cleanup.[8][13] | Prevents inhalation of fine dust particles, which can cause systemic toxicity.[4] |
| Feet | Closed-toe, chemical-resistant shoes. | N/A | Protects feet from spills.[12] |
The following workflow diagram illustrates the decision-making process for PPE selection.
Caption: Workflow for selecting appropriate PPE when handling this compound.
Standard Operating Procedures (SOPs)
Adherence to the following step-by-step protocols is mandatory for all personnel.
SOP for Receiving and Storage
-
Verification: Upon receipt, visually inspect the container for any signs of damage or leakage without opening the secondary packaging.
-
Labeling: Ensure the manufacturer's label is intact and legible. Add a laboratory-specific label indicating the date of receipt and the owner.
-
Storage Location: Store the compound in a designated, locked cabinet for toxic and hazardous chemicals.[14] The storage area must be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[6][15]
-
Segregation: Store separately from incompatible materials, such as strong oxidizing agents, acids, acid chlorides, and chloroformates.[3][7]
-
Inventory: Log the chemical into the laboratory's chemical inventory system immediately.
SOP for Weighing and Handling (Solid)
-
Preparation: Don all required PPE as determined by the workflow in Diagram 1. Ensure the chemical fume hood is on and operating correctly.
-
Work Area: Decontaminate the work surface within the fume hood. Place a disposable absorbent liner on the surface.
-
Weighing: Use a tared, sealed container for weighing to minimize dust exposure. If weighing directly onto paper, perform the action slowly and carefully in the center of the fume hood to contain any airborne particles.
-
Aliquotting: Use dedicated spatulas and tools. Avoid creating dust by handling the material gently.[16]
-
Post-Handling: Tightly seal the primary container. Wipe the exterior of the container and any tools with a damp cloth (e.g., 70% ethanol) before removing them from the fume hood.[5]
-
Decontamination: Place the disposable liner and any contaminated wipes into a designated hazardous waste bag located inside the fume hood.
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water after exiting the lab.[11]
SOP for Waste Disposal
-
Classification: All materials contaminated with this compound, including empty containers, disposable labware, and PPE, must be treated as hazardous waste.[16][17]
-
Waste Containers: Use dedicated, properly labeled, and sealed hazardous waste containers. The label must include the full chemical name and relevant hazard pictograms.[16]
-
Segregation: Do not mix this waste stream with non-hazardous or other types of chemical waste unless specifically instructed by your institution's Environmental Health & Safety (EHS) department.
-
Disposal Request: Follow institutional procedures for the pickup and disposal of hazardous chemical waste by licensed professionals.[10] Do not pour any solution containing this chemical down the drain, as it is harmful to aquatic life.[11]
Emergency Procedures
Immediate and correct response to an emergency is critical to minimizing harm.
Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment device.
-
Isolate: Restrict access to the spill area. If safe to do so, close the fume hood sash.
-
Report: Notify the laboratory supervisor and institutional EHS immediately.
-
Cleanup (Minor Spills Only): For minor spills (<1g) inside a fume hood, trained personnel may proceed with cleanup.
-
Don appropriate PPE, including a respirator.[7]
-
Gently cover the spill with an absorbent material (e.g., vermiculite or sand).
-
Dampen the absorbent material with 60-70% ethanol to prevent dust formation.[5][7]
-
Carefully scoop the material into a designated hazardous waste container.
-
Decontaminate the area with a soap and water solution.[7]
-
Personnel Exposure Protocol
The following diagram outlines the immediate actions required following personnel exposure.
Caption: Immediate first aid and reporting workflow following an exposure incident.
Key First Aid Instructions:
-
General Advice: Always consult a physician after any exposure. Show them the Safety Data Sheet (SDS) for the compound.[6]
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[7]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes at an eyewash station and consult a physician.[6][18]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[6]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and call a poison center or doctor immediately.[4][6] Do not induce vomiting.[7]
References
-
N-(2-AMINOETHYL)-N-(4-NITROPHENYL)AMINE Safety Data Sheets(SDS) . LookChem. [Link]
-
Safety Data Sheet: p-nitroaniline . Chemos GmbH&Co.KG. [Link]
-
2-AMINO-4-NITROPHENOL - IARC Monographs . National Center for Biotechnology Information (NCBI). [Link]
-
4-Nitroaniline - SAFETY DATA SHEET . Fisher Scientific. [Link]
-
2-Amino-4-nitrophenol . PubChem, National Institutes of Health. [Link]
-
Safety Data Sheet: 3-Nitroaniline . Carl ROTH. [Link]
-
4-Nitroaniline - Safety Data Sheet . SCRC. [Link]
-
p-NITROPHENOL EXTRA PURE - Safety Data Sheet . Loba Chemie. [Link]
-
NTP Toxicology and Carcinogenesis Studies of 2-Amino-4-Nitrophenol . PubMed, National Institutes of Health. [Link]
-
Toxicological Profile for Nitrophenols . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
NTP Technical Report on the Toxicology and Carcinogenesis Studies of 2-Amino-4-Nitrophenol . National Toxicology Program, NIH. [Link]
Sources
- 1. 2-AMINO-4-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. NTP Toxicology and Carcinogenesis Studies of 2-Amino-4-Nitrophenol (CAS No. 99-57-0) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(2-AMINOETHYL)-N-(4-NITROPHENYL)AMINE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 7. 2-AMINO-4-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. fishersci.com [fishersci.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. westliberty.edu [westliberty.edu]
- 11. chemos.de [chemos.de]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 2-Amino-4-nitrophenol 96 99-57-0 [sigmaaldrich.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. geneseo.edu [geneseo.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. carlroth.com:443 [carlroth.com:443]
- 18. fishersci.com [fishersci.com]
Protocol for the Synthesis of N-(2-amino-4-nitrophenyl)-N-phenylamine via Palladium-Catalyzed Buchwald-Hartwig Amination
An Application Note for Drug Development Professionals
Abstract
The diarylamine scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1][2] This guide provides a detailed, step-by-step protocol for the synthesis of N-(2-amino-4-nitrophenyl)-N-phenylamine, a valuable intermediate, via the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is highlighted for its versatility, milder reaction conditions, and broad substrate scope compared to traditional methods like the Ullmann condensation.[1][2][3] We delve into the mechanistic underpinnings of the catalytic cycle, offer field-proven insights into the experimental setup, and outline rigorous safety and characterization procedures to ensure reproducibility and user safety.
Introduction: The Importance of C-N Cross-Coupling
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of new therapeutic agents.[1] Diarylamines, characterized by a nitrogen atom linked to two aryl groups, are of particular interest. Methodologies for their synthesis have evolved significantly, with the two most prominent being the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[1][2]
While the Ullmann reaction has historical significance, it often requires high temperatures (150-220°C) and stoichiometric amounts of copper.[1][4] In contrast, the Buchwald-Hartwig amination proceeds under much milder conditions (25-120°C) and utilizes a catalytic amount of palladium, offering greater functional group tolerance and broader applicability, making it a preferred method in many contemporary research settings.[1][5] This protocol will focus exclusively on the Buchwald-Hartwig approach for the synthesis of this compound.
Reaction Scheme and Mechanism
The target molecule is synthesized by coupling an aryl halide (1-chloro-2-amino-4-nitrobenzene) with an amine (aniline) in the presence of a palladium catalyst, a phosphine ligand, and a base.
Overall Reaction:
1-Chloro-2-amino-4-nitrobenzene + Aniline → this compound
The Buchwald-Hartwig Catalytic Cycle
Understanding the reaction mechanism is critical for troubleshooting and optimization. The process follows a Pd(0)/Pd(II) catalytic cycle.[1]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. The base then deprotonates the bound amine to form a palladium-amido complex.
-
Reductive Elimination: This is the key product-forming step. The diarylamine (Ar-NR₂) is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of a bulky, electron-rich phosphine ligand is crucial as it facilitates both the initial oxidative addition and the final reductive elimination steps, thereby increasing reaction efficiency.[1]
Caption: The Pd(0)/Pd(II) catalytic cycle for the Buchwald-Hartwig amination.
Materials and Equipment
Reagents
| Reagent | CAS Number | Molecular Wt. | Recommended Purity |
| 1-Chloro-2-amino-4-nitrobenzene | 5334-68-9 | 172.57 | >98% |
| Aniline | 62-53-3 | 93.13 | >99.5%, freshly distilled |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 98% |
| RuPhos | 787618-22-8 | 468.61 | >98% |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | >98%, anhydrous |
| Anhydrous tert-Amyl Alcohol | 75-85-4 | 88.15 | >99%, anhydrous |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade |
| Hexanes | 110-54-3 | 86.18 | ACS Grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Laboratory Grade |
Equipment
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stir plate with heating
-
Syringes and needles for liquid transfers
-
Standard laboratory glassware (beakers, flasks, separatory funnel)
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
Detailed Experimental Protocol
Causality Note: The strict use of an inert atmosphere is paramount. The Pd(0) catalyst is sensitive to oxygen, and its oxidation can deactivate the catalytic cycle, leading to poor or no conversion. All glassware must be rigorously dried to prevent quenching of the strong base.
-
Reaction Setup (Inert Atmosphere):
-
To an oven-dried 25 mL Schlenk tube containing a magnetic stir bar, add palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%), RuPhos (9.3 mg, 0.02 mmol, 2 mol%), and anhydrous potassium phosphate (318 mg, 1.5 mmol, 1.5 equiv.).
-
Seal the tube with a rubber septum.
-
Evacuate the tube and backfill with dry argon. Repeat this process three times to ensure a completely inert atmosphere.
-
-
Addition of Reactants:
-
To the sealed Schlenk tube, add 1-chloro-2-amino-4-nitrobenzene (173 mg, 1.0 mmol, 1.0 equiv.).
-
Using a syringe, add freshly distilled aniline (111 mg, 1.2 mmol, 1.2 equiv.).
-
Finally, add anhydrous tert-amyl alcohol (5 mL) via syringe. The order of addition is crucial; adding the solvent last helps to wash any reagents from the sides of the tube into the reaction mixture.[5]
-
-
Reaction Execution:
-
Place the sealed Schlenk tube into a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 16-24 hours.
-
-
Monitoring the Reaction:
-
Periodically (e.g., every 4 hours after an initial 8 hours), monitor the reaction's progress by TLC.
-
To take a sample, briefly remove the tube from the heat, allow it to cool slightly, and quickly withdraw a small aliquot with a needle and syringe under a positive pressure of argon.
-
Dilute the aliquot with ethyl acetate and spot it on a TLC plate, eluting with a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). Visualize the spots under a UV lamp. The disappearance of the starting aryl halide indicates reaction completion.
-
-
Work-up Procedure:
-
Once the reaction is complete, remove the Schlenk tube from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 10 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid should be purified by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 30% EtOAc) to isolate the pure this compound.
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield a crystalline solid. The expected product, this compound (MW: 229.234), should be a colored solid.[6][7]
-
Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]⁺ ≈ 230.09).
-
FTIR Spectroscopy: To identify characteristic functional groups (e.g., N-H stretches for the amino groups, N=O stretches for the nitro group).
Quantitative Data Summary
| Parameter | Value | Notes |
| Reactants | ||
| 1-Chloro-2-amino-4-nitrobenzene | 1.0 mmol (173 mg) | Limiting Reagent (1.0 equiv.) |
| Aniline | 1.2 mmol (111 mg) | 1.2 equiv. |
| Catalyst System | ||
| Pd(OAc)₂ | 1 mol% (2.2 mg) | Catalyst Precursor |
| RuPhos | 2 mol% (9.3 mg) | Ligand |
| Base & Solvent | ||
| K₃PO₄ | 1.5 mmol (318 mg) | Base (1.5 equiv.) |
| tert-Amyl Alcohol | 5 mL | Solvent (0.2 M) |
| Reaction Conditions | ||
| Temperature | 100 °C | |
| Time | 16 - 24 hours | Monitor by TLC |
| Expected Yield | 75-90% | Based on similar transformations |
Safety and Handling
Trustworthiness Pillar: Adherence to safety protocols is non-negotiable for reproducible and safe science.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a laboratory coat, and appropriate chemical-resistant gloves (e.g., nitrile).[8][9]
-
Handling Precautions:
-
Nitroanilines are toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged exposure.[9][10][11] Handle these compounds in a well-ventilated chemical fume hood.[8]
-
Palladium compounds can be irritants and sensitizers. Avoid inhalation and skin contact.
-
Aniline is toxic and readily absorbed through the skin.
-
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual reagents, in appropriately labeled hazardous waste containers according to institutional and local regulations.[12] Do not pour chemical waste down the drain.[9]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
References
- A Comparative Guide to Diarylamine Synthesis: Ullmann Condensation vs.
- Synthesis of Diarylamines in the Thiophene Series by Buchwald–Hartwig Coupling. Synlett.
- Synthetic Strategy for diarylamines 5 and 8 via Buchwald‐Hartwig amination.
- An In-depth Technical Guide to Diarylamines in Organic Synthesis. BenchChem.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Safety Data Sheet: p-nitroaniline. Chemos GmbH&Co.KG.
- Ullmann condens
- Synthesis of diarylamines 5 by copper-catalyzed cross-coupling...
- Safety D
- Safety D
- 4-Nitroaniline - SAFETY D
- 4-Nitroaniline - Safety D
- This compound. AK Scientific, Inc..
- This compound. Santa Cruz Biotechnology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. labsolu.ca [labsolu.ca]
- 7. scbt.com [scbt.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. westliberty.edu [westliberty.edu]
- 10. chemos.de [chemos.de]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. geneseo.edu [geneseo.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-amino-4-nitrophenyl)-N-phenylamine
Welcome to the technical support guide for the synthesis of N-(2-amino-4-nitrophenyl)-N-phenylamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, chemists, and drug development professionals optimize their synthetic protocols, improve yields, and overcome common experimental hurdles. The guidance herein is based on established principles of nucleophilic aromatic substitution and selective nitro group reduction.
I. Proposed Synthetic Pathway
The synthesis of this compound is most effectively approached via a two-step process. This pathway is designed for optimal control and yield, beginning with a nucleophilic aromatic substitution (SNA) reaction, followed by a selective reduction.
Caption: Proposed two-step synthesis of the target compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for this compound?
The most dependable method involves a two-step synthesis. Step 1 is the nucleophilic aromatic substitution (SNA) reaction of 2,4-dinitrochlorobenzene with aniline to form the intermediate, N-(2,4-dinitrophenyl)-N-phenylamine. Step 2 is the selective reduction of the ortho-nitro group of the intermediate to an amino group using a mild reducing agent like sodium sulfide. This staged approach allows for higher purity and better control over the final product compared to attempting a direct amination of a pre-reduced starting material.
Q2: What is the mechanism of the initial nucleophilic aromatic substitution (SNA) reaction?
The SNA reaction proceeds via an addition-elimination mechanism. The aniline nitrogen atom, acting as a nucleophile, attacks the electron-deficient carbon atom bonded to the chlorine in 2,4-dinitrochlorobenzene. This electron deficiency is induced by the strong electron-withdrawing effects of the two nitro groups. The attack forms a temporary, negatively charged intermediate known as a Meisenheimer complex. This complex is resonance-stabilized by the nitro groups. In the final step, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the diphenylamine product.
Q3: Why is the selective reduction of the ortho-nitro group challenging, and how is it achieved?
Selectively reducing one of two nitro groups is difficult because most strong reducing agents (e.g., H₂/Pd-C, Sn/HCl) will reduce both groups indiscriminately.[1][2] The key to selectivity lies in using a milder, specific reducing agent under controlled conditions. The ortho-nitro group is sterically hindered by the adjacent phenylamino group, but it is also electronically activated for reduction by potential intramolecular hydrogen bonding from the N-H group. Reagents like sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S), often used in what is known as the Zinin reduction, are ideal for this transformation.[3] They can selectively reduce one nitro group, typically the one at the ortho position, to an amine while leaving the para-nitro group intact.
Q4: What are the critical safety precautions for this synthesis?
Both 2,4-dinitrochlorobenzene and nitroaromatic compounds, in general, are toxic, potential skin sensitizers, and may be explosive under certain conditions. Aniline is also toxic and readily absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. During the reduction step with sodium sulfide, hydrogen sulfide (H₂S), a highly toxic and flammable gas, may be evolved, especially if the solution becomes acidic. Therefore, the pH must be carefully controlled.
III. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis.
Problem 1: Low or no yield of the intermediate, N-(2,4-dinitrophenyl)-N-phenylamine (Step 1).
| Potential Cause | Explanation & Solution |
| Insufficient Reaction Temperature | The SNA reaction requires thermal energy to overcome the activation barrier. Solution: Ensure the reaction is refluxed at the appropriate temperature for the chosen solvent (e.g., ethanol, ~78°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Deactivated Nucleophile | Aniline's nucleophilicity is relatively low. If the reaction medium is too acidic, the aniline will be protonated to the anilinium ion, which is not nucleophilic. Solution: Add a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to neutralize the HCl that is formed as a byproduct. This maintains a supply of free aniline to drive the reaction forward. |
| Low Reactivity of Starting Material | Although activated by two nitro groups, 2,4-dinitrochlorobenzene requires sufficient time to react. Solution: Increase the reaction time. Monitor via TLC every 1-2 hours until the starting material spot has been consumed. |
Problem 2: The selective reduction (Step 2) either fails or reduces both nitro groups.
| Potential Cause | Explanation & Solution |
| Incorrect Reducing Agent | Using a strong reducing agent like tin and concentrated HCl will lead to the formation of N-(2,4-diaminophenyl)-N-phenylamine.[2] Solution: Use a selective reagent such as sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S). These reagents are well-documented for the selective reduction of one nitro group in dinitro-aromatic compounds.[3][4] |
| Reaction Conditions Too Harsh | Excessive heat or prolonged reaction time, even with a selective reagent, can lead to over-reduction. Solution: Maintain the reaction temperature in the recommended range of 70-85°C.[3] The reaction should be carefully monitored by TLC. Once the intermediate has been consumed, the reaction should be stopped promptly to prevent further reduction of the second nitro group. |
| Incorrect Stoichiometry | Using a large excess of the reducing agent will favor the reduction of both nitro groups. Solution: Use a controlled molar equivalent of the reducing agent. Typically, 3-6 molar equivalents of sodium sulfide are sufficient for this type of selective reduction.[3] |
Problem 3: Difficulty in purifying the final product.
| Potential Cause | Explanation & Solution |
| Presence of Unreacted Intermediate | The intermediate and final product may have similar polarities, making separation difficult. Solution: Ensure the reduction reaction goes to completion by monitoring with TLC. If separation is still required, use column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexane) to resolve the compounds. |
| Formation of Sulfur Byproducts | The use of sodium sulfide can result in elemental sulfur and other polysulfides in the crude product. Solution: After the reaction, the mixture can be filtered while hot to remove insoluble materials.[3] Acidifying the solution can sometimes help precipitate sulfur, which can then be filtered off. A final purification by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture is highly recommended. |
| Product is an Oily Residue | The product may not crystallize easily if impurities are present. Solution: Attempt to purify the oil using column chromatography. Once a purer fraction is obtained, try recrystallization again, potentially using seeding with a small crystal or scratching the inside of the flask to induce crystallization. |
digraph "Troubleshooting_Workflow" { graph [nodesep=0.3, ranksep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];// Nodes Start [label="Low Yield of Final Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckStep [label="Which step has low yield?", shape=diamond, fillcolor="#FBBC05"]; Step1 [label="Step 1 (SNAr)"]; Step2 [label="Step 2 (Reduction)"]; Step1_Cause [label="Check Reaction Conditions:\n- Temperature (Reflux?)\n- Base present?\n- Reaction time sufficient?", shape=parallelogram]; Step2_Cause [label="Check Reduction Protocol:\n- Reagent (Na₂S?)\n- Temperature (70-85°C?)\n- Over-reduction?", shape=parallelogram]; TLC [label="Analyze by TLC", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize [label="Optimize Conditions & Repeat", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckStep; CheckStep -> Step1 [label="Step 1"]; CheckStep -> Step2 [label="Step 2"]; Step1 -> Step1_Cause; Step2 -> Step2_Cause; Step1_Cause -> TLC; Step2_Cause -> TLC; TLC -> Optimize; }
Caption: A workflow for troubleshooting low product yield.
IV. Optimized Experimental Protocol
Step 1: Synthesis of N-(2,4-dinitrophenyl)-N-phenylamine
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dinitrochlorobenzene (10.1 g, 0.05 mol).
-
Reagents: Add ethanol (100 mL), aniline (4.65 g, 0.05 mol), and sodium bicarbonate (8.4 g, 0.1 mol).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC (using a 4:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into 300 mL of cold water while stirring.
-
Isolation: The yellow-orange precipitate of N-(2,4-dinitrophenyl)-N-phenylamine is collected by vacuum filtration. Wash the solid with water until the filtrate is neutral.
-
Purification: The crude product can be recrystallized from ethanol to yield a pure crystalline solid. Expected yield: 85-95%.
Step 2: Synthesis of this compound
-
Setup: In a 500 mL three-necked flask fitted with a reflux condenser, thermometer, and mechanical stirrer, suspend the N-(2,4-dinitrophenyl)-N-phenylamine (13.0 g, 0.05 mol) from Step 1 in a mixture of 150 mL of ethanol and 50 mL of water.
-
Reducing Agent Preparation: In a separate beaker, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O, 36.0 g, 0.15 mol) in 50 mL of water.
-
Reaction: Heat the suspension of the dinitro compound to 70°C. Add the sodium sulfide solution dropwise over 30 minutes, maintaining the temperature between 70-80°C. The color of the solution will change from yellow-orange to a deep reddish-brown.
-
Monitoring: After the addition is complete, continue heating and stirring for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. A dark solid will precipitate.
-
Isolation: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a reddish-brown solid. Expected yield: 60-75%.
V. Data Summary
| Parameter | Step 1: SNAr Reaction | Step 2: Selective Reduction |
| Key Reagents | 2,4-Dinitrochlorobenzene, Aniline, NaHCO₃ | N-(2,4-dinitrophenyl)-N-phenylamine, Na₂S·9H₂O |
| Solvent | Ethanol | Ethanol / Water |
| Temperature | Reflux (~78°C) | 70-80°C |
| Reaction Time | 4-6 hours | 1-2 hours |
| Typical Yield | 85-95% | 60-75% |
| Purity Check | TLC, Melting Point, NMR | TLC, Melting Point, NMR, IR |
VI. References
-
Chemguide. (n.d.). The Preparation of Phenylamine (Aniline). Retrieved from [Link][1]
-
Dakota Bioprocessing. (n.d.). Understanding the Role of 2-Amino-4-nitrophenol in Modern Pharmaceutical Synthesis. Retrieved from [Link][5]
-
Hartman, W. W., & Silloway, H. L. (1947). 2-Amino-4-nitrophenol. Organic Syntheses, 27, 4. doi:10.15227/orgsyn.027.0004. Retrieved from [Link][3]
-
Clark, J. (2023). Preparation of Phenylamine Compounds. Chemistry LibreTexts. Retrieved from [Link][2]
-
Bayer AG. (1981). Process for the preparation of 2-amino-4-nitrophenol. U.S. Patent 4,329,503. Retrieved from [4]
Sources
Troubleshooting common side reactions in N-(2-amino-4-nitrophenyl)-N-phenylamine preparation
Welcome to the technical support center for the synthesis of N-(2-amino-4-nitrophenyl)-N-phenylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific diarylamine synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key challenges?
The most prevalent method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[1][2][3] This typically involves the reaction of a suitably activated aryl halide, such as 1-chloro-2-amino-4-nitrobenzene or a related derivative, with aniline. The electron-withdrawing nitro group is crucial as it activates the aromatic ring towards nucleophilic attack.[2][3]
The primary challenges in this synthesis include:
-
Controlling Selectivity: Ensuring the substitution occurs at the desired position and avoiding unwanted side reactions.
-
Managing Reactivity: The presence of multiple functional groups (two amino groups and a nitro group) can lead to complex reaction profiles.
-
Product Purification: Separating the desired product from starting materials, byproducts, and isomers can be challenging.
Q2: I am observing a very low yield of my desired product. What are the likely causes?
Low yields can stem from several factors. Systematically investigating the following can help pinpoint the issue:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly hinder the reaction rate and efficiency.[4] Diarylamine syntheses can be sensitive to these parameters.
-
Base Strength and Stoichiometry: The choice and amount of base are critical. An inappropriate base may not be strong enough to deprotonate the aniline effectively, or an excess might lead to decomposition.
-
Purity of Starting Materials: Impurities in the starting aniline or the activated nitrobenzene derivative can interfere with the reaction.
-
Atmosphere Control: Some diarylamine syntheses, particularly those employing transition metal catalysts (though less common for this specific transformation), are sensitive to oxygen and moisture.[5]
Q3: My final product is a dark, tarry substance. What is happening and how can I prevent it?
The formation of dark, insoluble tars is a common issue in reactions involving anilines, especially under harsh conditions.[6][7]
-
Oxidation of Aniline: Anilines are susceptible to oxidation, which can lead to the formation of polymeric, colored byproducts. This is often exacerbated by high temperatures or the presence of oxidizing agents.
-
Over-Nitration or Side Reactions: If the reaction conditions are too forcing, unintended nitration or other electrophilic substitution reactions can occur on the aniline ring, leading to a complex mixture of highly colored compounds.[6][7][8] Direct nitration of aniline, for instance, is known to produce tarry oxidation products.[6][7]
Preventative Measures:
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Temperature Control: Carefully control the reaction temperature to avoid excessive heat.
-
Protecting Groups: In some cases, protecting the amino group of aniline as an acetamide can be a useful strategy to control its reactivity and prevent oxidation before carrying out further transformations.[7][9]
Troubleshooting Guide: Common Side Reactions
This section provides a detailed breakdown of specific side reactions and step-by-step guidance on how to mitigate them.
Issue 1: Formation of Isomeric Byproducts
Observation: You observe multiple spots on your TLC plate with similar Rf values, or your NMR spectrum shows a mixture of isomers.
Root Cause: The nucleophilic attack from aniline may occur at positions other than the intended carbon, especially if there are other potential leaving groups or activating groups on the electrophilic partner. In some preparations starting from dinitro-substituted precursors, the formation of the isomeric 4-amino-2-nitrophenol can occur.[10][11]
Troubleshooting Protocol:
-
Verify Starting Material Purity: Ensure your starting materials are pure and correctly identified.
-
Optimize Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of the desired reaction pathway.
-
Choice of Solvent: The polarity of the solvent can influence the regioselectivity of SNAr reactions. Experiment with different solvents (e.g., DMF, DMSO, NMP) to find the optimal conditions.
-
Purification Strategy: If isomer formation is unavoidable, a careful purification strategy is necessary.
-
Column Chromatography: Utilize a high-resolution silica gel column with a well-chosen eluent system.
-
Recrystallization: If the isomers have sufficiently different solubilities, recrystallization can be an effective purification method.
-
Issue 2: Unwanted Reduction of the Nitro Group
Observation: Your product's mass spectrum shows a peak corresponding to the loss of one or more oxygen atoms from the nitro group, or your NMR indicates the presence of an amino group where a nitro group should be.
Root Cause: While the nitro group is essential for activating the ring, it is also susceptible to reduction under certain conditions.[12][13][14] This can be caused by certain reagents or even by prolonged heating in the presence of a nucleophilic amine.
Troubleshooting Protocol:
-
Reagent Compatibility Check: Scrutinize all reagents for any that could act as reducing agents. Common culprits include certain metal catalysts or additives.[13][14][15]
-
Control Reaction Time and Temperature: Avoid unnecessarily long reaction times or excessive temperatures, which can promote side reactions.
-
Alternative Synthetic Routes: If the nitro group is consistently being reduced, consider a synthetic strategy where the nitro group is introduced at a later stage.
| Parameter | Recommended Range | Rationale |
| Temperature | 80-120 °C | Balances reaction rate with minimizing side reactions. |
| Reaction Time | 4-12 hours | Monitor by TLC to avoid prolonged heating. |
| Solvent | DMF, DMSO, NMP | High-boiling polar aprotic solvents are typical for SNAr. |
Issue 3: N-Alkylation or N-Arylation of the Product
Observation: You observe a product with a higher molecular weight than expected, suggesting the addition of another phenyl or alkyl group.
Root Cause: The product, this compound, still contains a secondary amine that can potentially react further with the electrophilic starting material or other electrophiles present in the reaction mixture.
Troubleshooting Protocol:
-
Stoichiometry Control: Use a slight excess of the aniline nucleophile relative to the electrophilic partner to favor the formation of the desired monosubstituted product.
-
Slow Addition: Add the limiting reagent slowly to the reaction mixture to maintain a low concentration and minimize the chance of the product reacting further.
-
Temperature Management: As with other side reactions, lower temperatures can help control the rate of this subsequent reaction.
Visualization of Troubleshooting Logic
The following diagram illustrates a general workflow for troubleshooting common issues in the synthesis of this compound.
Caption: A workflow for diagnosing and addressing common synthetic problems.
Experimental Protocol: General Procedure for this compound Synthesis
This protocol is a general guideline. Specific amounts and conditions should be optimized based on your specific starting materials and scale.
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the activated aryl halide (e.g., 1-chloro-2-amino-4-nitrobenzene) (1.0 eq).
-
Add a suitable anhydrous solvent (e.g., DMF or DMSO) to dissolve the starting material.
-
Add aniline (1.1 - 1.5 eq) to the mixture.
-
Add a suitable base (e.g., K2CO3 or Et3N) (1.5 - 2.0 eq).
-
-
Reaction Execution:
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).[5]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure this compound.[5]
-
Visualization of the SNAr Reaction Pathway
The following diagram illustrates the key steps in the nucleophilic aromatic substitution mechanism for the formation of the target diarylamine.
Caption: The addition-elimination mechanism of the SNAr reaction.
References
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups. [Link]
-
Chemistry Stack Exchange. (2019). Nitration of aniline. [Link]
-
Quora. (2017). Why is the meta nitro isomer the main product in the nitration of aniline?[Link]
-
NCERT. Amines. [Link]
-
Journal of the Chemical Society (Resumed). (1951). Kinetics and mechanism of aromatic nitration. Part VII. Products of nitration of aniline derivatives, especially of dimethylaniline. The concomitant dealkylation of dialkylanilines. [Link]
-
Organic Syntheses. 2-amino-4-nitrophenol. [Link]
-
Wikipedia. Reduction of nitro compounds. [Link]
-
Testbook. (2025). Nitration of aniline in strong acidic medium also gives m-nitroaniline because. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
Organic Chemistry Portal. Nitro Reduction. [Link]
-
ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?[Link]
- Google Patents. (1982).
-
ACS Publications. (2024). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. [Link]
-
National Institutes of Health. (2021). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. [Link]
-
Doc Brown's Chemistry. Preparation of phenylamine diazotisation diazonium salts azo dyes dyestuffs preparation. [Link]
-
Chemguide. the preparation of phenylamine (aniline). [Link]
-
MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]
-
Save My Exams. (2025). Production & Reactions of Phenylamine. [Link]
-
Chemistry LibreTexts. (2023). Preparation of Phenylamine Compounds. [Link]
-
YouTube. (2022). Nitrogen Compounds | Prep and Chemical Reactions of Amines | A level H2 Chem. [Link]
-
National Institutes of Health. (2024). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. [Link]
-
ResearchGate. Proposed 4-amino-2-nitrophenol generation from 5-nitrobenzofuroxan and p-aminophenol. [Link]
-
ChemSynthesis. (2025). 2-amino-4-nitrophenol. [Link]
-
ResearchGate. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. [Link]
- Google Patents. (1981). DE3002254A1 - METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL.
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
- Google Patents. (1984).
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
ResearchGate. Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. [Link]
Sources
- 1. Diarylamine Synthesis via Desulfinylative Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. ncert.nic.in [ncert.nic.in]
- 8. quora.com [quora.com]
- 9. Preparation of phenylamine diazotisation diazonium salts azo dyes dyestuffs preparation conjugate acid-base chemistry Kb electrophilic substitution group protection synthesis physical chemical properties of aryl aromatic amines uses advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 10. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 11. DE3002254A1 - METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL - Google Patents [patents.google.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Optimization of N-(2-amino-4-nitrophenyl)-N-phenylamine Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis and optimization of N-(2-amino-4-nitrophenyl)-N-phenylamine. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex diarylamines. We will explore the common challenges associated with this N-arylation reaction, providing in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Section 1: Reaction Overview & Core Principles
The synthesis of this compound typically involves a cross-coupling reaction to form a key carbon-nitrogen (C-N) bond. The most prevalent and versatile method for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination.[1] This reaction couples an aryl halide (or pseudo-halide) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
The general reaction scheme is as follows:
-
Aryl Halide: 1-Halo-2-amino-4-nitrobenzene (e.g., X = Br, Cl)
-
Amine: Aniline
-
Product: this compound
The catalytic cycle is a fundamental concept to grasp for effective troubleshooting. The active Pd(0) catalyst undergoes oxidative addition with the aryl halide. Subsequent coordination of the amine, deprotonation by the base, and reductive elimination yields the desired diarylamine product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[2]
Caption: Simplified Buchwald-Hartwig Catalytic Cycle.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound.
Question 1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?
A low or zero yield is a frequent but solvable issue in Buchwald-Hartwig aminations. A systematic approach is key.[3]
-
Cause 1: Inactive Catalyst System: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it may not be reducing effectively in situ to Pd(0).[2] Furthermore, the catalyst can be deactivated by oxygen.
-
Solution: Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).[4] While some modern catalyst systems show tolerance to air, it is best practice to degas your solvent and purge the reaction vessel thoroughly. Consider using a Pd(0) source like Pd₂(dba)₃ directly to bypass the in-situ reduction step.[5]
-
-
Cause 2: Suboptimal Ligand Choice: The phosphine ligand is arguably the most critical variable. It stabilizes the palladium center, influences its reactivity, and facilitates both the oxidative addition and reductive elimination steps.[1] For an electron-deficient aryl halide (due to the nitro group) and a potentially coordinating substrate (due to the free amino group), a sterically hindered, electron-rich biarylphosphine ligand is often required.
-
Cause 3: Incorrect Base or Base Strength: The base's role is to deprotonate the amine, forming the palladium amido complex prior to reductive elimination.[5] If the base is too weak, this step will be slow or non-existent. If it's too strong, it can promote side reactions or degradation of functional groups.
-
Solution: Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[8] Other options include potassium tert-butoxide (KOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS). If your substrates are sensitive to these strong bases, weaker carbonate bases (e.g., Cs₂CO₃, K₃PO₄) can be attempted, though they often require higher temperatures.[5]
-
Caption: Troubleshooting Decision Tree for Low Yield.
Question 2: I'm observing significant side products. How can I identify and minimize them?
Side product formation points to competing reaction pathways. Identifying the impurity is the first step to suppression.
-
Side Product 1: Hydrodehalogenation (Ar-H): You observe the starting aryl halide being converted to 2-amino-4-nitrobenzene. This arises from a competing pathway where a palladium-hydride species is formed, which then reductively eliminates to give Ar-H.[1] It can also occur via β-hydride elimination from an intermediate palladium-amido complex.[8]
-
Mitigation: This is often exacerbated by suboptimal ligand choice. Using bulky, electron-rich ligands can favor the desired C-N reductive elimination over competing pathways.[1] Also, ensure your amine and solvent are scrupulously dry, as water can be a source of protons.
-
-
Side Product 2: Diarylation: The primary amino group on the product, this compound, is arylated a second time.
-
Mitigation: This is a classic selectivity challenge. Using a slight excess of the amine (aniline) can sometimes help. More effectively, specific ligands have been developed to prevent over-arylation of primary amines.[9] Running the reaction at a lower temperature or for a shorter duration may also limit the formation of this byproduct, though potentially at the cost of conversion.
-
Question 3: My reaction starts but fails to reach completion (stalls). What are the likely causes?
Reaction stalling is typically due to catalyst deactivation.
-
Cause: The free amino group on the 1-halo-2-amino-4-nitrobenzene substrate or the diarylamine product can coordinate to the palladium center, potentially forming inactive or less active catalyst species. Impurities in the starting materials or solvent can also poison the catalyst.
-
Solution: Increasing the ligand-to-palladium ratio (e.g., from L:Pd of 2:1 to 4:1) can sometimes help by outcompeting the substrate/product for coordination sites on the palladium.[9] Ensure high purity of all reagents. If stalling persists, a slow addition of the catalyst or aryl halide via syringe pump over the course of the reaction can sometimes maintain a low, steady concentration of the active catalyst, mitigating deactivation pathways.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I select the optimal catalyst system (Palladium source and ligand)? The "optimal" system is substrate-dependent, and some empirical screening is almost always necessary.[6] For your specific target, which involves an electron-deficient aryl halide, a good starting point is a combination of a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically demanding, electron-rich biarylphosphine ligand.
| Parameter | Recommendation | Rationale |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective precatalysts.[5] |
| Pd Loading | 1-2 mol% | A good starting point for optimization. Can be lowered for highly efficient systems. |
| Ligand Class | Biaryl Monophosphines | Provide the necessary bulk and electron density for challenging couplings.[1] |
| Specific Ligands | XPhos, RuPhos, SPhos | Proven to be highly effective for a wide range of C-N couplings.[7] |
| Ligand:Pd Ratio | 1.5:1 to 2:1 | Ensures sufficient ligand is present to form the active catalytic species. |
Q2: Which solvent should I use? The solvent must solubilize the reactants and base, but its polarity also influences reaction rates.
-
Aprotic, non-polar to moderately polar solvents are preferred. Toluene and dioxane are the most common and effective solvents for Buchwald-Hartwig reactions.[5] They offer good solubility for many organic substrates and do not coordinate strongly to the catalyst.
-
Polar aprotic solvents like DMF or DMSO can be used if solubility is an issue, but they can sometimes lead to side reactions or catalyst decomposition at high temperatures.[5]
Q3: What is the best way to monitor the reaction progress? Regular monitoring is crucial to avoid over-running the reaction, which can lead to side product formation.
-
Thin-Layer Chromatography (TLC): The simplest method. It allows you to visualize the consumption of starting materials and the formation of the product. The highly conjugated, colored nature of your product should make it easy to spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, confirming the mass of the product and helping to identify any side products by their mass-to-charge ratio.[10] This is the preferred method for accurate monitoring.
Q4: What are the critical safety considerations for this reaction?
-
Palladium Catalysts: While not highly toxic, they are heavy metals and should be handled with care. Avoid inhalation of powders.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They are also toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Bases: Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Handle them under an inert atmosphere.
-
Nitroaromatics: Nitroaromatic compounds are often toxic and can be explosive, particularly polynitrated compounds. Handle with care and avoid excessive heat or shock.
Section 4: References
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2025). National Institutes of Health (NIH).
-
optimizing reaction conditions for N-arylation of piperazine. (n.d.). Benchchem.
-
Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. (n.d.). ACS Publications.
-
Buchwald–Hartwig amination. (n.d.). Wikipedia.
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor.
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Chemspeed Technologies.
-
Ullmann condensation. (n.d.). Wikipedia.
-
Optimization of the reaction conditions for the Buchwald-Hartwig... (n.d.). ResearchGate.
-
Optimization of reaction parameters for Buchwald-Hartwig amination... (n.d.). ResearchGate.
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry.
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal.
-
Analytical techniques. (n.d.). Taylor & Francis.
-
Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. uwindsor.ca [uwindsor.ca]
- 6. bristol.ac.uk [bristol.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
N-(2-amino-4-nitrophenyl)-N-phenylamine stability and degradation issues
Technical Support Center: N-(2-amino-4-nitrophenyl)-N-phenylamine
Welcome to the technical support resource for this compound (CAS 55315-12-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this molecule's stability and degradation. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
Troubleshooting Guide: Stability and Degradation
This section addresses specific issues you may encounter during your experiments in a question-and-answer format. Each answer provides potential causes, mechanistic explanations, and actionable protocols for mitigation and analysis.
Question 1: My solution of this compound is changing color from its initial state to a darker yellow, brown, or reddish hue. What is happening?
Answer:
Color change is a primary indicator of chemical degradation. For a molecule like this compound, which contains multiple chromophores (nitro and amino groups on aromatic rings), the formation of new, extended conjugated systems or radical species is often the cause.
Potential Causes & Mechanisms:
-
Oxidation: The diarylamine bridge is susceptible to oxidation, especially when exposed to atmospheric oxygen. This process can form highly colored radical cations or quinone-imine type structures. The reaction is often catalyzed by trace metal impurities or light. Diarylamines are known to function as radical-trapping antioxidants, which means they are inherently reactive towards oxidative processes.[1][2]
-
Photodegradation: Nitroaromatic compounds are notoriously sensitive to light, particularly in the UV spectrum.[3] Upon absorption of light, the nitro group can be excited, leading to a cascade of reactions, including hydrogen abstraction from the solvent or other molecules, forming complex, often colored, polymeric byproducts.[4][5]
-
pH-Induced Changes: While the molecule itself has a color, extreme pH values can cause shifts in the electronic structure (e.g., protonation of the amino groups or deprotonation of the secondary amine in strong base), altering the absorption spectrum. More importantly, harsh pH conditions can accelerate hydrolytic or oxidative degradation.
Troubleshooting & Mitigation Steps:
-
Protect from Light: Always store the solid compound and its solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.
-
Inert Atmosphere: For long-term storage of solutions or sensitive reactions, degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon). This minimizes contact with oxygen, a key driver of oxidation.[6]
-
Solvent Purity: Use high-purity, peroxide-free solvents. Ethers, for example, can form explosive peroxides that are also potent oxidizing agents.
-
Control pH: If your experimental conditions permit, buffer your solutions to a neutral pH. Avoid strongly acidic or basic conditions unless required by the protocol.
Question 2: I am observing new peaks in my HPLC/LC-MS analysis over time. How can I identify the degradation products and prevent their formation?
Answer:
The appearance of new peaks in your chromatogram is a definitive sign of degradation or impurity formation. Identifying these peaks is crucial for understanding the degradation pathway and ensuring the purity of your compound.
Potential Causes & Mechanisms:
-
Photodegradation Products: Exposure to UV or even strong visible light can cleave bonds or modify functional groups. For nitroaromatic compounds, this can lead to products like nitrophenols or compounds where the nitro group is reduced.[3][7]
-
Oxidative Degradation Products: Oxidation can lead to the formation of hydroxylated species on the aromatic rings or oxidation of the amine functionalities. The central nitrogen of the diarylamine can be oxidized, potentially leading to N-oxides or coupling products.
-
Hydrolytic Cleavage: While diarylamines are generally stable against hydrolysis, the presence of the activating nitro and amino groups could make the aromatic rings more susceptible to nucleophilic attack under certain conditions (e.g., high temperature and extreme pH), though this is generally less common than oxidation or photodegradation.
Analytical Verification Protocol: Stability Assessment via HPLC-UV
This protocol provides a framework to systematically assess the stability of your compound under various stress conditions.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., HPLC-grade acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Photostability: Transfer an aliquot of the stock solution to a clear glass vial and expose it to a controlled light source (e.g., a UV lamp at 254 nm or a photostability chamber). Keep a control sample in an identical vial wrapped in aluminum foil.
-
Thermal Stability: Place an aliquot in an amber vial in an oven at a set temperature (e.g., 60°C). Keep a control sample at the recommended storage temperature (e.g., 4°C).
-
pH Stability: Add aliquots to separate vials containing acidic (e.g., 0.1 M HCl), neutral (e.g., water or buffer), and basic (e.g., 0.1 M NaOH) solutions.
-
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.
-
Detection: UV detector set at a wavelength where the parent compound has maximum absorbance (e.g., determined by a UV-Vis scan). A photodiode array (PDA) detector is highly recommended to obtain UV spectra of the new peaks, aiding in their identification.
-
-
Data Analysis: Compare the chromatograms of the stressed samples to the control (time zero) sample. Calculate the percentage of the parent compound remaining and the relative area of the new degradation peaks. For peak identification, couple the HPLC system to a mass spectrometer (LC-MS).
Workflow for a Typical Stability Study
Caption: Workflow for assessing the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. A desiccator at 4°C is ideal. For particularly sensitive applications, storage under an inert gas like argon or nitrogen is recommended to prevent slow oxidation.[6]
Q2: Which solvents are recommended for preparing stock solutions, and what is their typical shelf-life?
High-purity, anhydrous solvents like acetonitrile, methanol, or DMSO are suitable. The stability of the solution is a major concern. A stock solution in an amber vial stored at -20°C under an inert atmosphere may be stable for several weeks, but its stability should be verified experimentally. For daily use, prepare fresh solutions to avoid introducing artifacts from degradation.
Q3: My compound appears to be degrading even when stored in the dark and at a low temperature. What other factors could be at play?
If light and temperature are controlled, consider the following:
-
Atmosphere: Is the container sealed properly? Is there significant headspace containing oxygen? Purging with an inert gas before sealing can help.
-
Container Material: Are you using a container made of a reactive material? Use high-quality borosilicate glass or a compatible polymer.
-
Contaminants: Trace amounts of acid, base, or metal ions can catalyze degradation. Ensure all glassware is scrupulously clean. Water is also a reactant in hydrolysis and can mediate other reactions; use anhydrous solvents where possible.[8]
Q4: What are the primary degradation pathways I should be aware of?
The most probable degradation pathways are photodegradation and oxidation, given the nitroaromatic and diarylamine moieties. Hydrolysis is a less likely but possible pathway under non-neutral pH and elevated temperatures.
Potential Degradation Pathways
Caption: Major potential degradation pathways for the target molecule.
Summary of Stability Influencing Factors
| Factor | Potential Effect | Recommended Mitigation Strategy |
| Light (UV/Visible) | Initiates photodegradation, leading to complex mixtures and color change.[5] | Store solid and solutions in amber containers or wrapped in foil. Work in low-light conditions. |
| Temperature | Accelerates the rate of all degradation reactions.[8] | Store at recommended low temperatures (e.g., 4°C or -20°C). Avoid repeated freeze-thaw cycles. |
| Oxygen | Drives oxidative degradation of the diarylamine bridge and aromatic rings. | Use degassed solvents. Store samples and solutions under an inert atmosphere (N₂ or Ar). |
| pH | Extreme pH can catalyze hydrolysis and oxidation.[8] | Maintain neutral pH with buffers where possible. Avoid strong acids/bases during storage. |
| Moisture/Water | Acts as a reactant for hydrolysis and can mediate other degradation pathways.[8] | Store solid in a desiccator. Use anhydrous-grade solvents for preparing solutions. |
| Metal Ions | Can catalyze oxidative degradation pathways. | Use high-purity reagents and acid-washed glassware to avoid trace metal contamination. |
References
- J Environ Sci (China). 2005;17(6):886-93. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process.
-
Vaidya, S. D., et al. (2022). Approaches toward Atropisomerically Stable and Conformationally Pure Diarylamines. The Journal of Organic Chemistry. [Link]
-
Semantic Scholar. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. [Link]
-
Wang, J., et al. (2025). Theoretical investigations of the catalytic antioxidation mechanism of diarylamine and the coordination effects of Fe(III) and Fe atoms. RSC Publishing. [Link]
-
ACS Publications. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. [Link]
-
Pratt, D. A., et al. (2012). The reactivity of air-stable pyridine- and pyrimidine-containing diarylamine antioxidants. PubMed. [Link]
-
Dickson, D. (2025). Top 5 Factors Affecting Chemical Stability. Dickson. [Link]
-
Eawag-BBD. (2008). Nitrophenol Family Degradation Pathway (an/aerobic). [Link]
Sources
- 1. Theoretical investigations of the catalytic antioxidation mechanism of diarylamine and the coordination effects of Fe(iii) and Fe atoms - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The reactivity of air-stable pyridine- and pyrimidine-containing diarylamine antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-AMINO-4-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Nitrophenol Family Degradation Pathway (an/aerobic) [eawag-bbd.ethz.ch]
- 8. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
Technical Support Center: Troubleshooting Guide for the Purification of N-(2-amino-4-nitrophenyl)-N-phenylamine
Welcome to the technical support center for handling N-(2-amino-4-nitrophenyl)-N-phenylamine. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in purifying this compound. This compound is a substituted aromatic amine whose unique structure, featuring both a primary and a secondary amine group alongside a nitro group, presents specific purification hurdles. This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses common issues encountered during the purification of this compound and similar aromatic amines.
Q1: What are the most probable impurities in my crude sample?
A: The impurity profile depends heavily on the synthetic route. However, common impurities often include:
-
Unreacted Starting Materials: For instance, if synthesized via a nucleophilic aromatic substitution, residual 1-chloro-2,4-dinitrobenzene and aniline could be present.
-
Side Products: Incomplete reactions or side reactions can lead to regioisomers or compounds with different degrees of substitution.
-
Byproducts of Reductions: If the synthesis involves the reduction of a dinitro precursor, you might find related compounds like 2,4-diaminophenyl phenylamine or hydroxylamine intermediates.[1][2]
-
Solvent Residues and Reagents: Residual solvents or basic/acidic reagents from the workup can also contaminate the final product.
A preliminary Thin-Layer Chromatography (TLC) analysis is the best first step to visualize the number and polarity of impurities.
Q2: My compound streaks badly on a standard silica TLC plate. How can I get clean spots?
A: This is a classic problem when working with basic amines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and irreversibly adsorb the basic amine, causing the spot to "streak" or "tail" up the plate instead of moving as a compact spot.[3]
Troubleshooting Steps:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a competitive base to your eluent (mobile phase). This base will neutralize the acidic sites on the silica.
-
Add 0.5-1% triethylamine (Et₃N) to your mobile phase (e.g., 1 mL of Et₃N in 100 mL of your ethyl acetate/hexane mixture).
-
Alternatively, a few drops of concentrated ammonium hydroxide (NH₄OH) can be used.
-
-
Use a Different Stationary Phase: If modifying the mobile phase is insufficient, consider using TLC plates with a different coating, such as alumina (basic or neutral) or amine-functionalized silica plates, which are designed for purifying basic compounds.[4][5]
| Issue | Cause | Solution |
| Streaking/Tailing | Strong acid-base interaction between the basic amine and acidic silica gel.[3] | Add 0.5-1% triethylamine or ammonium hydroxide to the mobile phase.[6] |
| Spot stuck on baseline | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). |
| Spot at solvent front | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate). |
Q3: How do I choose the best primary purification method: Acid-Base Extraction, Recrystallization, or Column Chromatography?
A: The optimal choice depends on the nature and quantity of impurities. The following diagram outlines a decision-making workflow.
Caption: Purification Strategy Decision Workflow.
-
Start with Acid-Base Extraction if: You have significant amounts of neutral or acidic impurities. This is an excellent, fast, and scalable first step to remove bulk impurities before finer purification.[7][8]
-
Choose Recrystallization if: Your crude product is already relatively pure (>90%) and is a solid. Recrystallization is highly efficient for removing small amounts of impurities and is easily scalable.[9]
-
Choose Column Chromatography if: Your crude product is a complex mixture with multiple impurities of similar polarity to your product. Chromatography offers the highest resolution for separating such mixtures.[1]
Q4: My recrystallization isn't working. The compound either "oils out" or the recovery is very low. What can I do?
A: Recrystallization failures are common and usually solvable by adjusting the solvent system.
-
"Oiling Out": This occurs when the crude solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Solution: Use a larger volume of solvent to ensure the compound dissolves completely at a temperature below its melting point. Alternatively, switch to a solvent with a lower boiling point. Using a binary solvent system (a "good" solvent where the compound is soluble and a "bad" anti-solvent where it is not) can also solve this.[9]
-
-
Low Recovery: This indicates that your compound is too soluble in the cold solvent.
-
Solution: Switch to a solvent in which your compound has lower solubility at room temperature. You can also try a binary solvent system. Add the "good" solvent dropwise to the heated compound until it just dissolves, then add the "bad" anti-solvent dropwise until the solution becomes faintly cloudy. Re-heat to clarify and then cool slowly.
-
| Solvent | Expected Solubility Behavior |
| Ethanol / Methanol | Good solubility when hot, lower when cold. A good starting point.[10] |
| Ethyl Acetate | Often a good solvent for moderately polar compounds. |
| Ethyl Acetate / Hexane | A powerful binary system. Dissolve in hot ethyl acetate, add hexane as the anti-solvent.[11] |
| Ethanol / Water | A common binary system for polar compounds. Dissolve in hot ethanol, add water as the anti-solvent.[9] |
| Dichloromethane (DCM) | High solubility; likely better as part of a binary system (e.g., with hexane). |
Q5: What are the key considerations for successful column chromatography of this amine?
A: Success hinges on three factors: proper stationary phase, correct mobile phase, and appropriate sample loading.
-
Stationary Phase: Standard silica gel is the most common, but due to its acidity, it requires a modified mobile phase. For particularly stubborn separations, consider using amine-functionalized silica, which provides a more alkaline environment and often eliminates the need for mobile phase additives.[3][5]
-
Mobile Phase (Eluent):
-
Develop on TLC first: Find a solvent system that gives your product an Rf value of approximately 0.2-0.4.
-
Add a Base: Always add 0.5-1% triethylamine (Et₃N) to your eluent to prevent streaking and improve recovery.[6]
-
Common Systems: Start with a gradient of ethyl acetate in hexanes. If the compound is too polar, switch to a dichloromethane/methanol system.
-
-
Sample Loading: Do not overload the column. A general rule is to use a mass of silica gel that is 50-100 times the mass of your crude sample. Dissolve the crude sample in a minimal amount of the mobile phase (or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel ("dry loading"). This technique results in sharper bands and better separation.
Detailed Experimental Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction
This protocol is designed to separate your basic amine product from any neutral or acidic impurities.
-
Dissolution: Dissolve the crude this compound sample in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release pressure.[8]
-
Separation: Allow the layers to separate. The protonated amine salt will move to the aqueous (top) layer, while neutral impurities remain in the organic (bottom) layer. Drain and save the organic layer.
-
Repeat: Repeat the acidic wash on the organic layer one more time to ensure complete extraction of the amine. Combine the aqueous layers.
-
Basification: Place the combined acidic aqueous layers in a clean flask and cool in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution while stirring until the solution is basic (pH > 10, check with pH paper). The protonated amine will be neutralized, precipitating out or forming an oily layer.[12]
-
Back-Extraction: Transfer the basified aqueous solution back to a separatory funnel. Add a fresh portion of DCM or ethyl acetate and shake to extract the neutral amine product back into the organic layer.
-
Final Steps: Drain the organic layer. Wash it with brine (saturated NaCl solution) to remove residual water, then dry it over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and evaporate the solvent under reduced pressure to yield the partially purified amine.
Protocol 2: Recrystallization
This protocol assumes a suitable solvent has been identified (e.g., ethanol or an ethyl acetate/hexane mixture).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture gently (using a hot plate or steam bath) while stirring and continue adding small portions of hot solvent until the solid just dissolves completely.[9]
-
Decolorization (Optional): If the solution is highly colored by impurities, remove it from the heat and add a small amount (a spatula tip) of activated charcoal (Norit). Swirl the mixture for a few minutes.[2]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Do not disturb the flask during this period.[9]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 3: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate.[13]
-
Spotting: Dissolve a tiny amount of your crude and purified samples in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot small amounts of each solution onto the origin line.
-
Developing: Place a small amount of the chosen mobile phase (e.g., 30% ethyl acetate in hexane + 1% Et₃N) into a developing chamber with a lid. Place a piece of filter paper inside to saturate the chamber atmosphere.[14]
-
Elution: Carefully place the TLC plate into the chamber, ensuring the solvent level is below the origin line. Close the lid and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Analysis: The purified sample should ideally show a single spot. Compare the Rf value (distance spot traveled / distance solvent traveled) of the purified product to the main spot in the crude mixture.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
University of Toronto. (n.d.). Acid and Base Extraction. Engineering Ideas Clinic. Retrieved from [Link]
-
Reddit. (2022). Amine workup. r/Chempros. Retrieved from [Link]
-
Fath, V. et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. DOI:10.1039/D1RE00205H. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
Biotage. (2023). When should amine-bonded columns be used for purification?. Retrieved from [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
-
ResearchGate. (2015). 2-(4-Nitrophenyl)oxirane amino derivatives in heterocyclization reactions. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-Nitrophenol. Retrieved from [Link]
-
University of Technology, Iraq. (n.d.). Chromatographic Methods of Analysis. Retrieved from [Link]
- Google Patents. (n.d.). US4329503A - Process for the preparation of 2-amino-4-nitrophenol.
-
ChemSynthesis. (2025). 2-amino-4-nitrophenol. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thin-layer chromatography of trinitrophenyl derivatives of amino acids in urine and plasma. Retrieved from [Link]
-
Scribd. (n.d.). Analysis of The Composition of Mixture of Nitro An.... Retrieved from [Link]
-
Scribd. (n.d.). Nitroanilne TLC. Retrieved from [Link]
-
ResearchGate. (2014). Is p-nitrophenol soluble in organic solvents?. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Crystal Structure of 2-(4-Nitrophenyl)-2-(phenylamino)propanenitrile and 2-(4-Fluorophenylamino). Retrieved from [Link]
- Google Patents. (n.d.). US3658905A - Process for the purification of p-aminophenol.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. reddit.com [reddit.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 13. scribd.com [scribd.com]
- 14. scribd.com [scribd.com]
Technical Support Center: Overcoming Solubility Challenges of N-(2-amino-4-nitrophenyl)-N-phenylamine
Welcome to the technical support guide for N-(2-amino-4-nitrophenyl)-N-phenylamine (CAS 55315-12-3)[1]. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during their experiments. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the successful integration of this molecule into your research workflows.
Understanding the Molecule: Why is Solubility a Challenge?
This compound is a complex aromatic amine. Its molecular structure, featuring two phenyl rings, a primary amine, a secondary amine, and a nitro group, creates a challenging solubility profile[1][2]. The large, nonpolar surface area from the phenyl rings promotes hydrophobicity, while the polar amino and nitro groups can engage in hydrogen bonding[3]. This dual nature means the compound often exhibits poor solubility in both highly polar solvents (like water) and nonpolar solvents (like hexane), making solvent selection a critical experimental parameter.
Table 1: Physicochemical Properties and Solubility Profile
| Property | Value / Observation | Source |
| CAS Number | 55315-12-3 | [1] |
| Molecular Formula | C₁₂H₁₁N₃O₂ | [1] |
| Molecular Weight | 229.23 g/mol | [1] |
| Appearance | Yellow to brown powder or crystalline solid | [4][5] |
| Water Solubility | Very low; similar nitroaniline compounds are insoluble or sparingly soluble | [5][6] |
| Organic Solvents | Slightly soluble in Chloroform, Methanol, and DMSO | [7][8] |
| Storage | Keep in a dark, dry, and cool place under an inert atmosphere | [7][8] |
Troubleshooting Guide: A Question & Answer Approach
This section directly addresses common issues encountered when working with this compound.
Question 1: My compound is not dissolving in my initial solvent choice. What are the first steps I should take?
Answer: When initial solubilization fails, a systematic check is crucial.
-
Verify Compound and Solvent Integrity: Confirm the identity and purity of your this compound lot. Ensure your solvent is of high purity and anhydrous, as trace amounts of water can significantly impact the solubility of hydrophobic compounds.
-
Employ Gentle Physical Agitation: Vigorously vortexing the sample for 1-2 minutes can help break up solid aggregates and increase the surface area available for solvation.
-
Consider Gentle Warming: Heating the solution can increase solubility by providing the energy needed to overcome crystal lattice forces. Warm the sample to 30-40°C in a water bath, as excessive heat can cause degradation. Always monitor for any color changes that might indicate decomposition.
-
Utilize Sonication: A brief period (5-10 minutes) in a bath sonicator can be very effective. The high-frequency energy helps to break apart particles and facilitate the dissolution process.
If these initial steps fail, it indicates a fundamental incompatibility between the solute and solvent, requiring a more comprehensive solvent screening approach.
Question 2: What are the best starting solvents for dissolving this compound?
Answer: Based on its chemical structure and data from analogous compounds, a tiered approach to solvent selection is recommended.
-
Tier 1: Polar Aprotic Solvents: These are often the most effective. Start with:
-
Dimethyl Sulfoxide (DMSO): Generally the solvent of choice for creating high-concentration stock solutions of poorly soluble compounds. Structurally similar molecules show slight solubility in DMSO[8].
-
Dimethylformamide (DMF): Another excellent polar aprotic solvent that can effectively solvate complex aromatic molecules.
-
-
Tier 2: Moderately Polar Solvents: If polar aprotic solvents are not compatible with your downstream application, consider:
-
Tier 3: Co-Solvent Systems: For aqueous applications, a co-solvent strategy is necessary. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO and then dilute it serially into your aqueous buffer. Crucially, ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Question 3: My compound dissolves in DMSO but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
Answer: This is a common and expected challenge known as "crashing out." It occurs because the compound is not soluble in the final aqueous environment once the organic co-solvent is sufficiently diluted.
Here are strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound in your assay. Determine the maximum concentration at which the compound remains soluble in your final buffer system.
-
Increase the Co-Solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO may keep the compound in solution. However, always run a solvent tolerance control to ensure the solvent itself does not affect the experimental outcome.
-
Incorporate Pluronic F-68 or other surfactants: Adding a small amount (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 or Tween-20 to your aqueous buffer can help to create micelles that stabilize the hydrophobic compound and prevent precipitation.
-
pH Adjustment: The amino groups on the molecule can be protonated at acidic pH. While this may slightly increase aqueous solubility, the effect is often minimal for such a large hydrophobic molecule. Furthermore, any pH change must be compatible with your experimental conditions.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues.
Caption: A troubleshooting flowchart for addressing solubility problems.
Frequently Asked Questions (FAQs)
-
What are the primary safety precautions for handling this compound? This compound and its analogs are considered toxic if swallowed, inhaled, or absorbed through the skin[10][11]. Always handle this chemical in a certified fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid creating dust[12][13].
-
How should I store the solid compound and my stock solutions? Store the solid compound in a tightly sealed container in a cool, dry, dark place, preferably under an inert atmosphere to prevent oxidation[7][8]. Stock solutions, especially in DMSO, should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Is the compound stable in solution? Aromatic amines and nitro compounds can be susceptible to degradation via oxidation and light. It is best practice to prepare solutions fresh for each experiment. If solutions must be stored, protect them from light by using amber vials or wrapping them in foil. Perform stability tests if solutions will be used over an extended period.
Experimental Protocols
Protocol 1: Systematic Solubility Screening Workflow
This protocol provides a self-validating method to determine the best solvent for this compound.
Objective: To identify a suitable solvent that can dissolve the compound to a target concentration (e.g., 10 mg/mL).
Materials:
-
This compound
-
Panel of solvents (Tier 1: DMSO, DMF; Tier 2: Methanol, Acetone, Acetonitrile, Chloroform)
-
Microcentrifuge tubes or small glass vials
-
Vortex mixer
-
Bath sonicator
-
Water bath set to 40°C
Procedure:
-
Preparation: Weigh 1-2 mg of this compound into a series of labeled vials, one for each solvent to be tested.
-
Initial Solvent Addition: Add a calculated volume of the first solvent (e.g., DMSO) to one vial to achieve the target concentration (e.g., 100 µL for 1 mg to make 10 mg/mL).
-
Vortexing: Vortex the vial vigorously for 2 minutes at room temperature. Visually inspect for undissolved solid against a dark background. If fully dissolved, the solvent is suitable.
-
Sonication: If solid remains, place the vial in a bath sonicator for 10 minutes. Check again for dissolution.
-
Gentle Heating: If solid still remains, place the vial in a 40°C water bath for 15 minutes, vortexing intermittently. Check for dissolution. Caution: Do not heat flammable solvents like acetone near an open flame.
-
Observation & Documentation: If the compound is fully dissolved at any step, record the successful solvent and conditions. If it remains insoluble, the solvent is not suitable at this concentration.
-
Repeat: Repeat steps 2-6 for each solvent in the panel.
Workflow for Solubility Screening
Caption: A step-by-step experimental workflow for solubility screening.
References
- 2-Nitro-4-aminodiphenylamine | 2784-89-6. ChemicalBook.
- N-(2-AMINOETHYL)-N-(4-NITROPHENYL)
- 2-Nitrodiphenylamine | C12H10N2O2 | CID 8407.
- Safety data sheet - N'-Methyl-2-amino-4-nitroaniline. LGC Standards.
- An introduction to phenylamine (aniline). Chemguide.
- SAFETY DATA SHEET - 4-Amino-4'-nitrodiphenyl sulfide. Fisher Scientific.
- SAFETY DATA SHEET - 4-Nitroaniline. TCI Chemicals.
- 4-Nitro-N-(4-nitrophenyl)aniline. LookChem.
- SAFETY DATA SHEET - 4-Nitroaniline. Sigma-Aldrich.
- This compound | CAS 55315-12-3. Santa Cruz Biotechnology.
-
4-Nitroaniline . Wikipedia. [Link]
- 2-Nitro-4-Aminodiphenylamine | CAS 2784-89-6.
- Which is the best organic solvent for nitrophenol solubility and extraction?.
Sources
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 2-Nitrodiphenylamine | C12H10N2O2 | CID 8407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 2-Nitro-4-aminodiphenylamine | 2784-89-6 [m.chemicalbook.com]
- 8. lookchem.com [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. lgcstandards.com [lgcstandards.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. lookchem.com [lookchem.com]
- 13. fishersci.com [fishersci.com]
Minimizing byproduct formation in N-(2-amino-4-nitrophenyl)-N-phenylamine synthesis
A Guide to Minimizing Byproduct Formation
Welcome to the technical support guide for the synthesis of N-(2-amino-4-nitrophenyl)-N-phenylamine. This resource is designed for researchers, chemists, and process development scientists to navigate the common challenges associated with this synthesis, with a primary focus on identifying and mitigating the formation of unwanted byproducts. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles to help you optimize your reaction outcomes.
Section 1: Understanding the Synthesis and Core Challenges
The synthesis of this compound is typically a two-step process. The first step involves a nucleophilic aromatic substitution (SNAr) reaction between 1-chloro-2,4-dinitrobenzene and aniline to form the intermediate, N-(2,4-dinitrophenyl)-N-phenylamine. The second, more challenging step, is the selective reduction of the ortho-nitro group to an amino group, leaving the para-nitro group intact.
The primary challenge in this synthesis is controlling selectivity. Byproducts can arise from lack of regioselectivity in the reduction step, over-reduction, or side reactions during the initial SNAr coupling. This guide provides a framework for troubleshooting these issues.
Caption: Figure 1: Overall Synthesis Pathway
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the initial coupling reaction? The first step is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. The aniline acts as a nucleophile, attacking the carbon atom bonded to the chlorine. The presence of two strongly electron-withdrawing nitro groups at the ortho and para positions stabilizes the resulting negatively charged intermediate, known as a Meisenheimer complex, through resonance.[1][2] The subsequent loss of the chloride leaving group restores aromaticity and yields the N-(2,4-dinitrophenyl)-N-phenylamine intermediate.
Q2: What are the most common byproducts in this synthesis? The most prevalent byproducts include:
-
Isomeric Product: N-(4-amino-2-nitrophenyl)-N-phenylamine, formed by the incorrect reduction of the para-nitro group.[3][4]
-
Hydrolysis Product: 2,4-dinitrophenol, formed if water is present during the SNAr step and reacts with the starting material.[5]
-
Over-reduction Product: N-(2,4-diaminophenyl)-N-phenylamine, where both nitro groups are reduced.
-
Cyclization Products: Under strongly basic conditions, intramolecular cyclization can occur, leading to benzimidazole-type structures.[6]
Q3: Why is temperature control so critical during the reduction step? Temperature has a significant impact on the selectivity of the reduction. Many reducing agents used for this transformation, such as sodium sulfide or hydrosulfide, can become less selective at elevated temperatures, leading to the reduction of both nitro groups or favoring the formation of the undesired 4-amino-2-nitro isomer.[7] Maintaining the recommended temperature range is crucial for maximizing the yield of the target compound.
Q4: How does the choice of solvent impact the SNAr reaction? Polar aprotic solvents like DMSO or DMF are often used as they can solvate the cation of the base but do not interfere with the nucleophile. However, ensuring the solvent is anhydrous is critical to prevent the competitive hydrolysis of 1-chloro-2,4-dinitrobenzene to 2,4-dinitrophenol.
Section 3: Troubleshooting Guide
This section addresses specific experimental issues in a problem-solution format.
Caption: Figure 2: Common Byproduct Formation Pathways
Problem 1: Significant amount of 4-amino-2-nitrophenol isomer detected.
-
Probable Cause: The primary cause is a lack of regioselectivity during the reduction of the dinitro intermediate. This is often due to improper pH control or incorrect reaction temperature. The electronic environment of the two nitro groups is different, but conditions must be finely tuned to exploit this difference.
-
Solution:
-
Strict pH Control: During reduction with agents like sodium hydrosulfide, maintaining the pH in a narrow range (e.g., 7.0-9.5) is critical.[3][4] A pH that is too high or too low can alter the selectivity. Use a pH meter and make slow, controlled additions of acid or base to maintain the setpoint.
-
Temperature Management: Perform the reduction at the lower end of the recommended temperature range (e.g., 50-70°C).[3][7] Avoid temperature spikes by ensuring efficient stirring and controlled addition of the reducing agent.
-
Choice of Reducing Agent: Consider using a selective reducing system. While sodium sulfide is common, systems like hydrazine hydrate in the presence of a catalyst (e.g., FeCl₃/activated carbon) have been reported for selective reductions of dinitrophenols and may offer better control.[5]
-
Problem 2: Presence of 2,4-dinitrophenol in the final product.
-
Probable Cause: This byproduct forms during the initial SNAr step due to the presence of water, which acts as a competing nucleophile, leading to hydrolysis of the 1-chloro-2,4-dinitrobenzene starting material.
-
Solution:
-
Use Anhydrous Reagents and Solvents: Ensure that the aniline and any solvent used (e.g., ethanol, DMF, DMSO) are thoroughly dried before use.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent atmospheric moisture from entering the reaction vessel.
-
Purification of Intermediate: If feasible, purify the N-(2,4-dinitrophenyl)-N-phenylamine intermediate by recrystallization before proceeding to the reduction step. This will remove any 2,4-dinitrophenol formed.
-
Problem 3: Low overall yield with evidence of over-reduction to a diamine product.
-
Probable Cause: The reducing agent is too potent under the current conditions, or it was added in excess, leading to the reduction of both nitro groups.
-
Solution:
-
Stoichiometric Control: Carefully control the stoichiometry of the reducing agent. Perform preliminary small-scale reactions to determine the optimal molar equivalents.
-
Controlled Addition: Add the reducing agent portion-wise or via a syringe pump over an extended period. This maintains a low instantaneous concentration of the reductant, favoring the more reactive ortho-nitro group and preventing over-reduction.
-
Reaction Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the dinitro intermediate is consumed and before significant formation of the diamine byproduct is observed.
-
Problem 4: Formation of a highly colored, insoluble byproduct, possibly a benzimidazole derivative.
-
Probable Cause: Intramolecular cyclization can be promoted by strong bases and high temperatures.[6] The amino group of the intermediate or product can attack the carbon bearing the second nitro group, leading to ring closure.
-
Solution:
-
Avoid Excessively Strong Bases: If a base is required for the SNAr step (e.g., to scavenge HCl), use a mild, non-nucleophilic base like sodium carbonate or triethylamine rather than sodium hydroxide.
-
Moderate Temperatures: Avoid unnecessarily high temperatures, especially during the reduction step and subsequent workup if basic conditions are present.
-
Acidic Workup: An acidic workup can protonate the amino groups, preventing them from acting as nucleophiles and initiating cyclization.
-
Section 4: Optimized Experimental Protocols
Protocol 4.1: Synthesis of N-(2,4-dinitrophenyl)-N-phenylamine (SNAr Step)
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-chloro-2,4-dinitrobenzene (1.0 eq) and anhydrous ethanol (10 mL per gram of starting material).
-
Add aniline (1.1 eq) to the mixture.
-
Add sodium bicarbonate (1.5 eq) to act as an acid scavenger.
-
Heat the mixture to reflux (approx. 78°C) and monitor the reaction by TLC until the 1-chloro-2,4-dinitrobenzene spot is no longer visible (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Filter the yellow solid, wash with cold ethanol, and then with water to remove any inorganic salts.
-
Dry the solid under vacuum. Recrystallize from ethanol if necessary to achieve high purity.
Protocol 4.2: Selective Reduction to this compound
-
Set up a three-necked flask with a mechanical stirrer, thermometer, and addition funnel, and place it in a heating mantle.
-
Charge the flask with N-(2,4-dinitrophenyl)-N-phenylamine (1.0 eq) and water (20 mL per gram).
-
Prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) (approx. 2.5 eq) in water.
-
Heat the slurry of the starting material to 65-70°C with vigorous stirring.
-
Slowly add the sodium sulfide solution over 1-2 hours, carefully maintaining the reaction temperature below 75°C.[7]
-
Monitor the reaction by TLC. The intermediate is bright yellow, while the product is typically a deep red/orange.
-
Once the reaction is complete, cool the mixture to 20°C.
-
Carefully acidify the mixture with glacial acetic acid to a pH of ~5-6. This will precipitate the product.
-
Filter the resulting solid, wash thoroughly with water until the filtrate is neutral.
-
Dry the product under vacuum. The crude product can be purified by recrystallization from an ethanol/water mixture.
Section 5: Data Summary Table
| Parameter | SNAr Reaction | Selective Reduction | Rationale for Minimizing Byproducts |
| Temperature | 75-80°C (Reflux) | 65-75°C | Prevents over-reduction and side reactions.[7] |
| Solvent | Anhydrous Ethanol | Water / Ethanol | Anhydrous conditions in Step 1 prevent hydrolysis. |
| Key Reagents | Aniline (1.1 eq) | Na₂S·9H₂O (~2.5 eq) | Slight excess of aniline ensures complete reaction; controlled amount of reductant prevents over-reduction. |
| pH Control | N/A (NaHCO₃ buffer) | Target pH ~5-6 at quench | Precise pH control during reduction is key to achieving regioselectivity.[3][4] |
| Reaction Time | 2-4 hours (TLC Monitored) | 2-3 hours (TLC Monitored) | Monitoring prevents formation of over-reduction and degradation products. |
Section 6: References
-
A. J. Kirby, "Concerted Nucleophilic Aromatic Substitution Reactions," PMC - PubMed Central - NIH, [Online]. Available: [Link]
-
Wikipedia, "Nucleophilic aromatic substitution," [Online]. Available: [Link]
-
J. Clark, "The preparation of phenylamine (aniline)," Chemguide, [Online]. Available: [Link]
-
Chemistry LibreTexts, "Preparation of Phenylamine Compounds," [Online]. Available: [Link]
-
Pearson, "Predict the major products of the following reactions. (a) 2,4-dinitrochlorobenzene + NaOCH3," [Online]. Available: [Link]
-
J. R. Gandler et al., "Nucleophilic aromatic substitution reactions of 2,4-dinitrochlorobenzene and picryl chloride in aqueous and methanol solutions," American Chemical Society, [Online]. Available: [Link]
-
J. R. Gandler et al., "Nucleophilic aromatic substitution reactions of 2,4-dinitrochlorobenzene and picryl chloride in aqueous and methanol solutions," The Journal of Organic Chemistry - ACS Publications, [Online]. Available: [Link]
-
U.S. Patent 4,329,503, "Process for the preparation of 2-amino-4-nitrophenol," Google Patents, [Online]. Available:
-
A. F. K. K. Valeev, "Resource-efficient technology to produce 4-aminodiphenylamine," ResearchGate, [Online]. Available: [Link]
-
S. K. S. S. K. Chowdhury, "Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase," PMC - NIH, [Online]. Available: [Link]
-
Organic Syntheses, "2-amino-4-nitrophenol," Organic Syntheses Procedure, [Online]. Available: [Link]
-
E. Popovski, "N-{[(4-Nitrophenyl)amino]methyl}benzamide," ResearchGate, [Online]. Available: [Link]
-
M. A. A. G. G. G. Domínguez-Álvarez, "Proposed 4-amino-2-nitrophenol generation from 5-nitrobenzofuroxan and p-aminophenol," Arkivoc, [Online]. Available: [Link]
-
Chinese Patent CN105801440A, "Preparation method of 2-amino-4-nitrophenol," Google Patents, [Online]. Available:
-
German Patent DE3002254A1, "METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL," Google Patents, [Online]. Available:
Sources
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 4. DE3002254A1 - METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL - Google Patents [patents.google.com]
- 5. CN105801440A - Preparation method of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 6. Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of N-(2-amino-4-nitrophenyl)-N-phenylamine
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for N-(2-amino-4-nitrophenyl)-N-phenylamine, a substituted diphenylamine. In the absence of a comprehensive, publicly available experimental dataset for this specific molecule, this document leverages predictive methodologies and comparative data from structurally analogous compounds to offer a robust analytical framework.
The choice of NMR and MS is deliberate; NMR provides unparalleled detail regarding the carbon-hydrogen framework and the electronic environment of each nucleus, while MS reveals the molecular weight and offers a "fingerprint" of the molecule's fragmentation pattern, confirming its elemental composition and structural motifs.[1][2] This dual approach ensures a high degree of confidence in structural assignment.
Predicted ¹H NMR Spectral Data
Proton NMR (¹H NMR) spectroscopy is instrumental in defining the number of distinct proton environments and their connectivity within a molecule. For this compound, we can predict a complex spectrum due to the asymmetric nature of the molecule. The electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂) exert significant and opposing effects on the electron density of the nitrophenyl ring, leading to a wide dispersion of chemical shifts.[3][4]
Predicted ¹H NMR Chemical Shifts and Multiplicities (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| H-3 | ~6.2 - 6.4 | Doublet (d) | Ortho to the strongly electron-donating -NH₂ group, resulting in significant shielding (upfield shift). Coupled to H-5. |
| H-5 | ~7.8 - 8.0 | Doublet of doublets (dd) | Para to the -NH₂ group and ortho to the -NO₂ group. The deshielding effect of the nitro group dominates. Coupled to H-3 and H-6. |
| H-6 | ~7.0 - 7.2 | Doublet (d) | Meta to the -NH₂ group and ortho to the N-phenyl group. Experiences moderate shielding. Coupled to H-5. |
| Phenyl H (ortho) | ~7.1 - 7.3 | Multiplet (m) | Protons on the unsubstituted phenyl ring ortho to the nitrogen. |
| Phenyl H (meta) | ~6.9 - 7.1 | Multiplet (m) | Protons on the unsubstituted phenyl ring meta to the nitrogen. |
| Phenyl H (para) | ~7.2 - 7.4 | Multiplet (m) | Proton on the unsubstituted phenyl ring para to the nitrogen. |
| -NH₂ | ~4.5 - 5.5 | Broad singlet (br s) | Chemical shift is variable and depends on solvent and concentration. Broad due to quadrupole broadening and potential exchange. |
| -NH- | ~8.0 - 9.0 | Singlet (s) | The proton of the secondary amine is expected to be deshielded due to the influence of the two aromatic rings and the nitro group. |
Note: These are estimated values. Actual experimental values may vary based on solvent, concentration, and temperature.
Comparative Analysis:
-
4-Nitroaniline: The aromatic protons of 4-nitroaniline appear at approximately 6.6 ppm (ortho to -NH₂) and 8.1 ppm (ortho to -NO₂). This supports the prediction of a significant upfield shift for H-3 and a downfield shift for H-5 in our target molecule.
-
Diphenylamine: The protons on the phenyl rings of diphenylamine typically resonate in the range of 6.8-7.3 ppm.[5] This provides a baseline for the chemical shifts of the unsubstituted phenyl group in this compound.
Predicted ¹³C NMR Spectral Data
Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. As each chemically non-equivalent carbon atom gives a distinct signal, ¹³C NMR is an excellent tool for confirming the number of unique carbons.
Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 | ~145 - 150 | Attached to two nitrogen atoms, highly deshielded. |
| C-2 | ~120 - 125 | Attached to the amino group, shielded. |
| C-3 | ~105 - 110 | Ortho to the amino group, strongly shielded. |
| C-4 | ~140 - 145 | Attached to the nitro group, strongly deshielded. |
| C-5 | ~125 - 130 | Para to the amino group and ortho to the nitro group. |
| C-6 | ~115 - 120 | Meta to the amino group. |
| Phenyl C (ipso) | ~140 - 145 | Carbon attached to the secondary amine. |
| Phenyl C (ortho) | ~120 - 125 | |
| Phenyl C (meta) | ~128 - 132 | |
| Phenyl C (para) | ~122 - 127 |
Note: These are estimated values. Online prediction tools can provide more specific estimations.[6][7][8]
Mass Spectrometry and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.
Predicted Mass Spectrum Data
-
Molecular Formula: C₁₂H₁₁N₃O₂
-
Molecular Weight: 229.24 g/mol
-
Molecular Ion Peak (M⁺˙): m/z = 229
Predicted Fragmentation Pathway:
The fragmentation of this compound under electron ionization (EI) is expected to be influenced by the nitro group and the diphenylamine core.
-
Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of NO₂ (46 Da) or NO (30 Da).[9][10][11]
-
[M - NO₂]⁺: m/z = 183
-
[M - NO]⁺: m/z = 199
-
-
Cleavage of the C-N Bond: Cleavage of the bond between the two aromatic rings can occur.
-
Fragmentation of the Phenyl Rings: Subsequent fragmentation of the aromatic rings can lead to smaller charged species.
Comparative Analysis:
-
Nitroaromatic Compounds: The fragmentation of nitroaromatics is well-documented, with the loss of NO and NO₂ being characteristic features.[12][13]
-
Diphenylamines: The fragmentation of diphenylamines often involves the loss of a hydrogen atom followed by rearrangements.
Experimental Protocols
NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Shim the magnetic field to obtain optimal resolution.
-
Set the appropriate acquisition parameters (e.g., number of scans, relaxation delay).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum.
-
Consider performing 2D NMR experiments (e.g., COSY, HSQC) for unambiguous assignment of signals.
-
Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Instrumentation:
-
Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the full scan mass spectrum to determine the molecular ion peak.
-
Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.
-
Visualizing the Workflow
Caption: Standard workflow for NMR analysis.
Caption: Standard workflow for MS analysis.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the NMR and mass spectrometry data for this compound. By combining theoretical predictions with comparative data from analogous structures, we have established a solid framework for the spectroscopic characterization of this compound. The provided protocols and workflows offer a practical guide for researchers to obtain and interpret the necessary experimental data to confirm these predictions and fully elucidate the structure of this compound.
References
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]
-
Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications. [Link]
-
Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. [Link]
-
4-Nitrophenol - Optional[1H NMR] - Chemical Shifts - SpectraBase. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
NMR Chemical Shift Values Table. Chemistry Steps. [Link]
-
Chemical shifts. [Link]
-
Mass Spectrometry: Fragmentation. [Link]
-
12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Modgraph. [Link]
-
MS/MS fragmentation spectrum (top) and fragmentation pattern (bottom)... ResearchGate. [Link]
-
Can anyone help me to tell me any online website to check 13C NMR prediction...? ResearchGate. [Link]
-
CASPRE - 13 C NMR Predictor. [Link]
-
Tables For Organic Structure Analysis. [Link]
-
How to Predict NMR in ChemDraw. YouTube. [Link]
-
Fragmentation (mass spectrometry). Wikipedia. [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. [Link]
-
Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
-
Functional Group Chemical Shifts in NMR Spectroscopy for Organic Chemistry. YouTube. [Link]
-
Predict all NMR spectra. NMRDB.org. [Link]
-
Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. [Link]
-
MS 2 spectra of the aged sample (left), N-(4-nitrophenyl)... ResearchGate. [Link]
-
Predict 1H proton NMR spectra. NMRDB.org. [Link]
-
Predict 1H NMR spectra. Cheminfo.org. [Link]
-
Gas Phase Fragmentation of N,N-Ditosyl-2-aminodiphenylamine to Phenazine. MDPI. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. researchgate.net [researchgate.net]
- 7. CASPRE [caspre.ca]
- 8. acdlabs.com [acdlabs.com]
- 9. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide: FTIR and UV-Vis Analysis of N-(2-amino-4-nitrophenyl)-N-phenylamine
Introduction
In the landscape of drug development and materials science, the precise structural elucidation and quality control of novel organic compounds are paramount. N-(2-amino-4-nitrophenyl)-N-phenylamine is a complex substituted diphenylamine derivative featuring a unique electronic architecture. Its structure, possessing both electron-donating (amino) and electron-withdrawing (nitro) groups, suggests potential applications as a chromophoric dye, a pharmaceutical intermediate, or a building block in polymer synthesis. A thorough characterization of its spectroscopic properties is essential for confirming its identity, purity, and for predicting its behavior in various chemical environments.
This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectra of this compound. We will explore the theoretical underpinnings of its spectral features, present standardized protocols for data acquisition, and offer a comparative analysis against a simpler, yet structurally related, molecule—p-nitroaniline. This comparison will serve to highlight the influence of increased conjugation and additional functional groups on the spectroscopic fingerprint.
Part 1: Spectroscopic Principles and Molecular Structure
The spectroscopic signature of this compound is dictated by its distinct functional groups and conjugated π-system.
-
FTIR Spectroscopy : This technique probes the vibrational modes of molecules. Infrared radiation excites specific bonds, causing them to stretch or bend at characteristic frequencies. For our target molecule, we anticipate distinct signals from the N-H bonds of both the primary and secondary amines, the N=O bonds of the nitro group, the C-N bonds, and the aromatic C=C and C-H bonds. The position, intensity, and shape of these absorption bands provide a unique molecular fingerprint.[1]
-
UV-Vis Spectroscopy : This method measures the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals.[2] The structure of this compound features a "push-pull" system, where the electron-donating amino groups (-NH2 and -NH-) push electron density into the aromatic ring, and the electron-withdrawing nitro group (-NO2) pulls density out. This arrangement facilitates a strong intramolecular charge transfer (ICT) upon photoexcitation, primarily a π→π* transition.[3][4] Such ICT transitions are typically intense and highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[5]
Below is a diagram of the molecular structure, highlighting the key functional groups that govern its spectroscopic properties.
Caption: Key functional groups of the target molecule.
Part 2: Experimental Methodologies
The validity of spectroscopic data hinges on rigorous and reproducible experimental protocols. The following sections detail standardized procedures for acquiring FTIR and UV-Vis spectra.
Protocol 1: FTIR Spectroscopy via Attenuated Total Reflectance (ATR)
The ATR technique is chosen for its simplicity and minimal sample preparation, making it ideal for rapid and reproducible analysis of solid powder samples.[6][7]
Step-by-Step Protocol:
-
Instrument Preparation: Power on the FTIR spectrometer and allow the source and laser to stabilize for at least 15-20 minutes.
-
Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Use a solvent like isopropanol to wipe the crystal surface and allow it to fully evaporate. Run a background scan to measure the ambient atmosphere (H₂O, CO₂), which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount (1-5 mg) of the dry this compound powder directly onto the center of the ATR crystal.
-
Apply Pressure: Lower the pressure clamp and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.[6]
-
Data Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000-650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32-64 scans to improve the signal-to-noise ratio.
-
Cleaning: After analysis, release the pressure clamp, remove the sample powder, and clean the crystal surface thoroughly with a suitable solvent.
Protocol 2: UV-Vis Spectroscopy in Solution
This protocol describes the measurement of the compound's absorbance spectrum in a solvent. The choice of solvent is critical, as it can influence the position of the absorption maximum (λmax).[3] Ethanol is a common and suitable solvent for this class of compounds.
Step-by-Step Protocol:
-
Solution Preparation:
-
Stock Solution (e.g., 1 mM): Accurately weigh a small amount of this compound and dissolve it in a precise volume of spectroscopic grade ethanol in a volumetric flask.
-
Working Solution: Prepare a dilute working solution from the stock solution. The final concentration should be adjusted to yield a maximum absorbance between 0.2 and 1.0, the optimal range for the Beer-Lambert law.[3][8]
-
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up. Select the desired wavelength scan range (e.g., 200-600 nm).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent (ethanol) to be used as the reference or blank. Place it in the spectrophotometer and perform a baseline correction to subtract any absorbance from the solvent and the cuvette itself.[8][9]
-
Sample Measurement: Rinse the sample cuvette with a small amount of the working solution before filling it. Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record its value.
The following diagram illustrates the generalized workflow for these spectroscopic analyses.
Caption: Generalized workflow for FTIR and UV-Vis analysis.
Part 3: Spectral Interpretation and Comparative Analysis
FTIR Spectrum: Expected Functional Group Vibrations
The FTIR spectrum of this compound is expected to be complex, showing characteristic bands for each of its functional moieties. The table below summarizes the anticipated absorption peaks.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3450 - 3300 | Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | Medium, Two Bands[10][11] |
| 3350 - 3310 | Secondary Amine (-NH-) | N-H Stretch | Medium, One Band[10] |
| ~1620 | Primary Amine (-NH₂) | N-H Bend (Scissoring) | Medium to Strong[10] |
| 1550 - 1490 | Nitro Group (-NO₂) | Asymmetric N=O Stretch | Strong[12] |
| 1355 - 1310 | Nitro Group (-NO₂) | Symmetric N=O Stretch | Strong[12] |
| 1600 - 1450 | Aromatic Ring | C=C Stretch | Medium to Strong |
| 1335 - 1250 | Aromatic Amine | C-N Stretch | Strong[10] |
| 900 - 690 | Aromatic Ring | C-H Out-of-Plane Bend | Strong |
Interpretation: The most revealing region will be >3300 cm⁻¹, where two distinct peaks for the primary amine's N-H stretching and a single, slightly lower frequency peak for the secondary amine should appear.[10] The two strong absorptions for the nitro group's asymmetric and symmetric stretching are also definitive identifiers.[12] The combination of these specific bands provides strong evidence for the compound's structure.
UV-Vis Spectrum: Electronic Transitions
The UV-Vis spectrum is dominated by a strong π→π* transition with significant intramolecular charge transfer (ICT) character.[3][4] The extensive conjugation across two phenyl rings, bridged by a secondary amine, and influenced by the potent push-pull system on one ring, is expected to result in a major absorption band at a relatively long wavelength in the near-UV or visible region.
| Parameter | Expected Value (in Ethanol) | Electronic Transition |
| λmax | ~390 - 420 nm | π→π* with strong ICT |
Comparative Analysis vs. p-Nitroaniline:
To contextualize the data, we compare the expected spectrum of our target molecule with that of p-nitroaniline, a simpler "push-pull" system.
| Compound | Structure | Key Spectral Features & Rationale |
| p-Nitroaniline | A single phenyl ring with one -NH₂ donor and one -NO₂ acceptor. | FTIR: Shows two N-H stretching bands (~3400-3300 cm⁻¹) and N=O stretching bands. Lacks a secondary amine N-H stretch.[10] UV-Vis (in Ethanol): λmax is typically around 370-380 nm.[3] The absorption is due to ICT from the amino to the nitro group across one ring.[4] |
| This compound | Two phenyl rings linked by a secondary amine. One ring is substituted with both an -NH₂ donor and an -NO₂ acceptor. | FTIR: Exhibits three distinct N-H stretching bands (two from -NH₂, one from -NH-), providing a clear point of differentiation. UV-Vis (in Ethanol): Expected λmax > 390 nm. The presence of the second phenylamine group extends the conjugated π-system and acts as an additional electron-donating moiety, leading to a lower energy π→π* transition. This results in a bathochromic (red) shift compared to p-nitroaniline. |
This comparison demonstrates how increasing the molecular complexity and conjugation length directly impacts the spectroscopic properties, shifting the UV-Vis absorption to a longer wavelength.
Conclusion
The combined application of FTIR and UV-Vis spectroscopy provides a robust and definitive method for the characterization of this compound. FTIR spectroscopy is exceptionally well-suited for confirming the presence of all key functional groups—primary amine, secondary amine, and nitro group—through their characteristic vibrational frequencies. UV-Vis spectroscopy, in turn, offers critical insight into the electronic structure, confirming the presence of a highly conjugated, intramolecular charge transfer system.
By comparing its expected spectral data to that of a simpler analogue like p-nitroaniline, we can logically deduce the effects of its more complex structure. This guide provides researchers, scientists, and drug development professionals with the foundational protocols and interpretive knowledge necessary to confidently identify and characterize this and similar complex organic molecules, ensuring the integrity and quality of their work.
References
- An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline - Benchchem. (URL not available)
- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (URL not available)
- A Comparative Spectroscopic Analysis of Synthesized versus Commercial 4-Nitrodiphenylamine - Benchchem. (URL not available)
- Electronic spectra and structure of nitroanilines. (URL not available)
- Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (URL not available)
- Sample prepar
- Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (URL not available)
-
Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects | ChemRxiv. ([Link])
-
Experiment No: 1 Experiment Name: Analysis of Samples Using Fourier Transform Infrared Spectroscopy. I. Aim | PDF - Scribd. ([Link])
-
Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory - Purdue College of Engineering. ([Link])
-
UV-Visible Spectroscopy for Organic Compound Analysis | PDF - Scribd. ([Link])
-
UV-visible spectra obtained from saturated with aqueous solutions of... | Download Scientific Diagram - ResearchGate. ([Link])
-
Solvent Effects on the Electronic Transitions of p-Nitroaniline: A QM/EFP Study | The Journal of Physical Chemistry A - ACS Publications. ([Link])
- IR: amines. (URL not available)
-
UV-Visible Spectrophotometric Method and Validation of Organic Compounds | European Journal of Engineering and Technology Research. ([Link])
-
How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. ([Link])
-
FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights - ResearchGate. ([Link])
- A Study of the Diphenylamine Test for Aliph
-
FTIR frequency range and functional groups present in the sample after extraction process. ([Link])
-
FTIR Functional Group Database Table with Search - InstaNANO. ([Link])
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. ([Link])
-
Diphenylamine with Special Reference to the Formation of a Stabilizing Product Bonded to Nitro-cellulose - Diva-Portal.org. ([Link])
-
A study of the diphenylamine test for aliphatic nitrocompounds - Semantic Scholar. ([Link])
-
UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,... - ResearchGate. ([Link])
-
Spectrophotometric Determination of Nitrite Based on Its Reaction with p-Nitroaniline in the Presence of Diphenylamine in Micellar Media - ResearchGate. ([Link])
- Spectroscopic Profile of 4-Amino-2-nitrophenol: A Technical Guide - Benchchem. (URL not available)
-
Proposed 4-amino-2-nitrophenol generation from 5-nitrobenzofuroxan and p-aminophenol.. ([Link])
-
Experimental (XRD, FTIR, UV–Vis, NMR) and theoretical investigations (chemical activity descriptors, NBO, DNA/ECT) of (E)-2-((2-hydroxy-5-methoxybenzylidene)amino)-4-nitrophenol | Request PDF - ResearchGate. ([Link])
-
Synthesis and characterization of 4'-amino and 4'-nitro derivatives of 4-N, N-dimethylaminotriphenylmethane as precursors for a proximate malachite green metabolite - DigitalCommons@URI. ([Link])
- CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google P
-
2-amino-4-nitrophenol - 99-57-0, C6H6N2O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. ([Link])
-
The UV–Vis absorption spectra change for the reduction process of a... - ResearchGate. ([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. jascoinc.com [jascoinc.com]
- 8. ossila.com [ossila.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Comparative Analysis of N-(2-amino-4-nitrophenyl)-N-phenylamine and Its Isomers: A Methodological and Predictive Approach
For researchers, scientists, and drug development professionals, the nuanced differences between chemical isomers can be the determining factor in efficacy, safety, and patentability. The substitution pattern of functional groups on an aromatic scaffold can profoundly influence molecular geometry, electronic properties, and, consequently, biological activity. This guide provides a comprehensive framework for the comparative analysis of N-(2-amino-4-nitrophenyl)-N-phenylamine and its key positional isomers.
Given the limited direct experimental data in peer-reviewed literature for this specific set of isomers, this document takes a predictive and methodological approach. It is designed to be a roadmap for researchers, outlining the necessary steps to synthesize, characterize, and compare these compounds, thereby enabling novel structure-activity relationship (SAR) studies. We will delve into the rationale behind experimental choices, provide self-validating protocols, and ground our predictions in the established properties of related molecules.
Introduction: Defining the Isomers of Interest
The core structure, an N,N'-diphenylamine scaffold bearing both an amino and a nitro substituent, presents numerous isomeric possibilities. The parent compound, this compound, establishes a specific substitution pattern on one of the phenyl rings. For a comprehensive analysis, we will consider three additional key isomers where the positions of the amino and nitro groups are varied, providing a diverse set of electronic and steric environments.
The primary isomers for comparative analysis are:
-
Isomer A (Parent): this compound
-
Isomer B: N-(4-amino-2-nitrophenyl)-N-phenylamine
-
Isomer C: N-(2-amino-5-nitrophenyl)-N-phenylamine
-
Isomer D: N-(3-amino-4-nitrophenyl)-N-phenylamine
The distinct placement of the electron-donating amino group (-NH2) and the electron-withdrawing nitro group (-NO2) relative to each other and to the diphenylamine bridge is expected to significantly impact properties such as intramolecular hydrogen bonding, dipole moment, and interaction with biological targets.
A visual representation of the chemical structures would be placed here. Due to tool limitations, placeholder labels are used. Researchers should draw these structures using chemical drawing software.
Caption: Molecular structures of the primary isomers for comparative analysis.
Predicted Physicochemical Properties: An Inferential Analysis
While specific experimental data for these exact isomers is scarce, we can infer their likely physicochemical properties by examining related, well-characterized molecules such as aminonitrophenols and dinitrodiphenylamines.
Key Predicted Differences:
-
Intramolecular Hydrogen Bonding: Isomers A and B, with ortho-positioned amino and nitro groups relative to each other or the bridging amine, have a high potential for intramolecular hydrogen bonding. This can increase lipophilicity and affect conformation. For instance, the ortho arrangement in 2-amino-4-nitrophenol contributes to its specific physical properties.[1][2]
-
Polarity and Dipole Moment: The relative orientation of the highly polar nitro and amino groups will dictate the overall molecular dipole moment. Isomer B, with the nitro group ortho to the bridging amine, is predicted to have a significantly different electronic distribution compared to Isomer A.
-
Melting Point: The potential for intermolecular interactions (hydrogen bonding, pi-stacking) will influence the melting point. Symmetrical isomers, if any were considered, often have higher melting points. For comparison, the melting point of 2-amino-4-nitrophenol is reported as 140-143 °C.[1][3]
-
Solubility: Increased intramolecular hydrogen bonding may decrease solubility in polar solvents as the polar groups are masked. We can predict that Isomers A and B might show lower water solubility compared to C and D. 2-amino-4-nitrophenol is only slightly soluble in water.[1]
| Property | Isomer A (Predicted) | Isomer B (Predicted) | Isomer C (Predicted) | Isomer D (Predicted) | Rationale / Comparative Data |
| Molecular Formula | C₁₂H₁₁N₃O₂ | C₁₂H₁₁N₃O₂ | C₁₂H₁₁N₃O₂ | C₁₂H₁₁N₃O₂ | Consistent across isomers. |
| Molecular Weight | 229.24 g/mol | 229.24 g/mol | 229.24 g/mol | 229.24 g/mol | Consistent across isomers. |
| Intramolecular H-Bonding | High (NH₂···O₂N) | High (NH···O₂N) | Moderate | Low | Positional effects of substituents influence non-covalent interactions.[4] |
| Predicted Polarity | Moderate | High | High | Moderate-High | Vector sum of bond dipoles is dependent on substituent position. |
| Predicted Melting Point | Moderate-High | Moderate-High | Moderate | Moderate | Based on data for related compounds like 2-amino-4-nitrophenol (140-143 °C).[3] |
| Predicted Solubility | Low in polar solvents | Low in polar solvents | Higher than A/B | Higher than A/B | Intramolecular H-bonding can reduce interactions with solvent. |
Experimental Workflows: A Guide to Synthesis and Characterization
This section provides actionable protocols for the synthesis and rigorous characterization of the isomers.
Proposed Synthetic Workflow: Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination is a robust and versatile method for the formation of C-N bonds, making it an ideal choice for synthesizing these target diarylamines. The general strategy involves coupling an appropriately substituted nitroaniline with a phenyl halide (or vice versa).
Caption: Proposed workflow for the synthesis via Buchwald-Hartwig amination.
Detailed Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add the substituted nitroaniline (1.0 eq.), bromobenzene (1.2 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., Xantphos, 4 mol%), and base (e.g., Cs₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired isomer.
Causality Behind Choices:
-
Catalyst/Ligand System: The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial. It promotes the reductive elimination step, which is often rate-limiting, and helps to prevent side reactions.
-
Base: A strong, non-nucleophilic base like Cs₂CO₃ is used to deprotonate the amine without competing in the coupling reaction.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at high temperatures. An inert atmosphere is essential to prevent catalyst degradation and ensure high yields.
Structural Elucidation and Purity Assessment
Unequivocal characterization is paramount. A combination of spectroscopic and analytical techniques must be employed.
Caption: Comprehensive workflow for the structural characterization of synthesized isomers.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is the most powerful tool for determining the precise connectivity of atoms.[5]
-
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field spectrometer (≥400 MHz).[5] 2D NMR experiments (COSY, HSQC) should be performed to confirm proton-proton and proton-carbon correlations.
-
-
Expected Spectral Features:
-
¹H NMR: The chemical shifts and coupling constants of the aromatic protons will be highly diagnostic for the substitution pattern. The NH proton will likely appear as a broad singlet.
-
¹³C NMR: The number of unique carbon signals will confirm the symmetry of the molecule. The chemical shifts of carbons attached to the nitro group will be significantly downfield.
-
B. Infrared (IR) Spectroscopy:
IR spectroscopy is excellent for identifying key functional groups.
-
Protocol:
-
Expected Absorption Bands:
-
N-H Stretch: A sharp peak around 3300-3500 cm⁻¹.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
NO₂ Stretch: Two strong, characteristic peaks around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).
-
C. High-Resolution Mass Spectrometry (HRMS):
HRMS provides an exact mass, confirming the elemental composition.
-
Protocol: Use an ESI or APCI source to generate ions and determine the mass-to-charge ratio with high precision (≤5 ppm error).
-
Expected Result: The measured m/z should match the calculated exact mass of C₁₂H₁₁N₃O₂.
Comparative Computational Analysis: A Theoretical Framework
Density Functional Theory (DFT) calculations offer a powerful, predictive tool for comparing the intrinsic properties of isomers before or alongside experimental work.[7][8]
Caption: Workflow for comparative in silico analysis using DFT.
Protocol:
-
Structure Building: Build the 3D structures of all four isomers.
-
Geometry Optimization: Perform a full geometry optimization using a functional like B3LYP with a basis set such as 6-31G(d,p).[8]
-
Frequency Analysis: Confirm that the optimized structures are true energy minima by ensuring there are no imaginary frequencies.
-
Property Calculation: From the optimized geometries, calculate:
-
HOMO-LUMO Energies: The energy gap is an indicator of chemical reactivity and electronic excitation energy.[7]
-
Electrostatic Potential (ESP) Maps: Visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecules.
-
Dipole Moment: Quantify the overall polarity of each isomer.
-
Proposed Biological Evaluation: Screening for Activity
The nitro group is a well-known pharmacophore in many antimicrobial and anticancer agents, often exerting its effect through redox cycling.[9] The diphenylamine scaffold is also prevalent in bioactive molecules. Therefore, screening these isomers for antimicrobial and cytotoxic activity is a logical starting point.
Antimicrobial Activity Screening (MIC Assay)
-
Protocol: The Minimum Inhibitory Concentration (MIC) should be determined against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using the broth microdilution method.
-
Rationale: This assay will provide quantitative data on the potency of each isomer, allowing for direct comparison and SAR determination. Differences in activity can be correlated with the physicochemical and electronic properties determined earlier.
Cytotoxicity Screening (MTT Assay)
-
Protocol: Assess the cytotoxic effect of the isomers on a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) using the MTT assay.[4] This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Rationale: This initial screen will identify if any of the isomers possess anticancer potential. The IC₅₀ (half-maximal inhibitory concentration) values will be calculated to compare their potency.
Conclusion
This guide presents a comprehensive, albeit predictive, framework for the comparative analysis of this compound and its isomers. By systematically applying the proposed synthetic, spectroscopic, computational, and biological evaluation workflows, researchers can generate the crucial data needed to build robust structure-activity relationships. The subtle positional changes between these isomers are hypothesized to yield significant differences in their chemical and biological profiles, making this class of compounds a fertile ground for discovery in medicinal chemistry and materials science. It is through such rigorous, multi-faceted investigation that we can unlock the full potential of novel chemical entities.
References
- BenchChem. (2025). Comparative NMR Spectral Analysis: Bis(2-nitrophenyl)
- BenchChem. (2025). A Technical Guide to the Spectroscopic Profile of Bis(2-nitrophenyl)amine. BenchChem.
- MDPI. (n.d.). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. MDPI.
- ChemBK. (2024). 2-Amino-4-nitrophenol. ChemBK.
- Acme Synthesis. (n.d.). Understanding the Role of 2-Amino-4-nitrophenol in Modern Pharmaceutical Synthesis. Acme Synthesis.
- PubChem. (2026). 2-Amino-4-Nitrophenol.
- Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Organic Syntheses.
- BenchChem. (2025).
- ResearchGate. (2020). Typical spectrum of the individual nitroaniline isomers at pH 7.0.
- Request PDF. (n.d.).
- ChemSynthesis. (2025). 2-amino-4-nitrophenol - 99-57-0, C6H6N2O3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
- Spectroscopy Online. (2021). Determining Nitrophenol Isomers Using Raman Spectroscopy.
- National Center for Biotechnology Information. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
- Preprints.org. (n.d.). Proposed 4-amino-2-nitrophenol generation from 5-nitrobenzofuroxan and p-aminophenol.
- Sigma-Aldrich. (n.d.). 2-Amino-4-nitrophenol 96 99-57-0.
- MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
- ResearchGate. (2025). Spectral properties and isomerism of nitroenamines. Part 4.
- ResearchGate. (n.d.).
- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2-nitrophenol. BenchChem.
- Research Square. (2025).
- PubChem. (2025). 2-nitro-N-(4-nitrophenyl)aniline.
- MDPI. (2022).
- PubChem. (n.d.). 4-nitro-N-(4-nitrophenyl)aniline.
- PubMed. (2022).
- BenchChem. (2025). A Comparative Study on the Biological Activities of 2'-Aminoacetophenone Isomers. BenchChem.
Sources
- 1. chembk.com [chembk.com]
- 2. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-nitrophenol 96 99-57-0 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of N-(2-amino-4-nitrophenyl)-N-phenylamine by High-Performance Liquid Chromatography
Introduction
N-(2-amino-4-nitrophenyl)-N-phenylamine is a substituted aromatic amine whose purity is paramount, particularly when used as an intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. The presence of impurities, such as starting materials or side-reaction products, can significantly impact the yield, safety, and efficacy of the final product. Therefore, a robust, accurate, and reliable analytical method for purity determination is not merely a quality control checkpoint but a critical component of process development and validation.
This guide provides an in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound. We will explore the scientific rationale behind the methodological choices, present a detailed experimental protocol, and compare the performance of HPLC with alternative analytical techniques, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For the analysis of moderately polar, aromatic compounds like this compound, RP-HPLC is the predominant technique.[1][2] Its high resolution, quantitative accuracy, and versatility make it the gold standard for purity and impurity profiling in regulated industries.[2][3] The separation mechanism is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[4][5]
Causality Behind Experimental Choices: Developing a Self-Validating Method
The development of a robust HPLC method is a systematic process where each parameter is chosen to ensure specificity, accuracy, and precision.
-
Column Selection: A C18 (octadecylsilane) column is the recommended stationary phase for this analysis.[4][6] The non-polar C18 alkyl chains interact with the phenyl rings of the analyte via hydrophobic interactions, providing effective retention. The presence of polar amino and nitro groups ensures that the analyte is not overly retained, allowing for reasonable elution times. Alternative phases like C8 or Phenyl could be considered if co-eluting impurities are an issue, as they offer different selectivity based on varying hydrophobicity and potential for π-π interactions.[1][7]
-
Mobile Phase Composition: The mobile phase is critical for achieving optimal separation.
-
Solvents: A gradient mixture of acetonitrile and water is chosen. Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower UV cutoff.[8][9]
-
pH Modifier: The inclusion of 0.1% formic acid in the mobile phase is a deliberate choice to control the ionization state of the two amine groups on the molecule.[8] At an acidic pH (around 2.7), the primary and secondary amine functionalities are protonated. This suppresses silanol interactions on the stationary phase and ensures a single ionic form of the analyte, leading to symmetrical peak shapes and reproducible retention times.
-
-
Detection Wavelength: A Diode Array Detector (DAD) is used for analysis. Based on the chromophores present (nitrophenyl and phenylamine moieties), the molecule is expected to have strong UV absorbance.[10] Analysis of structurally similar compounds like 2-amino-4-nitrophenol and 4-nitrophenol reveals strong absorbance maxima between 260 nm and 400 nm.[11][12][13] For this method, a detection wavelength of 275 nm is selected to provide high sensitivity for the main component and potential aromatic impurities.
Experimental Protocol: HPLC Purity Assessment
This protocol is designed to be a self-validating system, where the system suitability parameters will confirm the method's performance before sample analysis.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and DAD.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard and sample.
-
Acetonitrile (HPLC grade).
-
Formic acid (ACS grade).
-
Ultrapure water.
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 40% B to 90% B over 15 minutes, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | DAD at 275 nm |
| Injection Volume | 10 µL |
3. Solution Preparation:
-
Diluent: Mobile phase composition at the start of the gradient (40% Acetonitrile / 60% Water with 0.1% Formic Acid).
-
Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. Analysis Workflow:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no system contamination.
-
Inject the standard solution five times to establish system suitability (e.g., %RSD of peak area < 2.0, tailing factor < 1.5).
-
Inject the sample solution in duplicate.
-
Integrate all peaks in the sample chromatogram.
Visualizing the HPLC Workflow
Caption: A typical workflow for the HPLC purity assessment.
Data Presentation and Interpretation
The purity is calculated using the area normalization method. The method's trustworthiness is established by adhering to validation guidelines set by bodies like the International Council for Harmonisation (ICH).[14][15][16]
Table 1: Hypothetical HPLC Purity Analysis Results
| Peak ID | Compound Identity | Retention Time (min) | Area % |
|---|---|---|---|
| 1 | Impurity (Starting Material) | 4.2 | 0.15 |
| 2 | This compound | 9.8 | 99.62 |
| 3 | Impurity (Side Product) | 11.5 | 0.23 |
| Total | 100.00 |
| Calculated Purity | | | 99.62% |
Comparison with Alternative Purity Assessment Techniques
While HPLC is the primary choice, other techniques can provide complementary or orthogonal information. The selection of a method depends on the specific analytical requirement, such as routine quality control, structural elucidation of an unknown impurity, or high-throughput screening.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive and provides structural information, making it excellent for identifying volatile impurities. However, this compound is a polar compound with a relatively high molecular weight and is likely to be thermally labile, making it unsuitable for direct GC analysis without derivatization.[17][18][19] The derivatization step adds complexity and potential for analytical error.
-
Capillary Electrophoresis (CE): CE offers very high separation efficiency and requires minimal sample and solvent. It separates molecules based on their charge-to-size ratio in an electric field. This makes it a powerful technique for separating charged species. While it could be applied to this analyte, it generally suffers from lower concentration sensitivity and can be less robust for routine QC compared to modern HPLC.[17][20]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly selective and sensitive technique that couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer.[18] It is the ideal method for identifying and quantifying trace-level impurities, especially those that may co-elute with the main peak in a standard UV-based HPLC method. While powerful, the instrumentation is more expensive and requires more specialized expertise than HPLC-UV.
Comparative Summary of Analytical Techniques
Table 2: Performance Comparison of Purity Analysis Methods
| Parameter | HPLC-UV | GC-MS | Capillary Electrophoresis (CE) | LC-MS/MS |
|---|---|---|---|---|
| Selectivity | Good to Excellent | Excellent | Excellent | Superior |
| Sensitivity | Good (ng range) | Excellent (pg range) | Moderate to Good | Superior (fg-pg range) |
| Speed | Moderate | Moderate to Slow | Fast | Moderate |
| Quantitative Accuracy | Excellent | Good (with IS) | Good (with IS) | Excellent (with IS) |
| Analyte Suitability | Broad (non-volatile) | Volatile / Thermally Stable | Charged species | Broad (non-volatile) |
| Primary Application | Routine QC, Purity Assay | Volatile Impurity ID | Orthogonal Separation | Trace Impurity ID & Quant |
| Complexity | Low to Moderate | High (derivatization) | Moderate | High |
Decision Framework for Method Selection
The choice of analytical technique is guided by the specific goal of the analysis.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
For the comprehensive purity assessment of this compound, a well-developed and validated Reversed-Phase HPLC method stands as the most suitable technique for routine quality control and release testing. Its robustness, precision, and accuracy provide a high degree of confidence in the analytical results. The causality-driven approach to method development, from selecting the C18 column to controlling mobile phase pH, ensures a reliable and self-validating protocol. While alternative methods like GC-MS and CE have their specific applications, they do not match the overall utility of HPLC for this particular analyte. For advanced impurity characterization and trace-level analysis, LC-MS/MS serves as an invaluable, complementary tool. Ultimately, a thorough understanding of these techniques allows the modern analytical scientist to select the most appropriate method to ensure product quality and safety.
References
-
Zhu, Y., et al. (2011). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed. [Link]
-
Szymanowska-Powałowska, D., & Płotka-Wasylka, J. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. MDPI. [Link]
-
Chen, J., & Pawliszyn, J. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. [Link]
-
Helling, R., & Nägele, E. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC North America. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
Patel, D., et al. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]
-
International Council for Harmonisation. (2022). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. ijarsct. [Link]
-
Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation. [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Nitrodiphenylamine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Al-Malah, K. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health. [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
H. J. Ritchie, et al. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Jones Chromatography. [Link]
-
Nawawi, M. R., et al. (2023). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation. National Institutes of Health. [Link]
-
Request PDF. (n.d.). Development of a Polar-embedded Stationary Phase with Unique Properties. Request PDF. [Link]
-
Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]
-
Ghasemi, E., & Tehrani, M. S. (2014). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. National Institutes of Health. [Link]
-
SIELC Technologies. (n.d.). Separation of Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
NIOSH. (2002). Amines, Aromatic. CDC. [Link]
-
Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]
-
Daniel, D., et al. (2021). Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. ScienceDirect. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Szymanowska-Powałowska, D., & Płotka-Wasylka, J. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. National Institutes of Health. [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Amino-4-nitrophenol. SIELC Technologies. [Link]
-
De La Guardia, M., & Armenta, S. (2019). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. [Link]
-
Veeprho. (n.d.). N-(4-nitrophenyl)-N-(2-(4-nitro phenoxy)ethyl)nitrous amide. Veeprho. [Link]
-
PubChem. (n.d.). 2-Amino-4-Nitrophenol. National Institutes of Health. [Link]
-
Agilent Technologies. (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence. Agilent. [Link]
-
ResearchGate. (n.d.). UV-vis absorption spectra of 4-nitrophenol. ResearchGate. [Link]
-
EliteSynth Laboratories. (n.d.). Nitrosamine Impurities. EliteSynth Laboratories. [Link]
-
ResearchGate. (n.d.). (a) UV–visible absorption spectra of 4-nitrophenol and 4-nitrophenolate.... ResearchGate. [Link]
-
Eruditio. (2024). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Eruditio. [Link]
-
Pure Synth. (n.d.). Nitrosamine Impurities. Pure Synth. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. labtech.tn [labtech.tn]
- 5. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
- 11. UV-Vis Spectrum of 2-Amino-4-nitrophenol | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 15. ajpaonline.com [ajpaonline.com]
- 16. database.ich.org [database.ich.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. agilent.com [agilent.com]
- 19. cdc.gov [cdc.gov]
- 20. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
A Comprehensive Guide to the Structural Validation of N-(2-amino-4-nitrophenyl)-N-phenylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-amino-4-nitrophenyl)-N-phenylamine, with the CAS Number 55315-12-3 and molecular formula C₁₂H₁₁N₃O₂, is a substituted diphenylamine derivative.[1] The presence of both a primary and a secondary amine, along with a nitro group on one of the aromatic rings, presents a unique set of structural features that necessitate a multi-faceted analytical approach for unambiguous confirmation. In drug development and chemical research, absolute certainty of a molecule's structure is paramount for understanding its bioactivity, reactivity, and potential impurities.
This guide will detail a systematic workflow for the structural validation of this compound, integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Furthermore, we will explore the application of High-Performance Liquid Chromatography (HPLC) for purity assessment, a critical component of comprehensive compound characterization.
Strategic Approach to Structural Validation
A hierarchical approach is employed to systematically deconstruct and confirm the molecular structure. This begins with techniques that provide broad functional group information and progresses to those that offer detailed atomic connectivity and molecular weight confirmation.
dot
Caption: A workflow diagram illustrating the systematic approach to the structural validation of this compound.
I. Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy serves as an excellent initial screening technique to confirm the presence of key functional groups within the molecule. The analysis is rapid and provides a characteristic fingerprint.
Expected FTIR Absorption Bands
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Rationale |
| Primary Amine (-NH₂) | N-H Stretch | 3400-3300 (two bands) | Primary amines exhibit both symmetric and asymmetric N-H stretching vibrations, resulting in a characteristic doublet.[2] |
| Secondary Amine (-NH-) | N-H Stretch | 3350-3310 (one band) | Secondary amines have a single N-H bond, leading to a single, typically weaker, stretching band.[2] |
| Nitro Group (-NO₂) | Asymmetric & Symmetric Stretch | 1550-1500 and 1350-1300 | The nitro group has two strong and characteristic stretching vibrations, making it readily identifiable.[3] |
| Aromatic Ring | C=C Stretch | 1600-1450 | Multiple bands are expected in this region due to the stretching of the carbon-carbon double bonds in the two aromatic rings. |
| Aromatic Amine | C-N Stretch | 1335-1250 | The C-N bond in aromatic amines typically absorbs at a higher frequency than in aliphatic amines.[2] |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: A small amount of the purified this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a homogeneous mixture is obtained.
-
Pellet Formation: A portion of the mixture is transferred to a pellet-pressing die, and pressure is applied using a hydraulic press to form a thin, transparent KBr pellet.
-
Data Acquisition: A background spectrum of the empty sample compartment is acquired. The KBr pellet is then placed in the sample holder, and the sample spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for the presence of the characteristic absorption bands outlined in the table above.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the chemical environment, connectivity, and number of protons and carbons.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic and amine protons. The chemical shifts are influenced by the electron-donating amino groups and the electron-withdrawing nitro group.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| -NH₂ | ~5.0-6.0 | Broad singlet | The protons of the primary amine are exchangeable and often appear as a broad signal. |
| -NH- | ~8.0-9.0 | Singlet | The secondary amine proton is expected to be downfield due to its attachment to two aromatic rings. |
| Aromatic Protons | ~6.5-8.0 | Doublets, Triplets, Doublet of Doublets | The protons on the two aromatic rings will show complex splitting patterns due to spin-spin coupling with their neighbors. The protons on the nitro-substituted ring will be more deshielded (further downfield) than those on the unsubstituted phenyl ring. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show 12 distinct signals for the 12 carbon atoms in the molecule, assuming no accidental equivalence.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-NO₂ | ~140-150 | The carbon atom attached to the electron-withdrawing nitro group will be significantly deshielded. |
| C-NH₂ | ~145-155 | The carbon attached to the primary amino group will also be deshielded. |
| C-NH- | ~130-145 | The carbons attached to the secondary amine will be deshielded. |
| Aromatic CH | ~110-130 | The remaining aromatic carbons will resonate in the typical aromatic region. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used.
-
Data Analysis: The chemical shifts, integration (for ¹H), and multiplicities of the signals are analyzed to assign each signal to a specific proton or carbon in the proposed structure. 2D NMR experiments like COSY and HSQC can be employed for unambiguous assignment of complex spin systems.
III. Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern.
Expected Mass Spectrometry Data
-
Molecular Ion Peak (M⁺): The expected molecular weight of this compound (C₁₂H₁₁N₃O₂) is 229.23 g/mol .[1] In an ESI-MS experiment, the protonated molecule [M+H]⁺ would be observed at m/z 230.
-
Key Fragmentation Pathways: The fragmentation of nitroaromatic compounds is often characterized by the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). Common fragmentation patterns for substituted diphenylamines involve cleavage of the C-N bond.
dot
Caption: A simplified diagram showing potential fragmentation pathways for this compound in a mass spectrometer.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatographic Separation: The sample is injected into an HPLC system coupled to a mass spectrometer. A reversed-phase C18 column is typically used with a gradient elution of water and an organic solvent (e.g., acetonitrile), both often containing a small amount of formic acid to promote ionization.
-
Mass Analysis: The eluent from the HPLC is introduced into the mass spectrometer (e.g., using an electrospray ionization source). Mass spectra are acquired in positive ion mode.
-
Data Analysis: The mass spectrum is analyzed for the presence of the [M+H]⁺ ion and characteristic fragment ions.
IV. High-Performance Liquid Chromatography (HPLC): Purity Assessment
HPLC is an essential technique for determining the purity of the synthesized compound and identifying any potential impurities.
Method Development Considerations
-
Column: A reversed-phase C18 column is a good starting point for the separation of aromatic amines.
-
Mobile Phase: A gradient elution using a mixture of water and acetonitrile or methanol is typically effective. The addition of a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape.
-
Detection: UV detection is suitable for this compound due to the presence of chromophores (aromatic rings and nitro group). A wavelength of around 254 nm or a wavelength of maximum absorbance determined by a UV scan should be used.
Experimental Protocol: HPLC Purity Analysis
-
Standard and Sample Preparation: A standard solution of the reference compound and a solution of the synthesized sample are prepared at a known concentration in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
Data Analysis: The chromatogram of the synthesized sample is compared to that of the standard. The purity is calculated based on the area percentage of the main peak. Any additional peaks are considered impurities.
Conclusion
The structural validation of this compound requires a synergistic application of multiple analytical techniques. FTIR provides initial confirmation of key functional groups, while high-resolution NMR spectroscopy delivers the definitive blueprint of the molecular architecture. Mass spectrometry confirms the molecular weight and provides corroborating structural evidence through fragmentation analysis. Finally, HPLC-UV analysis ensures the purity of the compound, a critical parameter for its intended application. By integrating the data from these orthogonal techniques, researchers can achieve a high degree of confidence in the structure and purity of their synthesized material, upholding the principles of scientific rigor and ensuring the reliability of subsequent research.
References
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]
-
IR: amines. University of Calgary. [Link]
-
Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]
Sources
A Comparative Performance Analysis of N-(2-amino-4-nitrophenyl)-N-phenylamine as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of N-(2-amino-4-nitrophenyl)-N-phenylamine and its performance as a chemical intermediate. We will explore its chemical properties, compare it with viable alternatives in common synthetic applications, and provide detailed experimental protocols to illustrate its practical use. The information presented is synthesized from established chemical literature and safety data to ensure technical accuracy and reliability for professionals in research and development.
Introduction to this compound
This compound (CAS No. 55315-12-3) is an aromatic amine derivative with a molecular formula of C₁₂H₁₁N₃O₂ and a molecular weight of 229.23 g/mol .[1] Its structure, featuring a diphenylamine backbone with both an amino (-NH₂) and a nitro (-NO₂) group, makes it a versatile intermediate in organic synthesis. The relative positions of these functional groups—an ortho-amino and para-nitro substituent on one of the phenyl rings—govern its reactivity, making it a valuable building block for the synthesis of various heterocyclic compounds, dyes, and potentially, pharmacologically active molecules. The electron-withdrawing nature of the nitro group and the electron-donating character of the amino groups create a unique electronic profile that can be exploited in various chemical transformations.
Comparative Analysis with Alternative Intermediates
The selection of a chemical intermediate is a critical decision in any synthesis campaign, balancing factors like reactivity, yield, cost, and safety. Here, we compare this compound with two common alternative intermediates: 2-Amino-4-nitrophenol and 4-Nitroaniline .
Physicochemical Properties
The fundamental physical and chemical properties of an intermediate dictate its handling, reaction conditions, and purification strategies.
| Property | This compound | 2-Amino-4-nitrophenol | 4-Nitroaniline |
| CAS Number | 55315-12-3[1] | 99-57-0[2] | 100-01-6[3][4] |
| Molecular Formula | C₁₂H₁₁N₃O₂[1] | C₆H₆N₂O₃[2] | C₆H₆N₂O₂[3][4] |
| Molecular Weight | 229.23 g/mol [1] | 154.12 g/mol [2][5] | 138.12 g/mol [3][4] |
| Appearance | Data not specified | Yellow to orange powder/prisms[2][6] | Yellow or brown powder[3] |
| Melting Point | Data not specified | 143-145 °C[7] | 146-149 °C[3] |
| Solubility | Data not specified | Sparingly soluble in water; soluble in ethanol, acetone[7] | Insoluble in water[8] |
Performance and Application Insights
While direct, side-by-side quantitative yield comparisons for a single reaction across these three intermediates are scarce in published literature, we can infer their performance based on their structural features and established applications.
-
This compound: The presence of the N-phenyl group introduces significant steric bulk compared to the alternatives. This can be advantageous for directing reactions to the primary amino group or for creating more complex, rigid molecular scaffolds. Its primary utility lies in synthesizing substituted benzimidazoles or other fused heterocyclic systems where the diphenylamine core is a desired structural motif. The cyclization of N-substituted dinitroanilines is a known route to form benzimidazole-N-oxides, which are investigated for their antibacterial properties.[9]
-
2-Amino-4-nitrophenol: This intermediate is extensively used in the synthesis of dyes and pigments.[6][10] The ortho-amino and hydroxyl groups provide two nucleophilic centers, making it an excellent precursor for synthesizing heterocyclic compounds like benzoxazines and benzoxazepines through reactions with bifunctional electrophiles like dibromoalkanes.[11] Its synthesis often involves the selective reduction of 2,4-dinitrophenol.[7][12][13] The hydroxyl group offers a distinct reaction site compared to the N-phenyl group in our primary topic compound, allowing for the formation of ethers and esters.
-
4-Nitroaniline: As a primary aromatic amine, 4-nitroaniline is a foundational intermediate in the production of dyes (as a diazo component), antioxidants, and pharmaceuticals.[3] Its synthesis is typically achieved through the amination of 4-nitrochlorobenzene.[3] Lacking the second functional group (like -OH or a substituted amine) ortho to the primary amine, it is less suited for direct cyclization reactions to form heterocycles in the same manner as the other two. However, its simplicity and reactivity make it a workhorse for introducing a 4-nitrophenylamino moiety into a molecule.
Experimental Protocols & Methodologies
To provide a practical context, we describe a representative protocol for the synthesis of a Schiff base, a common reaction for aromatic amines. This protocol is adapted from procedures for structurally similar compounds and illustrates a plausible application for this compound.[14]
Synthesis of a Schiff Base Derivative
This procedure details the condensation reaction between this compound and an aldehyde (e.g., salicylaldehyde) to form the corresponding imine (Schiff base).
Causality Behind Experimental Choices:
-
Solvent: Ethanol is chosen as it effectively dissolves both the amine and aldehyde reactants while being easy to remove post-reaction.
-
Catalyst: A catalytic amount of acetic acid is used to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine.
-
Reaction Conditions: Refluxing provides the necessary activation energy for the dehydration step, driving the equilibrium towards the formation of the imine product.
Protocol:
-
Reactant Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.29 g (10 mmol) of this compound in 100 mL of absolute ethanol. Stir until fully dissolved.
-
Aldehyde Addition: To the solution, add 1.22 g (10 mmol) of salicylaldehyde.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash the solid with cold ethanol to remove unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 60 °C.
-
Characterization: Characterize the final product using techniques such as FT-IR (to confirm the C=N imine stretch), ¹H NMR spectroscopy, and mass spectrometry.[15]
Safety and Handling Precautions
A self-validating protocol must include robust safety measures. Aromatic nitro and amino compounds should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16]
-
Ventilation: Handle these chemicals in a well-ventilated fume hood to avoid inhalation of dust or vapors.[17][18]
-
Exposure: Avoid contact with skin and eyes.[16][17] These compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[8][19]
-
Disposal: Dispose of all chemical waste in accordance with local environmental regulations.[16]
Visualization of Workflow and Reaction
Diagrams created using Graphviz provide a clear visual representation of the chemical processes.
General Reaction Pathway for Schiff Base Formation
Caption: Reaction pathway for the acid-catalyzed formation of a Schiff base.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of a Schiff base intermediate.
References
- N-(2-AMINOETHYL)-N-(4-NITROPHENYL)
- N-(2-aminoethyl)-N-(4-nitrophenyl)amine | C8H11N3O2 | CID 236318. PubChem.
- Safety d
- This compound | CAS 55315-12-3. Santa Cruz Biotechnology.
- SAFETY DATA SHEET. Fisher Scientific. (2021-10-07).
- SAFETY D
- SAFETY D
- Understanding the Role of 2-Amino-4-nitrophenol in Modern Pharmaceutical Synthesis. BenchChem.
- 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389. PubChem.
- 2-amino-4-nitrophenol - Organic Syntheses Procedure. Organic Syntheses.
- Experimental procedure of 2,6‐bis((E)‐(2‐amino‐4‐nitrophenylimino)methyl)‐4‐methoxyphenol (HL).
- 2-amino-4-nitrophenol - 99-57-0, C6H6N2O3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. (2025-05-20).
- 4-Nitroaniline. Wikipedia.
- Application Notes and Protocols for the Derivatization of 4-Amino-2-nitrophenol for Enhanced Analytical Detection. BenchChem.
- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. (2024-04-16).
- Process for the preparation of 2-amino-4-nitrophenol.
- 2-nitro-N-(4-nitrophenyl)aniline | C12H9N3O4 | CID 69159. PubChem.
- Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase. PMC - NIH.
- Heterocyclic Derivatives of 2-Amino-4-nitrophenol.
- A Comparative Analysis of 4-Amino-2-nitrophenol and 2-Amino-4-nitrophenol for Researchers and Drug Development Professionals. BenchChem.
- Synthetic route to N-(4′-nitrophenyl)-l-prolinamides.
- 2-(4-Nitrophenyl)oxirane amino derivatives in heterocyclization reactions.
- The Chemical Properties and Applications of 2-Amino-4-nitrophenol. (2025-12-20).
- 4-Nitroaniline | C6H6N2O2 | CID 7475. PubChem - NIH.
- Two N-(2-phenylethyl)nitroaniline derivatives as precursors for slow and sustained nitric oxide release agents. PubMed. (2016-05-01).
Sources
- 1. scbt.com [scbt.com]
- 2. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 4. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. N-(2-AMINOETHYL)-N-(4-NITROPHENYL)AMINE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. lgcstandards.com [lgcstandards.com]
A Comparative Benchmarking Guide to N-(2-amino-4-nitrophenyl)-N-phenylamine and its Analogs for Advanced Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical comparison of N-(2-amino-4-nitrophenyl)-N-phenylamine against two structurally similar and commercially relevant compounds: 2-amino-4-nitrophenol and 4-nitro-N-phenylaniline. This document is intended to serve as a vital resource for researchers and professionals in the fields of dye chemistry, materials science, and drug development by offering a comprehensive analysis of their physicochemical properties, synthesis protocols, and potential performance in dye applications.
The strategic selection of dye intermediates is paramount in achieving desired coloristic properties, durability, and application efficiency. This compound, a substituted nitroaniline, presents an interesting molecular architecture for the synthesis of disperse dyes. The introduction of an additional phenyl group, compared to simpler nitroanilines, is anticipated to influence its properties, including its affinity for hydrophobic fibers like polyester, and potentially the lightfastness of the resulting dyes. This guide will explore these aspects through a combination of available experimental data for the benchmark compounds and theoretically grounded extrapolations for the target compound.
Physicochemical Properties: A Comparative Overview
The fundamental physicochemical properties of a dye intermediate are critical determinants of its reactivity, solubility, and ultimately, the performance of the final dye. The table below summarizes the key properties of this compound and its selected benchmarks.
| Property | This compound | 2-Amino-4-nitrophenol | 4-Nitro-N-phenylaniline |
| CAS Number | 55315-12-3 | 99-57-0[1] | 836-30-6[2] |
| Molecular Formula | C₁₂H₁₁N₃O₂[3] | C₆H₆N₂O₃[1] | C₁₂H₁₀N₂O₂[2] |
| Molecular Weight | 229.23 g/mol [3] | 154.12 g/mol [1] | 214.22 g/mol |
| Appearance | Not specified | Yellow to orange crystalline powder | Yellow or brown powder |
| Melting Point | Not specified | 140-143 °C[1] | 132-136 °C[2] |
| Solubility | Not specified | Slightly soluble in water; soluble in ethanol, acetone, and acetic acid[4] | Not specified |
| UV-Vis λmax | Not specified | In acidic mobile phase: 212 nm, 264 nm, 342 nm[5] | Not specified |
The increased molecular weight and the presence of a second phenyl group in this compound and 4-nitro-N-phenylaniline suggest a higher degree of hydrophobicity compared to 2-amino-4-nitrophenol. This characteristic can be advantageous for disperse dyes, which are intended for dyeing hydrophobic fibers like polyester, as it may enhance the dye's affinity for the substrate. The phenolic hydroxyl group in 2-amino-4-nitrophenol, however, offers a site for potential modification and can influence the dye's shade and solubility in different media.
Synthesis of Intermediates
The synthesis of these intermediates is a critical first step in the production of azo dyes. Below is a representative synthesis protocol for 2-amino-4-nitrophenol, a well-documented procedure.
Experimental Protocol: Synthesis of 2-Amino-4-nitrophenol
This protocol is based on the partial reduction of 2,4-dinitrophenol.[6]
Materials:
-
2,4-dinitrophenol
-
Sodium sulfide (fused, 60%)
-
Ammonium chloride
-
Concentrated aqueous ammonia (28%)
-
Glacial acetic acid
-
Activated carbon (e.g., Norit)
-
Deionized water
Equipment:
-
5-L three-necked flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Steam bath
-
Büchner funnel
Procedure:
-
In the 5-L three-necked flask, suspend 300 g (1.63 moles) of technical 2,4-dinitrophenol in 2.5 L of water.
-
With stirring, add 600 g (11.6 moles) of ammonium chloride and 100 mL of concentrated aqueous ammonia.
-
Heat the mixture to 85°C using a steam bath.
-
Turn off the steam and allow the mixture to cool to 70°C.
-
Begin the portion-wise addition of 700 g (5.4 moles) of 60% fused sodium sulfide, maintaining the temperature between 80-85°C.
-
After the addition is complete, heat the mixture at 85°C for an additional 15 minutes.
-
Filter the hot reaction mixture through a preheated Büchner funnel.
-
Cool the filtrate overnight in a cold water bath to crystallize the product.
-
Collect the crystals by filtration and dissolve them in 1.5 L of boiling water.
-
Acidify the solution with approximately 100 mL of glacial acetic acid.
-
Add 10 g of activated carbon, heat the solution, and filter it while hot.
-
Cool the filtrate to 20°C to allow the purified 2-amino-4-nitrophenol to crystallize.
-
Collect the brown crystals and dry them at 65°C. The expected yield is 160–167 g (64–67%).[6]
Application in Disperse Dye Synthesis
The primary application of these nitroaniline derivatives is in the synthesis of azo disperse dyes. The general process involves two key steps: diazotization of the primary amine and subsequent coupling with an electron-rich aromatic compound.
Hypothetical Protocol: Synthesis of a Disperse Dye from this compound
This protocol is a generalized procedure and would require optimization for specific coupling components and desired dye characteristics.
Materials:
-
This compound
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Coupling component (e.g., N,N-diethylaniline)
-
Sodium acetate
-
Ice
Procedure:
-
Diazotization:
-
Suspend one molar equivalent of this compound in a mixture of water and 2.5-3 molar equivalents of concentrated hydrochloric acid.
-
Cool the suspension to 0-5°C in an ice bath with vigorous stirring.
-
Prepare a solution of 1.0-1.1 molar equivalents of sodium nitrite in cold water.
-
Add the sodium nitrite solution dropwise to the amine suspension, maintaining the temperature between 0-5°C.
-
-
Azo Coupling:
-
Dissolve one molar equivalent of the coupling component (e.g., N,N-diethylaniline) in a dilute acidic solution.
-
Cool the coupling component solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.
-
Maintain the pH of the reaction mixture between 4-5 by adding a buffer, such as sodium acetate.
-
Continue stirring for 1-2 hours at 0-5°C to ensure complete coupling.
-
Isolate the precipitated dye by filtration, wash with cold water, and dry.
-
Performance Benchmarking (Hypothetical)
| Performance Metric | Dye from this compound (Hypothetical) | Dye from 2-Amino-4-nitrophenol | Dye from 4-Nitro-N-phenylaniline |
| λmax (nm) | Likely shifted towards longer wavelengths (bathochromic shift) due to extended conjugation. | Typically in the yellow to orange range. | Also likely to show a bathochromic shift compared to simpler nitroaniline dyes. |
| Molar Extinction Coefficient (ε) | Potentially higher due to the larger conjugated system. | Moderate | Potentially high |
| Lightfastness | The additional phenyl group may improve lightfastness by providing more pathways for energy dissipation. | Moderate | Good |
| Wash Fastness | Higher hydrophobicity could lead to better wash fastness on polyester. | Good[7] | Good |
| Dye Uptake on Polyester | Expected to be high due to increased hydrophobicity and molecular size. | Good | High |
Experimental Protocols for Performance Evaluation
1. Evaluation of Colorfastness to Washing (Adapted from ISO 105-C06) [8][9]
Procedure:
-
Prepare a composite specimen by sewing the dyed fabric between two undyed fabrics (one of the same kind and one of a different specified type).
-
Place the specimen in a container with a specified volume of soap solution and stainless steel balls.
-
Agitate the container at a specified temperature (e.g., 40-60°C) for a set time (e.g., 45 minutes).[8]
-
Rinse the specimen thoroughly and dry it.
-
Assess the change in color of the dyed fabric and the staining of the undyed fabrics using a standard grey scale.
2. Evaluation of Colorfastness to Light (Adapted from ISO 105-B02) [8]
Procedure:
-
Mount a specimen of the dyed fabric in a sample holder.
-
Expose the specimen to a light source (e.g., a xenon arc lamp) under specified conditions of temperature and humidity.
-
Simultaneously expose a set of blue wool standards.
-
Compare the fading of the specimen with the fading of the standards to assign a lightfastness rating (1-8).
3. Determination of Dye Uptake on Polyester
Procedure:
-
Prepare a dyebath of a known concentration of the dye.
-
Immerse a known weight of polyester fabric in the dyebath.
-
Dye the fabric under high-temperature, high-pressure (HTHP) conditions (e.g., 130°C for 60 minutes).
-
After dyeing, measure the absorbance of the remaining dyebath using a UV-Vis spectrophotometer.
-
Calculate the percentage of dye exhaustion (uptake) by comparing the initial and final concentrations of the dye in the dyebath.
Expert Analysis and Future Outlook
This compound holds promise as a dye intermediate for producing disperse dyes with potentially enhanced properties. The presence of the additional phenyl group is the key structural feature that differentiates it from more common nitroaniline-based intermediates.
Potential Advantages:
-
Enhanced Substantivity: The increased hydrophobicity and molecular size could lead to a higher affinity for polyester fibers, resulting in better dye uptake and potentially requiring less dye for a given shade depth.
-
Improved Fastness Properties: The larger, more rigid molecular structure may contribute to better light and wash fastness, as the dye molecules could be more securely entrapped within the fiber matrix.
-
Modified Color Palette: The extended conjugation provided by the second phenyl ring is likely to cause a bathochromic (deepening of color) shift in the absorption spectrum, potentially enabling the synthesis of dyes with deeper and different shades.
Challenges and Areas for Further Research:
-
Synthesis and Cost: The synthesis of this compound may be more complex and costly than that of the benchmark compounds, which could impact its commercial viability.
-
Lack of Experimental Data: The most significant challenge is the current absence of published experimental data on the performance of dyes derived from this specific intermediate.
Future Outlook: To fully assess the potential of this compound, further research is essential. The synthesis of a series of disperse dyes from this intermediate and their systematic evaluation against dyes derived from 2-amino-4-nitrophenol and 4-nitro-N-phenylaniline would provide the necessary data to validate the hypotheses presented in this guide. Such studies should focus on quantifying dye uptake, color strength, and fastness properties on polyester fabric.
This guide serves as a foundational document to stimulate further investigation into what could be a valuable addition to the toolkit of dye chemists and material scientists.
References
-
VieTextile. (n.d.). Fabric Colorfastness Testing: 7 ISO And AATCC Standard Methods. Retrieved from [Link]
-
ChemBK. (n.d.). 2-Amino-4-nitrophenol. Retrieved from [Link]
-
QIMA. (2025, March 13). Colorfastness Test Methods for Textiles: Complete Guide. Retrieved from [Link]
-
InTouch Quality. (2019, July 9). 5 Color Fastness Tests to Prevent Textile Fading and Staining. Retrieved from [Link]
-
UTSTESTER. (2025, October 17). What are the standards for testing the color fastness of textiles? Retrieved from [Link]
-
Discovery Scientific Society. (n.d.). Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives. Retrieved from [Link]
-
Discovery Scientific Society. (2022, December 3). Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives. Retrieved from [Link]
-
Multichem Exports. (n.d.). 4-Nitro-2-Amino phenol. Retrieved from [Link]
-
NCBI. (n.d.). 2-AMINO-4-NITROPHENOL. Retrieved from [Link]
-
ResearchGate. (2025, August 7). The Synthesis and Ultraviolet Spectra of Nitrodiphenylamine Disperse Dyes III-Ultraviolet Spectra of Some Substituted 2. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Derivatives of 4-amino-2-nitrodiphenylamine as dyes for synthetic polymer fibres. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, wash and light fastness of azo dyes derived from N,N-diethylanilines. Retrieved from [Link]
-
Crimson Publishers. (2018, September 7). Investigation of Thermodynamic-Kinetics of Polyester Dyeing with Liquid Disperse Dye. Retrieved from [Link]
-
MDPI. (2019, February 10). The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4-nitro-N-phenylaniline. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Nitrodiphenylamine. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Amino-2-Nitrophenol. Retrieved from [Link]
-
Taylor & Francis. (n.d.). 4-nitroaniline – Knowledge and References. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]
-
RSC Publishing. (2022, January 17). Kinetics study of dyeing bicomponent polyester textiles (PET/PTT) using environmentally friendly carriers. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-nitrodiphenylamine and 4-nitrosodiphenylamine.
-
PubChem. (n.d.). N-methyl-4-nitro-N-phenylaniline. Retrieved from [Link]
-
Al-Nahrain Journal of Science. (2024, September 15). New Nitro Diazo Dye Vanillin Derivatives, Synthesis and Characterization. Retrieved from [Link]
-
Multi Disciplinary Edu Global Quest (MDEGQ). (n.d.). wash fastness. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-Nitrophenol. Retrieved from [Link]
-
ResearchGate. (n.d.). The UV–Vis absorption spectra change for the reduction process of a.... Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental dyeing process used for this study. Retrieved from [Link]
-
Al-Nahrain Journal of Science. (2024, September 16). New Nitro Diazo Dye Vanillin Derivatives, Synthesis and Characterization. Retrieved from [Link]
-
ResearchGate. (n.d.). The UV–Vis absorption spectra change for the reduction process of a.... Retrieved from [Link]
-
MDPI. (2023, August 21). Various Techniques for the Synthesis of 2-Nitrophenylamino-1,4-naphthoquinone Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL.
-
PubMed. (n.d.). Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. Retrieved from [Link]
-
IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitroaniline. Retrieved from [Link]
Sources
- 1. 2-Amino-4-nitrophenol CAS#: 99-57-0 [m.chemicalbook.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. prepchem.com [prepchem.com]
- 4. blog.qima.com [blog.qima.com]
- 5. echemi.com [echemi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 4-Nitro-2-Amino phenol Exporter | 4-Nitro-2-Amino phenol Exporting Company | 4-Nitro-2-Amino phenol International Distributor [multichemexports.com]
- 8. vietextile.com [vietextile.com]
- 9. testextextile.com [testextextile.com]
A Comprehensive Guide to the Characterization of N-(2-amino-4-nitrophenyl)-N-phenylamine and its Comparative Analysis
This guide provides an in-depth technical overview of the characterization of N-(2-amino-4-nitrophenyl)-N-phenylamine, a substituted diphenylamine of interest to researchers in synthetic chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a robust analytical framework through a comparative analysis with structurally similar compounds. By leveraging established principles and data from analogous aromatic amines, this guide offers predictive insights and detailed experimental protocols to facilitate its identification and quality assessment.
Introduction: The Significance of Substituted Diphenylamines
Substituted diphenylamines are a class of compounds with diverse applications, notably as antioxidants and stabilizers in various industrial products.[1] The introduction of amino and nitro functional groups onto the diphenylamine scaffold, as in this compound, can significantly influence its chemical properties, including its electronic, spectroscopic, and potential biological activities. Accurate characterization is paramount for any downstream application, from its use as a synthetic intermediate to its evaluation in pharmaceutical research.
This guide is structured to provide a comprehensive analytical workflow, beginning with the fundamental physicochemical properties and progressing through advanced spectroscopic and chromatographic techniques. Each section presents predicted data for this compound, supported by a comparative analysis with experimentally characterized analogs.
Physicochemical Properties: A Comparative Overview
A foundational step in the characterization of any compound is the determination of its basic physicochemical properties. While experimental data for this compound is not extensively published, its properties can be predicted and compared with those of related compounds.
| Property | This compound (Predicted/Known) | 2,4-dinitro-N-phenylaniline (Analog 1) | N-phenyl-o-nitroaniline (Analog 2) | 4-Nitroaniline (Analog 3) |
| Molecular Formula | C₁₂H₁₁N₃O₂[2] | C₁₂H₉N₃O₄ | C₁₂H₁₀N₂O₂[1] | C₆H₆N₂O₂[3] |
| Molecular Weight | 229.23 g/mol [2] | 259.22 g/mol | 214.22 g/mol [1] | 138.12 g/mol [3] |
| Melting Point (°C) | Not available | 156-161 | 74-76[1] | 146-149[3] |
| Appearance | Not available | Powder | Red-brown crystalline powder[1] | Yellow or brown powder[3] |
| CAS Number | 55315-12-3[2] | 961-68-2 | 119-75-5[1] | 100-01-6[3] |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound. The following sections detail the expected spectral data and provide standardized protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H and ¹³C NMR Data for this compound:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons (-NH₂ and -NH-), and any aliphatic protons if present. The aromatic protons will appear in the downfield region (typically 6.5-8.5 ppm) and will exhibit complex splitting patterns due to spin-spin coupling. The chemical shifts of the amine protons are variable and depend on the solvent, concentration, and temperature.
-
¹³C NMR: The ¹³C NMR spectrum is anticipated to display 12 distinct signals for the 12 carbon atoms in the molecule, assuming no coincidental overlap. Carbons attached to the electron-withdrawing nitro group will be significantly deshielded and appear at higher chemical shifts. Aromatic carbons typically resonate in the 110-150 ppm range.[4]
Comparative NMR Data:
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| This compound (Predicted) | Aromatic H: ~6.5-8.5; NH/NH₂: variable | Aromatic C: ~110-150 |
| 4-Nitrodiphenylamine | Aromatic H: ~7.0-8.2 | Aromatic C: ~116-143 |
Experimental Protocol: NMR Spectroscopy
NMR Experimental Workflow
Methodology:
-
Sample Preparation:
-
For ¹H NMR, accurately weigh 5-10 mg of the sample. For ¹³C NMR, weigh 20-50 mg.[4]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Acquire the ¹H spectrum, followed by the proton-decoupled ¹³C spectrum.[5]
-
-
Data Processing and Analysis:
-
Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Analyze the processed spectra to determine chemical shifts, signal integrations (for ¹H), and coupling constants.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Predicted IR Data for this compound:
The IR spectrum is expected to show characteristic absorption bands for the N-H bonds of the primary and secondary amines, the nitro group, and the aromatic rings.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (primary amine) | 3400-3300 (two bands) | Medium |
| N-H Stretch (secondary amine) | 3350-3310 (one band) | Weak-Medium |
| Aromatic C-H Stretch | >3000 | Medium-Weak |
| N-H Bend (primary amine) | 1650-1580 | Medium |
| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |
| Asymmetric NO₂ Stretch | 1550-1500 | Strong |
| Symmetric NO₂ Stretch | 1350-1300 | Strong |
| C-N Stretch (aromatic amine) | 1335-1250 | Strong |
Comparative IR Data:
| Compound | N-H Stretch (cm⁻¹) | NO₂ Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) |
| This compound (Predicted) | ~3400-3300 | ~1550, ~1350 | ~1335-1250 |
| 4-Nitrodiphenylamine | ~3320 | ~1590, ~1310 | ~1320 |
| Aniline | ~3442, ~3360 | N/A | ~1281 |
Experimental Protocol: Infrared (IR) Spectroscopy
IR Spectroscopy Experimental Workflow
Methodology (KBr Pellet Technique):
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Transfer the homogeneous mixture to a pellet-pressing die and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.[6]
-
-
Data Processing:
-
The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[7]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.
Predicted UV-Vis Data for this compound:
The UV-Vis spectrum is expected to show multiple absorption maxima due to the extended conjugation involving the two aromatic rings, the amino groups, and the nitro group. The position of the absorption maxima will be sensitive to the solvent polarity (solvatochromism).[8]
Comparative UV-Vis Data:
| Compound | λmax (nm) and Solvent |
| This compound (Predicted) | Expected in the range of 300-450 nm, solvent-dependent. |
| 4-Amino-2-nitrophenol | 212, 264, 342 (in acidic mobile phase)[9] |
| 4-Nitrophenol | Absorption maximum shifts with pH.[3] |
Experimental Protocol: UV-Vis Spectroscopy
UV-Vis Spectroscopy Experimental Workflow
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).
-
Prepare a series of dilutions to find a concentration that yields a maximum absorbance between 0.1 and 1.0.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to serve as a reference (blank).
-
Fill another quartz cuvette with the sample solution.
-
Scan a range of wavelengths (e.g., 200-600 nm) to obtain the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If quantitative analysis is required, a calibration curve can be constructed using standards of known concentrations.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification and structural elucidation.
Predicted Mass Spectrometry Data for this compound:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 229.23.
-
Fragmentation Pattern: The fragmentation is likely to involve the loss of the nitro group (NO₂) to give a fragment at m/z 183, and potentially the cleavage of the C-N bonds. The fragmentation of substituted diphenylamines can be complex and may involve rearrangements.[10][11]
Comparative Mass Spectrometry Data:
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound (Predicted) | 229 | [M-NO₂]⁺ (183) |
| 4-Nitrodiphenylamine | 214 | [M-NO]⁺ (184), [M-NO₂]⁺ (168) |
| Diphenylamine | 169 | Various fragments from ring cleavage |
Chromatographic Characterization
Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in complex mixtures.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.
Experimental Protocol: HPLC
HPLC Experimental Workflow
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent, preferably the mobile phase, to a known concentration.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is a common starting point for aromatic amines.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength of maximum absorbance determined from the UV-Vis spectrum.
-
-
Analysis:
-
Inject a known volume of the sample solution.
-
Record the chromatogram and determine the retention time of the peak corresponding to this compound.
-
For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.
-
Conclusion
This guide has outlined a comprehensive strategy for the characterization of this compound. By combining predictive analysis based on its chemical structure with comparative data from analogous compounds, a robust framework for its identification and purity assessment has been established. The detailed experimental protocols for NMR, IR, UV-Vis, and HPLC provide researchers with the necessary tools to confidently analyze this and other substituted diphenylamines. As with any analytical endeavor, the validation of these methods for specific applications is crucial to ensure data integrity and reliability.
References
- BenchChem. (2025). A Comparative Analysis of 2-Nitrodiphenylamine and 4-Nitrodiphenylamine as Propellant Stabilizers. BenchChem.
- BenchChem. (2025). A Comparative Spectroscopic Analysis of Synthesized versus Commercial 4-Nitrodiphenylamine. BenchChem.
- Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry.
- University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Chemistry & Biochemistry.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 4-Nitrodiphenylamine: Aniline vs. Diphenylamine Methods. BenchChem.
- Chemistry LibreTexts. (2024). Spectroscopy of Amines.
- MDPI. (2022). Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide and N. Molecules.
- BenchChem. (2025). A Comparative Analysis of the Degradation Products of Diphenylamine (DPA) and 2-Nitrodiphenylamine (2-NDPA). BenchChem.
- Boghean, B. (2014, November 18). Interpreting IR Scans Exp 11 Reduction of a Nitro Group [Video]. YouTube.
- PubChem. This compound.
- Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
- Engineering and Technology Publishing. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo).
- University of Colorado Boulder.
- PubMed. (2022).
- ResearchGate. (2022).
- Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts.
- Virtual Labs. Solvent Effects on the UV-visible Absorption Spectra.
- Semantic Scholar. (2022).
- Chemistry LibreTexts. (2023).
- University of California, Davis. Ultraviolet Spectroscopy. Department of Chemistry.
- Sigma-Aldrich. UV-Visible Solvents.
- PMC. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones.
- Wiley. Basic 1H- and 13C-NMR Spectroscopy.
- Chiralabs. UV-Visible Absorption Cut-offs for Spectroscopic Solvents.
- Google Patents. (1982).
- PubChem. 2-Amino-4-Nitrophenol.
- DigitalCommons@URI. (2000).
- Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube.
- ResearchGate. Proposed 4-amino-2-nitrophenol generation from 5-nitrobenzofuroxan and p-aminophenol.
- Wikipedia. (2024). 4-Nitroaniline.
- Google Patents. (2010). Preparation method of 2-methyl-4-nitrophenylamine.
- Chemistry LibreTexts. (2024). Characteristics of ¹³C NMR Spectroscopy.
- SIELC Technologies. UV-Vis Spectrum of 4-Amino-2-Nitrophenol.
- Crescent Chemical Company. 2-NITRO-N-(4-{[(2-NITROPHENYL)SULFONYL]AMINO}PHENYL)BENZENESULFONAMIDE.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. labsolu.ca [labsolu.ca]
- 3. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Virtual Labs [mas-iiith.vlabs.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(2-amino-4-nitrophenyl)-N-phenylamine
As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of N-(2-amino-4-nitrophenyl)-N-phenylamine (CAS No. 55315-12-3), a nitroaromatic amine compound. The procedures outlined here are grounded in an understanding of the chemical's inherent hazards and are designed to ensure the safety of laboratory personnel and the integrity of our environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following guidance is synthesized from the established properties and hazards of structurally similar nitroaromatic compounds and aromatic amines.[1] It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.
Immediate Safety Assessment: The First Priority
Before any disposal action is taken, a thorough understanding of the compound's hazards is essential. This compound belongs to two classes of compounds—aromatic amines and nitroaromatics—that are associated with significant health and environmental risks.[1][2] The primary hazards include potential toxicity if ingested or absorbed through the skin, serious eye and skin irritation, and possible long-term environmental effects.[3][4][5]
Mandatory Personal Protective Equipment (PPE)
All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols. The following PPE is the minimum requirement for safe handling:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and face shield. | Protects against accidental splashes of solutions or contact with fine powders. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Aromatic amines can permeate some glove types; inspect gloves for integrity before each use.[6] |
| Body Protection | A fully buttoned, flame-resistant lab coat. | Prevents contamination of personal clothing and skin. |
| Respiratory | A NIOSH-approved respirator may be required for spills or if dust generation is unavoidable. | Provides protection from inhaling hazardous particulates. |
Waste Characterization and Segregation: The Foundation of Compliance
Proper disposal begins with correct identification and segregation. This is the most critical step in preventing accidental chemical reactions and ensuring the waste is handled by the appropriate disposal stream.
-
Principle of Segregation: Never mix waste containing this compound with other chemical waste streams, especially strong oxidizing agents, strong acids, or acid anhydrides, which are known incompatibilities for similar compounds.[7]
-
Identify All Waste Forms: This chemical waste stream includes:
-
Unused or expired pure compound.
-
Reaction mixtures containing the compound.
-
Contaminated labware (e.g., pipette tips, weighing boats, chromatography columns).
-
Contaminated PPE (gloves, bench paper).
-
Spill cleanup materials.
-
All these items must be treated as hazardous waste.[8]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a dedicated hazardous waste stream. Under no circumstances should this compound or its containers be disposed of in regular trash or down the sanitary sewer.[4]
Step 1: Containerization
Select a chemically compatible, leak-proof container with a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are appropriate choices. Ensure the container is in good condition and free from external contamination.[1]
Step 2: Labeling
Proper labeling is a critical safety and compliance measure. The label must be unambiguous and clearly legible. Affix a "Hazardous Waste" label to the container and fill it out completely with the following information:
-
Full Chemical Name: "Waste this compound"
-
Composition: List all contents, including solvents and their approximate percentages.
-
Hazard Identification: Clearly mark the relevant hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
Step 3: Temporary Storage
Store the sealed and labeled waste container in a designated satellite accumulation area. This area must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from ignition sources and incompatible materials.[7]
-
In a location with secondary containment to capture any potential leaks.
Step 4: Arranging Professional Disposal
Contact your institution’s EHS department to schedule a pickup by a licensed hazardous waste disposal contractor. Provide them with a complete and accurate description of the waste to ensure it is transported and disposed of in compliance with all Department of Transportation (DOT) and Environmental Protection Agency (EPA) regulations.[8] The likely classification for this compound falls under toxic solids.[9][10]
Emergency Procedure: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify all personnel in the area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Don PPE: Before addressing the spill, don the appropriate PPE as detailed in Section 1.
-
Contain the Spill: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Avoid any actions that could create dust.[1]
-
Collect the Material: Carefully sweep or scoop the absorbed material into your designated hazardous waste container. Do not use a standard vacuum cleaner.
-
Decontaminate the Area: Wipe down the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water. All cleanup materials must be disposed of as hazardous waste.[1]
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department, per institutional policy.
Quantitative Data and Workflow Visualization
Summary of Chemical and Safety Data
| Property | Value | Source(s) |
| Chemical Name | This compound | [11] |
| CAS Number | 55315-12-3 | [11] |
| Molecular Formula | C₁₂H₁₁N₃O₂ | [11][12] |
| Molecular Weight | 229.23 g/mol | [11][12] |
| Hazard Class | Likely DOT Class 6.1 (Toxic Solid) | [8][9][10] |
| Primary Hazards | Acute Toxicity (Oral), Skin/Eye Irritation, Potential Mutagen, Aquatic Toxicity | [3][4][7][13] |
| Incompatibilities | Strong oxidizing agents, strong acids, acid anhydrides | [7] |
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management of this compound waste.
Caption: Workflow for safe disposal of this compound.
References
-
LookChem. N-(2-AMINOETHYL)-N-(4-NITROPHENYL)AMINE Safety Data Sheets(SDS). [Link]
-
PubChem. N-(2-aminoethyl)-N-(4-nitrophenyl)amine. National Center for Biotechnology Information. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols. [Link]
-
ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section III: Chapter 1. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Classification Guidance for Manufacturers, Importers, and Employers. [Link]
-
Occupational Safety and Health Administration (OSHA). Worker Exposures to Volatile Amines. [Link]
-
PubChem. 2-Amino-4-Nitrophenol. National Center for Biotechnology Information. [Link]
-
SDS Manager. 2-Amino-4-nitrophenol SDS. [Link]
-
Publisso. Method for the determination of aromatic amines in workplace air using gas chromatography. [Link]
-
US Bio-Clean. Is Nitroglycerin Hazardous Waste?. [Link]
-
ChemSynthesis. 2-amino-4-nitrophenol. [Link]
-
National Toxicology Program. TR-339: 2-Amino-4-Nitrophenol in F344/N Rats and B6C3F1Mice (Gavage Studies). [Link]
-
U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]
-
Loba Chemie. p-NITROPHENOL EXTRA PURE - Safety Data Sheet. [Link]
-
U.S. Environmental Protection Agency. A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. [Link]
-
Electronic Code of Federal Regulations (eCFR). 40 CFR 721.875 -- Aromatic nitro compound. [Link]
-
European Commission. Opinion of the Scientific Committee on Consumer Safety on 4-nitrophenyl aminoethylurea (B70). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2784-89-6 Cas No. | 2-Nitro-4-aminodiphenylamine | Matrix Scientific [matrixscientific.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-AMINO-4-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. scbt.com [scbt.com]
- 12. labsolu.ca [labsolu.ca]
- 13. fishersci.com [fishersci.com]
Personal protective equipment for handling N-(2-amino-4-nitrophenyl)-N-phenylamine
Essential Safety and Handling Guide: N-(2-amino-4-nitrophenyl)-N-phenylamine
Navigating the complexities of novel chemical compounds requires a foundational commitment to safety. This guide provides a detailed operational framework for handling this compound, a substituted nitroaniline derivative. The procedural guidance herein is synthesized from safety data for structurally analogous compounds, establishing a robust and conservative protocol. Your primary directive is to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact compound you are using.
Hazard Assessment: A Proactive Stance
This compound belongs to a class of compounds—nitroanilines—that are frequently associated with significant health hazards. Data from similar molecules indicate a profile of high acute toxicity and potential for organ damage with repeated exposure.[1][2][3] A comprehensive understanding of these risks is the cornerstone of safe laboratory practice.
Table 1: Anticipated Hazard Profile
| Hazard Classification | GHS Pictogram | Hazard Statement | Rationale & Representative Sources |
|---|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[1][2] | Structurally related nitroanilines are classified as acutely toxic via all major routes of exposure.[1][2][3] | |
| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure.[2][3] | Prolonged exposure to related compounds can lead to organ damage, particularly affecting the blood. | |
| Skin Irritation | H315: Causes skin irritation.[1] | Aniline derivatives are known skin irritants.[1][4] | |
| Serious Eye Irritation | H319: Causes serious eye irritation.[1][5] | Direct contact with eyes is likely to cause significant irritation.[1][5][6] |
| Aquatic Hazard (Chronic) |
| H412: Harmful to aquatic life with long lasting effects.[1][2] | Many nitroaromatic compounds are harmful to aquatic ecosystems.[1][7] |
Core Directive: Personal Protective Equipment (PPE)
Given the high acute toxicity and irritant nature of this class of compounds, a comprehensive PPE strategy is mandatory. This is not merely a checklist but a system to prevent all routes of exposure.
-
Engineering Controls First : Always handle this compound within a certified chemical fume hood to mitigate inhalation exposure.[4] The fume hood is your primary barrier; PPE is the essential secondary defense.
-
Body Protection : A buttoned, long-sleeve lab coat is required. For operations with a higher risk of splashes or dust generation, consider a chemical-resistant apron or disposable coveralls.[8][9]
-
Hand Protection : Double-gloving is strongly recommended.
-
Inner Glove : A thinner nitrile glove provides a second barrier in case the outer glove is breached.
-
Outer Glove : A robust, chemical-resistant glove is essential. Nitrile or neoprene gloves are suitable choices, offering protection against a range of chemicals.[9][10][11] Always inspect gloves for any signs of degradation or puncture before use.[12]
-
-
Eye and Face Protection :
-
Minimum Requirement : Tightly fitting safety goggles with side shields are mandatory to protect against dust particles and splashes.[9]
-
Enhanced Protection : When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles.[10][11]
-
-
Respiratory Protection :
-
Work within a fume hood should prevent airborne concentrations from reaching hazardous levels.
-
In situations where a fume hood is not available or during a significant spill, a NIOSH-approved respirator with organic vapor cartridges and a P100 particulate filter is necessary.[8][11] A documented cartridge change-out schedule is a required part of a respiratory protection program.[11]
-
Operational Plan: Step-by-Step Protocols
Methodical execution of donning and doffing PPE is critical to prevent cross-contamination.
PPE Donning Sequence
This sequence is designed to ensure that the most contaminated items (gloves) are put on last.
Caption: Workflow for correctly donning PPE before handling the compound.
PPE Doffing (Removal) Sequence
This process is the most critical for preventing exposure. The guiding principle is "dirty-to-dirty, clean-to-clean." Assume the exterior of your PPE is contaminated.
Caption: Critical sequence for safely removing contaminated PPE.
Disposal Plan
Proper disposal is a crucial final step to ensure safety for you and others.
-
Contaminated PPE : All disposable PPE, including gloves, coveralls, and any absorbent materials used for cleaning spills, must be disposed of as hazardous waste. Place them in a designated, sealed, and clearly labeled hazardous waste container.[7][12]
-
Chemical Waste : Dispose of this compound and any solutions containing it in accordance with local, state, and federal regulations.[1][13] Do not pour down the drain. Collect in a designated, sealed, and labeled hazardous waste container.
Emergency First Aid
In the event of an exposure, immediate and correct action is vital.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[14] Remove all contaminated clothing while washing. Seek immediate medical attention.[1][2]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][15] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air immediately.[12] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[12] Never give anything by mouth to an unconscious person.[12] Call a poison control center or doctor immediately.[1][2]
References
-
LookChem. N-(2-AMINOETHYL)-N-(4-NITROPHENYL)AMINE Safety Data Sheets(SDS). [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
-
American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
-
ScienceLab.com. (2005-10-10). Material Safety Data Sheet - 4-Nitroaniline MSDS. [Link]
Sources
- 1. lgcstandards.com [lgcstandards.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 2784-89-6 Cas No. | 2-Nitro-4-aminodiphenylamine | Matrix Scientific [matrixscientific.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. hsa.ie [hsa.ie]
- 11. americanchemistry.com [americanchemistry.com]
- 12. lookchem.com [lookchem.com]
- 13. fishersci.com [fishersci.com]
- 14. home.miracosta.edu [home.miracosta.edu]
- 15. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
